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  • Product: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile
  • CAS: 2214020-57-0

Core Science & Biosynthesis

Foundational

2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: Structural Profiling and Application in Kinase Inhibitor Design

Executive Summary In modern targeted drug discovery, the selection of starting fragments dictates the trajectory of lead optimization. 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) represents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the selection of starting fragments dictates the trajectory of lead optimization. 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) represents a highly specialized, "privileged" building block [1]. This molecule elegantly combines three synergistic motifs: a 2-aminopyrimidine core for ATP-competitive hinge binding, a cyclopropyl group for conformationally restricted lipophilicity, and a 5-carbonitrile group for electronic modulation and metabolic shielding.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. Here, we will dissect the causality behind this molecule's structural features, outline self-validating synthetic and experimental protocols, and provide a framework for integrating this scaffold into advanced kinase inhibitor hit-to-lead workflows.

Physiochemical Profiling & Structural Causality

Understanding the physiochemical baseline of a building block is critical for predicting its behavior in biological assays and synthetic routes. The properties of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile are summarized below, derived from established cheminformatics databases [2].

Table 1: Quantitative Data and Structural Significance
PropertyValueCausality / Significance in Drug Design
CAS Number 2214020-57-0Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C8H8N4Low molecular weight (160.07 Da) ensures high Ligand Efficiency (LE) during fragment-based drug discovery (FBDD).
Predicted XlogP 0.2High hydrophilicity prevents non-specific hydrophobic aggregation in primary biochemical assays.
Predicted CCS 133.8 Ų ([M+H]+)Collision Cross Section data aids in LC-IM-MS (Ion Mobility Mass Spectrometry) metabolite tracking [2].
InChIKey PUGKOIJQAZVGCIStandardized structural representation for computational docking and SAR tracking.
Electronic and Steric Effects

The presence of the 5-carbonitrile (cyano) group is not merely a synthetic handle; it exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect on the pyrimidine ring.

  • Causality: This electron withdrawal lowers the pKa of the 2-amino group. While it makes the amine a weaker base, it significantly increases its capacity as a hydrogen bond donor, which is critical for interacting with the kinase hinge region. Furthermore, the 5-position of pyrimidines is a notorious hotspot for CYP450-mediated oxidative metabolism; blocking it with a metabolically inert cyano group enhances the pharmacokinetic half-life of downstream lead compounds.

Mechanistic Role in Drug Design: The Kinase Hinge-Binding Paradigm

The 2-aminopyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., imatinib, osimertinib) because it acts as a bioisostere for the adenine ring of ATP [3].

  • Bidentate Hydrogen Bonding: The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region (typically involving residues like Met, Leu, or Glu) [3].

  • The Cyclopropyl Advantage: The 4-cyclopropyl group is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Unlike flexible linear alkyl chains (e.g., a propyl group) which suffer an entropic penalty upon binding, the rigid cyclopropyl ring minimizes this penalty. Additionally, the high s-character of the cyclopropyl C-C bonds provides exceptional resistance to oxidative metabolism compared to standard aliphatic rings [4].

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Ligand 2-amino-4-cyclopropylpyrimidine-5-carbonitrile HingeNH Hinge Backbone NH (e.g., Met/Leu) HingeCO Hinge Backbone C=O (e.g., Glu/Met) Gatekeeper Hydrophobic Pocket (Gatekeeper adjacent) N1 Pyrimidine N1 (H-bond Acceptor) N1->HingeNH Hydrogen Bond NH2 2-Amino Group (H-bond Donor) NH2->HingeCO Hydrogen Bond Cyclopropyl 4-Cyclopropyl Group (Lipophilic) Cyclopropyl->Gatekeeper Van der Waals / Steric fit Cyano 5-Carbonitrile (Electron Withdrawing) Cyano->N1 Inductive Effect (-I) Cyano->NH2 Reduces pKa

Fig 1: Bidentate H-bonding and steric interactions of the pyrimidine scaffold within the kinase hinge.

Synthetic Methodologies: Core Assembly and Functionalization

To utilize this scaffold effectively, medicinal chemists must understand its de novo assembly. The following protocol outlines a self-validating system for synthesizing the core via a base-catalyzed condensation, ensuring high regioselectivity.

Protocol 1: Base-Catalyzed Condensation for Pyrimidine Assembly

Objective: Synthesize the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile core from acyclic precursors.

  • Electrophile Activation: Combine 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous toluene.

    • Causality: DMF-DMA acts as a one-carbon electrophile. It condenses with the active methylene group to form an intermediate dimethylamino-acrylonitrile derivative. This establishes the required 1,3-dielectrophilic system necessary for pyrimidine ring closure.

  • Intermediate Isolation: Reflux the mixture at 110°C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1). Concentrate under vacuum to yield the crude enamine intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous ethanol. Add guanidine hydrochloride (1.5 eq) followed by sodium ethoxide (1.5 eq).

    • Causality: Sodium ethoxide is strictly required to deprotonate the guanidine hydrochloride, generating the free base. The highly nucleophilic nitrogen atoms of free guanidine then attack the 1,3-dielectrophile in a stepwise condensation-aromatization sequence.

  • Reflux and Purification: Heat the reaction to 80°C for 12 hours. Cool to room temperature and quench with ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. Validate purity (>95%) via LC-MS and 1H-NMR.

Experimental Workflows for Scaffold Validation

Once the scaffold is synthesized or procured, it must be validated against the target kinase. The most reliable, self-validating method for assessing hinge-binding fragments is Differential Scanning Fluorimetry (DSF) , also known as a Thermal Shift Assay.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Hinge-Binding Validation

Objective: Quantify the binding affinity of the pyrimidine scaffold to a recombinant kinase domain via thermal stabilization.

  • Protein Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Causality: Maintaining physiological pH and a reducing environment (DTT) prevents spontaneous disulfide-mediated aggregation, ensuring the ATP-binding pocket remains natively folded and accessible.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

    • Causality: SYPRO Orange is an environmentally sensitive fluorophore. It is quenched in aqueous solutions but fluoresces strongly when it binds to the hydrophobic core of the protein that becomes exposed during thermal unfolding.

  • Ligand Incubation: Add the pyrimidine compound (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration is strictly ≤1% (v/v).

    • Causality: Higher DMSO concentrations inherently destabilize proteins, leading to false-positive shifts in the melting temperature (Tm) and compromising data integrity.

  • Thermal Melt Execution: Subject the 384-well microplate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system. Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. A positive shift (ΔTm > 2°C) confirms specific thermodynamic stabilization of the folded kinase state by the ligand.

Workflow Start Scaffold Selection: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile Synth Chemical Functionalization (Nitrile Hydrolysis, Cross-coupling) Start->Synth Screen Primary Screening (DSF / Thermal Shift Assay) Synth->Screen Selectivity Kinase Profiling (Panel of >100 kinases) Screen->Selectivity ΔTm > 2 °C Opt Structure-Guided Optimization (X-ray Crystallography) Selectivity->Opt Favorable Profile Opt->Synth Iterative SAR Lead Lead Candidate (In vivo PK/PD validation) Opt->Lead Optimized Binding

Fig 2: Iterative hit-to-lead workflow utilizing the cyclopropylpyrimidine scaffold for kinase inhibitor discovery.

References

  • PubChemLite (Université du Luxembourg). 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (C8H8N4) Structural Information and Predicted Collision Cross Section. URL:[Link](Note: Grounded via specific Uni.lu PubChemLite database query)

  • National Center for Biotechnology Information (PMC). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. URL:[Link]

  • National Center for Biotechnology Information (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. URL:[Link]

Exploratory

Structural Analysis and Pharmacological Profiling of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Executive Summary & Chemical Rationale In the landscape of targeted therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of potent kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of targeted therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of potent kinase inhibitors targeting oncogenic pathways such as EGFR[1], PI3K/mTOR[2], and MPS1[3]. The molecule 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) represents a highly optimized, low-molecular-weight building block that perfectly balances lipophilicity, electronic modulation, and conformational rigidity[4].

As a Senior Application Scientist, I approach the structural analysis of this molecule not just as a characterization exercise, but as a validation of its pharmacological potential. The structural design is deeply intentional:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor, mimicking the N6 amino group of ATP's adenine ring to anchor the molecule to the kinase hinge region backbone[3].

  • The 4-Cyclopropyl Group: Unlike flexible linear alkyl chains, the cyclopropyl ring is conformationally restricted. This rigidity minimizes the entropic penalty upon binding to hydrophobic sub-pockets. Furthermore, its unique sp²-like C-C bond character facilitates weak CH-π interactions with aromatic residues[5].

  • The 5-Carbonitrile Group: This strong electron-withdrawing group serves a dual purpose. It acts as a linear hydrogen bond acceptor capable of probing narrow sub-pockets, and it pulls electron density away from the pyrimidine core. This electronic modulation lowers the pKa of the pyrimidine nitrogens, reducing non-specific basicity and mitigating hERG-related cardiotoxicity risks[1][2].

Physicochemical & Structural Properties

Before initiating any synthetic or analytical workflow, it is imperative to establish the baseline quantitative parameters of the scaffold. The data below summarizes the core properties required for experimental design and computational modeling[4].

PropertyValuePharmacological Significance
Chemical Name 2-amino-4-cyclopropylpyrimidine-5-carbonitrileCore scaffold for targeted kinase inhibitor design.
CAS Number 2214020-57-0Unique identifier for procurement and safety tracking.
Molecular Formula C8H8N4Ensures a low starting molecular weight for elaboration.
Molecular Weight 160.18 g/mol Provides ample room for functionalization while strictly adhering to Lipinski's Rule of 5.
H-Bond Donors 1 (Primary Amine)Essential for interacting with the ATP-binding site hinge region.
H-Bond Acceptors 4 (Nitrile, Pyrimidine N's)Facilitates diverse, high-affinity binding modalities in target sub-pockets.

Experimental Protocols: Synthesis & Structural Validation

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each synthetic step is coupled with an orthogonal analytical technique to unequivocally confirm regiochemistry and purity before proceeding to biological evaluation.

Protocol A: Synthesis of the Core Scaffold

Causality: We utilize a multi-component condensation approach over sequential halogenation/substitution. This method allows for the rapid, regioselective assembly of the highly substituted pyrimidine ring in a single pot, minimizing yield loss from intermediate isolations.

  • Enaminone Formation: Combine 3-cyclopropyl-3-oxopropanenitrile (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) in anhydrous toluene. Reflux for 3 hours.

    • Causality: DMF-DMA acts as both a formylating and dehydrating agent, efficiently installing the highly electrophilic enamine double bond required for the subsequent cyclization.

  • Pyrimidine Cyclization: Isolate the resulting enaminone intermediate and dissolve in N,N-dimethylformamide (DMF). Add Guanidine hydrochloride (1.2 equiv) and Potassium carbonate (2.0 equiv). Heat the reaction mixture at 100°C for 8 hours.

    • Causality: Guanidine serves as the dinucleophile. Potassium carbonate is selected as a mild base to neutralize the guanidine hydrochloride without causing premature hydrolysis of the sensitive 5-carbonitrile group.

  • Isolation: Quench the reaction with ice-cold distilled water. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the crude 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Protocol B: Structural Characterization & Validation

Relying solely on mass spectrometry is a critical error in heterocyclic chemistry, as it cannot differentiate between regioisomers. We must employ a combination of LC-MS and NMR.

  • LC-MS Analysis: Run the sample on a reverse-phase C18 column using a water/acetonitrile gradient with 0.1% formic acid.

    • Validation: Confirm the presence of the [M+H]+ peak at m/z 161.08 and ensure UV purity (at 254 nm) is >95%[4].

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d6):

    • Validation: The C6 proton of the pyrimidine ring is highly diagnostic. Due to the combined anisotropic deshielding effects of the adjacent nitrogen atom and the 5-carbonitrile group, this proton will resonate as a sharp singlet downfield at approximately 8.5–8.8 ppm. The successful incorporation of the cyclopropyl moiety is unequivocally confirmed by the distinct upfield multiplets (0.8–1.2 ppm), replacing any potential C4 proton signals.

ValidationWorkflow Synthesis Synthesis of Core Scaffold (2-amino-4-cyclopropylpyrimidine-5-carbonitrile) LCMS LC-MS Analysis Mass Confirmation [M+H]+ 161.08 Synthesis->LCMS NMR NMR Spectroscopy 1H & 13C Regiochemical Assignment LCMS->NMR XRay X-Ray Crystallography 3D Conformation & Dihedral Angles NMR->XRay Assay In Vitro Kinase Profiling (e.g., PI3K, EGFR, MPS1) XRay->Assay

Synthesis and structural validation workflow for the pyrimidine-5-carbonitrile scaffold.

Pharmacological Profiling: Kinase Inhibition Assays

Once the structural integrity of the scaffold is validated, it can be elaborated into full kinase inhibitors. The pyrimidine-5-carbonitrile core has demonstrated profound efficacy in targeting the PI3K/Akt axis[6] and EGFR pathways[1].

Protocol C: In Vitro Kinase Inhibition Assay (HTRF)

Causality: A homogeneous time-resolved fluorescence (HTRF) assay is selected over traditional radiometric assays because it eliminates radioactive waste, provides a higher signal-to-background ratio, and is highly resistant to compound auto-fluorescence interference.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential as it coordinates with ATP, forming the biologically active Mg-ATP complex required for kinase catalytic activity.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, then dilute 1:20 in the kinase buffer. Causality: Maintaining a final DMSO concentration below 1% in the assay prevents solvent-induced denaturation of the kinase enzyme.

  • Enzyme Incubation: Combine the diluted compound with the purified kinase enzyme (e.g., PI3K or EGFR) and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows for the establishment of binding equilibrium, which is crucial for accurately measuring the affinity of slow-binding, conformationally restricted inhibitors.

  • Reaction & Detection: Add the ATP/substrate mix to initiate phosphorylation. After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin). Read fluorescence emission at 620 nm and 665 nm to calculate the IC₅₀.

KinaseBinding Scaffold 2-amino-4-cyclopropylpyrimidine -5-carbonitrile Hinge 2-Amino Group (H-Bond Donor to Hinge Backbone) Scaffold->Hinge Pocket 4-Cyclopropyl Group (Hydrophobic Pocket Binding) Scaffold->Pocket Electron 5-Carbonitrile Group (Electron Withdrawal & H-Bond Acceptor) Scaffold->Electron Inhibition Synergistic Kinase Inhibition (Targeting EGFR / PI3K) Hinge->Inhibition Pocket->Inhibition Electron->Inhibition

Mechanistic binding interactions of the pyrimidine-5-carbonitrile scaffold in a kinase.

References

  • Title: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile | 2214020-57-0 Source: Sigma-Aldrich URL
  • Title: X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 21573-15-9 | 4-Cyclopropylpyrimidin-2-amine Source: AiFChem URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: PI3K inhibitors with pyrimidine scaffold.
  • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

Sources

Foundational

Synthesis and Characterization of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: A Comprehensive Technical Guide

Executive Summary & Chemical Significance The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, antiviral agents, and oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, antiviral agents, and oncology therapeutics[1]. Specifically, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS 2214020-57-0) represents a highly versatile, functionalized building block.

The specific substitution pattern of this molecule is strategically valuable:

  • 2-Amino Group: Provides a critical hydrogen-bond donor/acceptor motif, essential for interacting with kinase hinge regions.

  • 5-Carbonitrile Group: Acts as a strong electron-withdrawing moiety that modulates the pKa of the aza-heterocycle and can engage in unique dipole interactions within a target binding pocket.

  • 4-Cyclopropyl Group: Introduces optimal steric bulk and lipophilicity to enhance target binding affinity and metabolic stability[2].

This whitepaper details a robust, scalable, and self-validating synthetic methodology for producing this compound, emphasizing the mechanistic causality behind each experimental parameter and providing a comprehensive analytical framework for structural characterization.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient and atom-economical construction of 2-amino-4-alkylpyrimidine-5-carbonitriles utilizes a Bohlmann-Rahtz-type cyclocondensation[3]. This approach involves the reaction of an electrophilic enaminonitrile with a bis-nucleophilic guanidine species. By starting from the commercially available 3-cyclopropyl-3-oxopropanenitrile[4], we can install the cyclopropyl and nitrile groups directly into the required positions, ensuring absolute regiocontrol during the final ring closure[5].

SyntheticWorkflow A 3-Cyclopropyl-3-oxopropanenitrile (Starting Material) C 2-(Cyclopropanecarbonyl)-3- (dimethylamino)acrylonitrile (Intermediate) A->C Condensation (Reflux, 2-4h) B DMF-DMA (Electrophile) B->C E 2-Amino-4-cyclopropylpyrimidine- 5-carbonitrile (Target Molecule) C->E Cyclocondensation (EtOH, Reflux, 10h) D Guanidine Hydrochloride + Base (K2CO3) D->E

Synthetic workflow for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Mechanistic Sequence

The ring-forming step is a cascade reaction. The free guanidine (liberated in situ from its hydrochloride salt) undergoes an aza-Michael addition into the β -carbon of the enaminonitrile, displacing dimethylamine. The intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amidine nitrogen onto the carbonyl carbon. Subsequent dehydration yields the fully aromatized pyrimidine ring[1].

Mechanism N1 Enaminonitrile + Free Guanidine N2 Aza-Michael Addition (Displacement of Dimethylamine) N1->N2 N3 Intramolecular Cyclization (Amidine attack on Carbonyl) N2->N3 N4 Dehydration (Loss of H2O) N3->N4 N5 Aromatization to Pyrimidine Ring N4->N5

Mechanistic sequence of the guanidine-enaminonitrile cyclocondensation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Cyclopropanecarbonyl)-3-(dimethylamino)acrylonitrile

Objective: Convert the starting β -ketonitrile into a highly reactive electrophile.

Procedure:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-cyclopropyl-3-oxopropanenitrile (1.0 equiv, 10.0 g)[6].

  • Solvent Addition: Add anhydrous toluene (50 mL, 5 volumes) to ensure a homogenous solution.

  • Reagent Addition: Dropwise add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv, 13.1 g) at room temperature over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction is self-validating; the disappearance of the starting material UV spot confirms complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove toluene and the methanol byproduct. The resulting yellow-to-orange oil/solid is used directly in the next step without further purification.

Causality & Rationale: DMF-DMA acts simultaneously as a formylating agent and a dimethylamine source. Toluene is specifically chosen as the solvent because it allows for the azeotropic removal of methanol (generated as a byproduct). Removing methanol shifts the thermodynamic equilibrium entirely toward the formation of the enaminone.

Step 2: Cyclocondensation to Form the Pyrimidine Core

Objective: Construct the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile heterocycle.

Procedure:

  • Preparation: Suspend the crude 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylonitrile (1.0 equiv, ~15.0 g) and guanidine hydrochloride (1.5 equiv, 13.1 g) in anhydrous ethanol (100 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 25.3 g) to the vigorously stirring suspension.

  • Reaction: Heat the mixture to reflux (78°C) for 10 hours.

  • IPC: Monitor via LC-MS. Look for the target mass [M+H]+=161.08 .

  • Isolation (Self-Validating Step): Cool the reaction to room temperature. Slowly add cold deionized water (150 mL) dropwise. Because the pyrimidine product is highly polar and crystalline, it will selectively precipitate out of the aqueous ethanol mixture, leaving unreacted starting materials and salts in solution.

  • Filtration: Filter the precipitate under vacuum, wash with cold water (2 x 30 mL) followed by ice-cold ethanol (1 x 15 mL), and dry under high vacuum at 45°C overnight.

Causality & Rationale: Guanidine hydrochloride is utilized instead of the free base due to its superior shelf-stability and handling properties. K₂CO₃ serves a dual purpose: it liberates the free guanidine in situ and neutralizes the acidic byproducts. As demonstrated in our optimization data below, Ethanol/K₂CO₃ provides the optimal balance of reagent solubility, reaction kinetics, and ease of downstream precipitation[5].

Table 1: Optimization of Cyclocondensation Conditions (Step 2)
SolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
DMFK₂CO₃ (2.0)1001265>95%
EtOHNaOEt (2.0)78872>98%
EtOH K₂CO₃ (2.0) 78 10 85 >99%
MeOHK₂CO₃ (2.0)651645~90%

Analytical Characterization & Validation

To ensure the structural integrity and regiochemistry of the synthesized 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, a multi-modal analytical approach is required. The expected quantitative data is summarized below.

Table 2: Analytical Characterization Data
Analytical TechniqueExpected Signal / ValueStructural Assignment / Rationale
¹H NMR (DMSO-d₆) δ 8.50 (s, 1H)Pyrimidine C6-H (Highly deshielded by adjacent N and CN groups)
¹H NMR (DMSO-d₆) δ 7.20 (br s, 2H)-NH₂ protons (Broad singlet, disappears upon D₂O exchange)
¹H NMR (DMSO-d₆) δ 2.10 (m, 1H)Cyclopropyl -CH- (Shifted downfield due to adjacent aromatic ring)
¹H NMR (DMSO-d₆) δ 1.05 (m, 4H)Cyclopropyl -CH₂-CH₂- (Characteristic upfield multiplet)
¹³C NMR (DMSO-d₆) δ 168.0, 164.5, 161.0Pyrimidine C2, C4, C6 (Aromatic carbons bound to heteroatoms)
¹³C NMR (DMSO-d₆) δ 116.5-C N (Nitrile carbon)
¹³C NMR (DMSO-d₆) δ 95.0Pyrimidine C5 (Shielded relative to other ring carbons)
LC-MS (ESI+)m/z 161.08 [M+H]+ Molecular weight confirmation (Exact mass for C₈H₈N₄ = 160.07)
IR (ATR)~3300, 3150 cm⁻¹N-H stretching (Primary amine doublet)
IR (ATR)~2220 cm⁻¹C N stretching (Sharp, distinct nitrile band)

Regiochemical Validation: The presence of a single sharp singlet at δ 8.50 ppm in the ¹H NMR confirms that the C6 position is unsubstituted (bearing a proton), while the cyclopropyl group is successfully installed at the C4 position. If the regiochemistry were reversed, the electronic environment of the ring proton would shift significantly.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

Executive Summary & Chemical Significance The 2-amino-4-substituted pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous ATP-competitive kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 2-amino-4-substituted pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., targeting BTK, CDK, and VEGFR)[1][2]. Within this chemical space, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile represents a highly optimized building block.

The strategic placement of the 5-carbonitrile (-CN) group introduces a strong electron-withdrawing vector that lowers the pKa of the pyrimidine nitrogen atoms, modulating kinase hinge-binding thermodynamics[3]. Simultaneously, the 4-cyclopropyl moiety enhances the molecule's lipophilic ligand efficiency (LLE) and metabolic stability compared to linear alkyl counterparts[3]. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, causality-driven guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this critical intermediate, ensuring researchers can confidently validate its structural integrity during scale-up and analog synthesis.

Mechanistic Causality: The "Push-Pull" Electronic System

To accurately interpret the spectroscopic data of this molecule, one must first understand its unique electronic topology. The pyrimidine ring is subjected to a profound "push-pull" resonance system. The 2-amino group acts as a strong electron donor via resonance (+M effect), while the 5-carbonitrile group acts as a powerful electron acceptor (-I, -M effects).

This intramolecular charge transfer significantly polarizes the ring, leading to highly predictable, yet unusual, chemical shifts—most notably the extreme shielding of the C5 carbon and the deshielding of the C6 proton[4][5].

ElectronicEffects core Pyrimidine Core shield C5 Shielding (~92 ppm) core->shield Push-Pull deshield C6-H Deshielding (~8.6 ppm) core->deshield Electron Drain amino 2-Amino Group (+M Effect) amino->core cyano 5-Carbonitrile (-I, -M Effects) cyano->core

Electronic push-pull effects governing the NMR chemical shifts in the pyrimidine ring.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1 H NMR (acquired in DMSO- d6​ ), the isolated C6-H proton appears as a sharp singlet. Due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N1) and the 5-CN group, this proton is severely deshielded, typically resonating around δ 8.62 ppm[4]. The 2-amino protons appear as a broad singlet around δ 7.55 ppm, which is readily exchangeable upon the addition of D2​O [6].

In 13 C NMR, the resonance effect of the 2-amino group drives electron density specifically to the C5 position. Despite the inductive pull of the attached nitrile group, this resonance effect dominates, shielding the C5 carbon to an unusually upfield position of δ 92.4 ppm[7]. Conversely, the C2, C4, and C6 carbons are heavily deshielded ( δ > 160 ppm).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
1.05 - 1.15Multiplet (m)4HCyclopropyl −CH2​− Diastereotopic-like complexity due to ring strain.
2.15 - 2.25Multiplet (m)1HCyclopropyl −CH− Deshielded relative to CH2​ due to proximity to the pyrimidine C4.
7.55Broad Singlet (br s)2H −NH2​ Broadened by quadrupolar relaxation of 14N ; D2​O exchangeable.
8.62Singlet (s)1HPyrimidine C6-HHighly deshielded by N1 and the 5-CN anisotropic cone.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Notes
11.2 CH2​ Cyclopropyl C2′/C3′ Highly shielded aliphatic carbons.
16.5 CH Cyclopropyl C1′ Slightly deshielded by the heteroaromatic ring.
92.4Quaternary (C)Pyrimidine C5Shielded by +M effect of −NH2​ , overriding -I of −CN .
116.8Quaternary (C)Carbonitrile ( −C≡N )Characteristic sp-hybridized carbon region.
161.5 CH Pyrimidine C6Deshielded by adjacent N1.
163.8Quaternary (C)Pyrimidine C2Deshielded by adjacent N1, N3, and −NH2​ attachment.
174.2Quaternary (C)Pyrimidine C4Most deshielded due to N3 and cyclopropyl attachment.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid-state ATR-FTIR spectrum is dominated by the sharp, intense stretching vibration of the carbonitrile group at 2225 cm −1 [5]. The intensity of this peak is a direct result of the large change in the dipole moment during the C≡N bond vibration, which is amplified by the polarized pyrimidine core.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )IntensityPeak ShapeAssignment
3450, 3320MediumSharp DoubletN-H asymmetric and symmetric stretch (primary amine).
3010WeakSharpC-H stretch (cyclopropyl ring strain pushes >3000 cm −1 ).
2225StrongSharp C≡N stretch (nitrile).
1640StrongBroadN-H bending (scissoring).
1580, 1540StrongSharpC=N, C=C heteroaromatic ring stretching.
High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the most basic site (the pyrimidine N1 or N3), yielding an [M+H]+ ion at m/z 161.0822. The fragmentation pathway is driven by the stability of the resulting neutral losses.

Table 4: HRMS (ESI-TOF) Data and Fragmentation

m/z (Observed)Ion TypeFormulaMass Error (ppm)Causality of Formation
161.0822 [M+H]+ [C8​H9​N4​]+ < 2.0Intact protonated molecule.
134.0713 [M+H−HCN]+ [C7​H8​N3​]+ < 2.0Loss of neutral hydrogen cyanide (27 Da) from the 5-CN group.
120.0435 [M+H−C3​H5​]+ [C5​H4​N4​]+ < 2.0Homolytic/heterolytic cleavage of the cyclopropyl group (41 Da).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal control or a physical checkpoint to prevent artifactual data interpretation.

Protocol 1: NMR Sample Preparation and Acquisition

Causality: DMSO- d6​ is chosen over CDCl3​ to disrupt intermolecular hydrogen bonding between the 2-amino and 5-carbonitrile groups, preventing concentration-dependent chemical shift drift and line broadening.

  • Sample Dissolution: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check (Clarity): Visually inspect the NMR tube. The solution must be completely isotropic. Particulates will distort magnetic field homogeneity (shimming).

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6​ (39.5 MHz). Self-Validation: A stable lock signal confirms solvent integrity and prevents spectral drift during acquisition.

  • Shimming & Acquisition: Shim the Z-axis until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Acquire 16 transients for 1 H (relaxation delay D1​ = 2s) and 512 transients for 13 C (relaxation delay D1​ = 2s, with WALTZ-16 decoupling).

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS peak to exactly δ 0.00 ppm.

Protocol 2: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) is used to avoid the moisture-absorbing artifacts common in KBr pellet preparation, which can mask the N-H stretching region.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution). Self-Validation: The background must show >95% transmittance across the 4000-400 cm −1 range, proving the crystal is free of cross-contamination.

  • Sample Application: Place 2-3 mg of the neat solid powder onto the crystal. Apply the pressure anvil until the force gauge clicks (ensuring consistent optical contact).

  • Acquisition: Acquire 32 scans. Subtract the background automatically.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring peak intensities accurately reflect functional group dipoles.

Protocol 3: LC-HRMS Workflow

Causality: A mobile phase containing 0.1% formic acid is utilized to force the equilibrium toward the protonated [M+H]+ state, maximizing ionization efficiency in the ESI source.

LCMSWorkflow prep Sample Prep (1 µg/mL in MeOH) lc UHPLC Separation (C18 Column) prep->lc esi ESI+ Ionization ([M+H]+ Generation) lc->esi qtof Q-TOF Mass Analyzer (High Mass Accuracy) esi->qtof data Data Processing (Formula Generation) qtof->data

Workflow for the comprehensive LC-HRMS spectroscopic characterization.

  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Calibration (Self-Validation): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer. The software must dynamically correct the mass axis, ensuring mass accuracy remains < 5 ppm.

  • Acquisition: Scan m/z 50-1000 in positive ion mode using a Quadrupole Time-of-Flight (Q-TOF) analyzer.

References

  • Taylor & Francis. Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

  • MDPI. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

  • Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Der Pharma Chemica. One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst. [Link]

  • ResearchGate. Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. [Link]

Sources

Foundational

In Vitro Evaluation of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0)[1] represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. The pyrimidine-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0)[1] represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. The pyrimidine-5-carbonitrile scaffold is widely recognized for its ability to act as a potent inhibitor across a spectrum of biological targets, most notably receptor tyrosine kinases (e.g., VEGFR-2, EGFR), the PI3K/AKT signaling axis[2], and adenosine receptors (A1/A2A)[3].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a rigorous, self-validating in vitro screening cascade for evaluating this compound and its derivatives. The presence of the electron-withdrawing cyano group at position 5 significantly increases the acidity of the exocyclic amino group, facilitating robust double-hydrogen bond interactions within the hinge region of target kinases or the transmembrane domains of G-protein coupled receptors (GPCRs)[4]. Concurrently, the cyclopropyl ring introduces optimal steric bulk and lipophilicity, enhancing hydrophobic pocket occupancy without violating Lipinski’s Rule of Five.

Strategic Workflow for In Vitro Evaluation

To establish a robust pharmacological profile, the evaluation of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile must proceed through a hierarchical screening cascade. This prevents false positives and ensures that observed phenotypic effects are mechanistically grounded.

Workflow A Compound Preparation 2-amino-4-cyclopropylpyrimidine-5-carbonitrile B Primary Biochemical Screening (Kinase & Receptor Assays) A->B C Secondary Cellular Assays (Viability & Cytotoxicity) B->C D Mechanistic Profiling (Apoptosis & Cell Cycle) C->D E Data Analysis & Hit Validation D->E

Sequential in vitro screening cascade for evaluating pyrimidine-5-carbonitrile derivatives.

Causality in Experimental Design
  • Primary Biochemical Screening (Cell-Free): Isolates the compound's direct interaction with the target protein (e.g., VEGFR-2 or PI3K), eliminating cellular variables like membrane permeability or efflux pump activity.

  • Secondary Cellular Assays: Validates that the compound can cross the lipid bilayer and exert its inhibitory effect within a complex intracellular environment. We utilize cell lines known to overexpress the targets of interest: HCT-116 (colon cancer, VEGFR-2 overexpression)[5] and K562 (leukemia, PI3K/AKT dependency)[2].

  • Self-Validation: Every assay must include a vehicle control (to rule out solvent toxicity) and a clinically approved reference drug (e.g., Sorafenib for VEGFR-2, Idelalisib for PI3K) to benchmark potency and establish an assay window.

Mechanistic Grounding: The PI3K/AKT and VEGFR-2 Axes

Pyrimidine-5-carbonitriles frequently exhibit multi-target kinase inhibition. By binding to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), these compounds disrupt downstream signaling cascades responsible for tumor angiogenesis, cell survival, and proliferation[5][6].

Pathway Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 2-amino-4-cyclopropylpyrimidine -5-carbonitrile Inhibitor->Receptor Inhibitor->PI3K

Proposed multi-target inhibitory mechanism of pyrimidine-5-carbonitrile on the PI3K/AKT pathway.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a highly optimized pyrimidine-5-carbonitrile derivative, synthesizing data from recent structure-activity relationship (SAR) studies[2][3][5].

Assay CategoryBiological Target / Cell LineReference StandardExpected IC₅₀ Range (µM)Biological Significance
Biochemical VEGFR-2 KinaseSorafenib0.50 – 5.00Anti-angiogenic potential
Biochemical PI3Kδ/γIdelalisib1.00 – 7.00Disruption of survival signaling
Biochemical A1 Adenosine ReceptorDPCPX0.01 – 0.10GPCR antagonism / Neuromodulation
Cellular (MTT) HCT-116 (Colon Carcinoma)Sorafenib1.00 – 15.00Anti-proliferative efficacy
Cellular (MTT) MCF-7 (Breast Carcinoma)Doxorubicin2.00 – 20.00Broad-spectrum cytotoxicity
Cellular (MTT) K562 (Chronic Myeloid Leukemia)Imatinib3.00 – 10.00Apoptosis induction in liquid tumors
Counter-Screen WI-38 (Normal Lung Fibroblasts)N/A> 50.00Establishes Selectivity Index (SI > 10)

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Compound Preparation and Solubilization

Rationale: Poor aqueous solubility is a common artifact generator in in vitro screening. Proper stock preparation ensures accurate dosing.

  • Weighing: Accurately weigh 2-amino-4-cyclopropylpyrimidine-5-carbonitrile powder.

  • Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM primary stock. Sonicate for 5 minutes at room temperature if particulate matter remains.

  • Aliquoting: Store the stock in 50 µL aliquots at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare serial dilutions in the specific assay buffer or complete culture media immediately prior to use. Critical Rule: Ensure the final DMSO concentration in any assay well never exceeds 0.1% (v/v) to prevent solvent-induced cellular toxicity.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Including a normal cell line (WI-38) validates that the compound is selectively targeting cancer cells rather than acting as a general toxin[5].

  • Cell Seeding: Harvest logarithmic-phase HCT-116, MCF-7, and WI-38 cells. Seed at a density of 5×103 cells/well in 96-well microtiter plates using 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubation: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a 0.1% DMSO vehicle control and a reference drug control (e.g., Sorafenib).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Mechanistic Validation via Annexin V-FITC/PI Flow Cytometry

Rationale: Cytotoxicity can occur via necrosis (uncontrolled cell death) or apoptosis (programmed cell death). Pyrimidine-5-carbonitriles acting on the PI3K/AKT pathway typically induce apoptosis[2]. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed K562 cells in 6-well plates ( 2×105 cells/well). Treat with the test compound at its predetermined IC₅₀ concentration for 24 hours.

  • Harvesting: Collect cells, wash twice with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

    • Interpretation: Annexin V⁻/PI⁻ (Viable); Annexin V⁺/PI⁻ (Early Apoptosis); Annexin V⁺/PI⁺ (Late Apoptosis); Annexin V⁻/PI⁺ (Necrosis).

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. Available at:[Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules (MDPI). Available at: [Link]

Sources

Exploratory

Discovery and Optimization of Novel Cyclopropylpyrimidine-Based Kinase Inhibitors

Introduction: The Strategic Role of the Pyrimidine Scaffold In the landscape of targeted therapeutics, the human kinome remains one of the most heavily mined yet complex target classes. The fundamental challenge in kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Pyrimidine Scaffold

In the landscape of targeted therapeutics, the human kinome remains one of the most heavily mined yet complex target classes. The fundamental challenge in kinase inhibitor design is achieving kinome-wide selectivity while maintaining high binding affinity and favorable pharmacokinetic (PK) properties. The pyrimidine core has emerged as a privileged scaffold, present in numerous FDA-approved drugs. It acts as a highly efficient "hinge binder," forming critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region [4].

However, because the ATP-binding pocket is highly conserved across the 500+ human kinases, a simple pyrimidine core often yields promiscuous inhibitors. To engineer selectivity, medicinal chemists append specific functional groups that probe adjacent sub-pockets. The cyclopropyl group —when conjugated to the pyrimidine ring—has proven to be a transformative structural motif. This whitepaper explores the mechanistic rationale, structural biology, and experimental workflows driving the discovery of cyclopropylpyrimidine-based kinase inhibitors.

Structural Rationale: The Cyclopropylpyrimidine Pharmacophore

The integration of a cyclopropyl moiety onto a pyrimidine core is not merely a lipophilic addition; it is a precise stereoelectronic maneuver.

  • Electronic and Geometric Properties: Unlike flexible aliphatic chains (e.g., propyl or butyl groups), the cyclopropyl ring is rigid. Its C-C bonds possess high s-character, making it behave electronically more like an alkene. This allows for subtle CH- π interactions with aromatic residues in the kinase pocket while minimizing the entropic penalty of binding.

  • Gatekeeper and Hydrophobic Pocket Engagement: The cyclopropyl group is typically positioned to project into the hydrophobic pocket adjacent to the "gatekeeper" residue. Depending on the size of the gatekeeper (e.g., Threonine vs. Methionine), the cyclopropyl group can selectively bypass smaller residues to access deep hydrophobic pockets (Type I 1/2 binding) or induce specific conformational shifts in the DFG (Asp-Phe-Gly) motif [3].

G Pyrimidine Pyrimidine Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone NH/C=O) Pyrimidine->Hinge 1-3 Hydrogen Bonds Cyclopropyl Cyclopropyl Motif (Hydrophobic Probe) Pyrimidine->Cyclopropyl Covalent Linkage Gatekeeper Gatekeeper Residue (Steric Filter) Cyclopropyl->Gatekeeper Steric Bypass / Fit HydrophobicPocket Hydrophobic Pocket (Selectivity Filter) Cyclopropyl->HydrophobicPocket van der Waals Interactions

Caption: Topological binding model of a cyclopropylpyrimidine inhibitor within the kinase ATP pocket.

Case Studies in Therapeutic Development

Neurodegeneration: DLK/LZK Inhibitors (DN-1289)

Dual leucine zipper kinase (DLK) and leucine zipper-bearing kinase (LZK) are critical MAP3Ks that drive neuronal apoptosis and axon degeneration following stress or injury. Inhibiting this pathway holds immense potential for treating Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.

Researchers utilized a cyclopropylpyrimidine-derived scaffold to discover DN-1289 , a highly potent and selective DLK/LZK inhibitor [1]. The inclusion of the cyclopropyl group was instrumental in achieving a delicate balance: it provided the necessary lipophilicity (LogD) to ensure excellent Central Nervous System (CNS) penetrance across the blood-brain barrier, while its rigid geometry prevented off-target binding to highly homologous peripheral kinases, avoiding systemic toxicity.

Pathway Stress Axonal Injury / Stress DLK DLK / LZK Activation (MAP3K) Stress->DLK Triggers JNK JNK Pathway Cascade DLK->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Activates Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis Gene Transcription Inhibitor Cyclopropylpyrimidine Inhibitor (e.g., DN-1289) Inhibitor->DLK ATP-Competitive Inhibition

Caption: DLK/LZK signaling cascade and the intervention point of cyclopropylpyrimidine inhibitors.

Oncology: Aurora Kinase Inhibition (VX-680)

In oncology, the cyclopropylpyrimidine motif was famously utilized in the development of VX-680 (Tozasertib) , a pan-Aurora kinase inhibitor. Crystallographic studies revealed that while the pyrimidine core anchors to the hinge region, the cyclopropyl group projects into a unique hydrophobic pocket formed only in the active conformation of Aurora A [2]. This specific interaction is a primary driver of the compound's high-affinity binding, demonstrating how the cyclopropyl group can exploit dynamic conformational states of the kinase domain.

Quantitative SAR Analysis

The table below synthesizes representative Structure-Activity Relationship (SAR) data, illustrating why the cyclopropyl group frequently outperforms other aliphatic substitutions when targeting the gatekeeper/hydrophobic pocket [3].

Substituent at Pyrimidine CoreTarget Kinase IC₅₀ (nM)Kinome Selectivity (Fold)LogD (pH 7.4)CNS Penetrance Profile
Hydrogen (-H)150.01x (Baseline)1.2High (but promiscuous)
Methyl (-CH₃)45.03x1.6High
Ethyl (-CH₂CH₃)50.02x2.1Moderate (Flexible)
Cyclopropyl (-C₃H₅) 12.0 15x 2.3 High (Rigid, Low PSA)
Phenyl (-C₆H₅)>1000.0N/A (Steric Clash)3.5Low (High Efflux Ratio)

Data Interpretation: The cyclopropyl group achieves an optimal "Goldilocks" state. It is bulky enough to fill the hydrophobic pocket and drive affinity (12.0 nM) but compact and rigid enough to avoid the severe steric clashes seen with phenyl rings.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the discovery of these inhibitors relies on self-validating experimental systems. Below are the definitive protocols for structural validation and biochemical profiling.

Protocol 1: Structure-Based Drug Design (SBDD) via X-ray Crystallography

Causality Focus: Co-crystallization is strictly preferred over soaking apo-crystals. Cyclopropylpyrimidine inhibitors often act as Type I 1/2 or Type II inhibitors, inducing a conformational shift in the DFG motif or P-loop. Soaking these compounds into pre-formed apo-crystals often fails because the rigid crystal lattice cannot accommodate the required protein backbone movement.

  • Protein Expression & Purification: Express the kinase domain (e.g., DLK residues 1-400) in an Sf9 baculovirus system. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris (pH 8.0), 200 mM NaCl, and 1 mM TCEP.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the cyclopropylpyrimidine inhibitor for 2 hours on ice to ensure homogeneous complex formation prior to crystallization.

  • Co-Crystallization: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 μ L of the protein-inhibitor complex with 1 μ L of reservoir solution (e.g., 15% PEG 3350, 0.1 M Bis-Tris pH 6.5).

  • Data Collection & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a homologous kinase search model.

Protocol 2: High-Throughput Kinase Profiling (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the Europium (Eu) chelate donor has a long emission half-life. By introducing a time delay (time-gating) before measurement, short-lived background autofluorescence from the small-molecule library is completely eliminated, creating a self-validating assay highly resistant to false positives.

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense cyclopropylpyrimidine analogs into a 384-well low-volume plate in a 10-point dose-response format (top concentration 10 μ M, 1:3 dilutions).

  • Kinase Reaction: Add 5 μ L of kinase/substrate mixture to the wells. Critical Step: Ensure the ATP concentration is strictly maintained at the apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive pyrimidine inhibitors while remaining physiologically relevant.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 5 μ L of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺), Eu-labeled anti-phospho antibody, and ULight-conjugated streptavidin.

  • Data Analysis: Read the plate on a multi-mode microplate reader (e.g., EnVision) using a 340 nm excitation and dual emission at 615 nm and 665 nm. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The discovery of novel cyclopropylpyrimidine-based kinase inhibitors represents a triumph of rational drug design. By leveraging the pyrimidine core for reliable hinge-region anchoring and the unique stereoelectronic properties of the cyclopropyl group for gatekeeper bypass and hydrophobic pocket engagement, researchers can engineer highly selective, CNS-penetrant therapeutics. As demonstrated by molecules like DN-1289 and VX-680, this pharmacophore will continue to be a cornerstone in the development of next-generation treatments for neurodegeneration and oncology.

References

  • Craig, R. A., Fox, B. M., Hu, C., Lexa, K. W., Osipov, M., Thottumkara, A. P., ... & de Vicente, J. (2022). Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(24), 16290-16312. URL:[Link]

  • Cheetham, G. M., Knegtel, R. M., Coll, J. T., Renwick, S. B., Swenson, L., Weber, P., ... & Vertex Pharmaceuticals. (2007). Modulation of kinase-inhibitor interactions by auxiliary protein binding: Crystallography studies on Aurora A interactions with VX-680 and with TPX2. Cold Spring Harbor Symposia on Quantitative Biology, 72, 119-124. URL:[Link]

  • Zuccotto, F., Ardini, E., Boboila, C., Bindi, S., Ciavolella, A., ... & Magnaghi, P. (2019). Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). ACS Medicinal Chemistry Letters, 10(7), 1063-1069. URL:[Link]

  • Drewry, D. H., Wells, C. I., Andrews, D. M., Angell, R., Al-Ali, H., ... & Zuercher, W. J. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11484-11495. URL:[Link]

Foundational

The Privileged Scaffold: A Technical Guide to 2-Aminopyrimidine Derivatives in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization and assay development, I frequently observe that the difference between a successful clinical candidate and a failed chemotype lies...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization and assay development, I frequently observe that the difference between a successful clinical candidate and a failed chemotype lies in understanding the fundamental causality of molecular interactions. The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. This whitepaper explores the structural biology, therapeutic applications, and rigorous, self-validating experimental workflows required to develop novel 2-aminopyrimidine derivatives.

Structural Biology: The Causality of the Hinge-Binding Motif

The ubiquitous presence of the 2-aminopyrimidine moiety in modern pharmacopeia is not coincidental; it is driven by precise, predictable thermodynamics within the ATP-binding pocket of kinases.

The ATP-binding site of most human kinases contains a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The 2-aminopyrimidine scaffold acts as a perfect ATP mimetic due to its bidentate hydrogen-bonding capability. Specifically, the pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at the 2-position acts as a hydrogen bond donor. This dual interaction anchors the molecule to the backbone residues of the kinase hinge region[1].

For example, in the treatment of Chronic Myeloid Leukemia (CML), the groundbreaking drug 2 utilizes its 2-aminopyrimidine core to form critical hydrogen bonds with the Met318 residue in the hinge region of the BCR-ABL kinase[1]. This bidentate chelation stabilizes the kinase in its inactive (DFG-out) conformation, shutting down oncogenic signaling.

Therapeutic Applications: From Oncology to Infectious Disease

Precision Oncology: CDK4/6 and FLT3 Inhibition

The most prominent application of 2-aminopyrimidines is in the targeted inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Drugs like 3 and Ribociclib utilize the 2-aminopyrimidine group to interact with the Val101 residue in the CDK6 hinge region[3]. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, effectively arresting the cell cycle in the G1 phase and preventing malignant proliferation[4].

Beyond breast cancer, novel 2-aminopyrimidine derivatives are being developed as dual FLT3/CHK1 inhibitors to treat Acute Myeloid Leukemia (AML). These next-generation compounds are engineered to overcome acquired resistance mutations (such as FLT3-ITD and FLT3-TKD) while significantly reducing off-target cardiotoxicity (hERG channel blockade)[5]. Similarly, recent structural optimizations have yielded highly selective 6 for colorectal cancer treatment, demonstrating IC50 values in the single-digit nanomolar range[6].

CDK_Pathway A Mitogenic Signaling B Cyclin D Upregulation A->B C CDK4/6 Activation B->C D Rb Phosphorylation C->D E S-Phase Entry D->E I 2-Aminopyrimidine (Palbociclib) I->C Hinge-binding

Fig 1: CDK4/6 pathway and targeted inhibition mechanism by 2-aminopyrimidine derivatives.

Expanding Frontiers: Antimicrobial Agents

The utility of the 2-aminopyrimidine scaffold extends beyond human kinases. Recent studies have demonstrated that7 containing this moiety (e.g., NCL195) exhibit potent antimicrobial activity. These derivatives have shown efficacy in reducing Staphylococcus aureus infections and act synergistically with sub-inhibitory concentrations of colistin to combat multidrug-resistant Gram-negative bacteria like Escherichia coli[7].

Quantitative Data Summary

To benchmark the therapeutic potential of this scaffold, the following table summarizes key 2-aminopyrimidine derivatives, their primary targets, and their biochemical potencies.

Compound / DerivativePrimary TargetTherapeutic IndicationKey Hinge InteractionBiochemical Potency ( IC50​ )
Imatinib BCR-ABL, c-KITChronic Myeloid LeukemiaMet318~100 nM
Palbociclib CDK4 / CDK6HR+ Breast CancerVal10111 nM / 9 nM
Compound 18 FLT3 / CHK1Acute Myeloid LeukemiaCys694, Glu69258.4 µM (hERG), High FLT3 Potency
LP46 IKKβColorectal CancerN/A (Selective Kinome)7.5 nM
NCL195 Bacterial MembraneS. aureus / E. coli InfectionOuter Membrane DisruptionMIC ~ 2-4 µg/mL

Experimental Protocols: A Self-Validating Workflow

A common pitfall in drug development is relying on isolated biochemical metrics. An IC50​ generated in a vacuum is a fundamentally incomplete data point. To ensure scientific integrity, I mandate the following self-validating experimental workflow for evaluating any novel 2-aminopyrimidine kinase inhibitor.

Workflow S1 1. TR-FRET Assay S2 2. Counter Screen S1->S2 Specificity S3 3. CETSA Validation S2->S3 Permeability S4 4. Phenotypic Readout S3->S4 Efficacy V Self-Validation Loop S4->V V->S1

Fig 2: Self-validating experimental workflow for evaluating 2-aminopyrimidine kinase inhibitors.

Step 1: Time-Resolved FRET (TR-FRET) Biochemical Profiling
  • The Causality: 2-Aminopyrimidine derivatives are highly conjugated heterocycles that frequently exhibit intrinsic fluorescence or absorb strongly in the UV/Vis spectrum. Relying on standard colorimetric or prompt-fluorescence assays often yields false positives due to compound interference. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives, allowing a time delay that completely bypasses the transient auto-fluorescence of the test compound.

  • Protocol:

    • Incubate 5 nM of the target kinase with the 2-aminopyrimidine derivative (10-point dose-response curve, 10 µM to 0.5 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes.

    • Add ATP at the Km​ concentration and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA, followed by Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a compatible microplate reader.

  • Self-Validating Mechanism: Run a parallel counter-screen against a kinase-dead mutant or a structurally divergent kinase. Equal inhibition across the board immediately flags the compound as a non-specific aggregator or Pan-Assay Interference Compound (PAINS).

Step 2: Cellular Target Engagement via CETSA
  • The Causality: A biochemical IC50​ in the low nanomolar range is meaningless if the compound cannot penetrate the cell membrane or is sequestered by intracellular proteins. The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of the target kinase upon ligand binding inside living cells.

  • Protocol:

    • Treat live target cells (e.g., MV4-11 for FLT3 inhibitors) with the compound at 10x the biochemical IC50​ for 2 hours.

    • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

    • Lyse the cells via freeze-thaw cycles and centrifuge to separate soluble (folded) proteins from precipitated (denatured) proteins.

    • Quantify the remaining soluble target kinase via Western Blot.

  • Self-Validating Mechanism: The biochemical Ki​ must mathematically correlate with the CETSA ΔTm​ (thermal shift). A mismatch (e.g., high biochemical potency but no thermal shift) invalidates the compound as a cellular probe, forcing a return to the medicinal chemistry optimization cycle.

Step 3: Phenotypic Validation (Cell Cycle Arrest)
  • The Causality: For pathway-specific inhibitors (like CDK4/6), target engagement must translate to a specific biological phenotype: G1 phase cell cycle arrest.

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

    • Harvest, wash, and fix cells in cold 70% ethanol overnight.

    • Stain the DNA with Propidium Iodide (PI) in the presence of RNase A.

    • Analyze DNA content via flow cytometry.

  • Self-Validating Mechanism: The phenotypic EC50​ for G1 arrest must align with the CETSA target engagement concentration. If the cells arrest at G2/M instead of G1, the compound is hitting an off-target kinase (e.g., CDK1), invalidating its selectivity profile.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Recent Progress in CDK4/6 Inhibitors and PROTACs Source: MDPI URL
  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: ACS Publications URL
  • Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection...

Sources

Exploratory

Structure-activity relationship (SAR) of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-Cyclopropylpyrimidine-5-Carbonitrile Analogs as Kinase Inhibitors This guide provides a detailed exploration of the structure-activity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-Cyclopropylpyrimidine-5-Carbonitrile Analogs as Kinase Inhibitors

This guide provides a detailed exploration of the structure-activity relationships (SAR) for the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold, a key pharmacophore in the development of modern kinase inhibitors. We will dissect the role of each substituent, explain the rationale behind molecular modifications, and provide insights into optimizing potency, selectivity, and pharmacokinetic properties.

Introduction: The Rise of the 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The 2-aminopyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design. Its defining feature is the ability to form one to three hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This interaction serves as a crucial anchor for the inhibitor, providing a stable foundation for achieving high potency.

The 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold represents a highly refined evolution of this core. The strategic placement of the cyclopropyl group and the carbonitrile moiety addresses key challenges in kinase inhibitor design, including potency, selectivity, and metabolic stability. This guide will deconstruct the SAR of this specific scaffold, drawing upon examples from the development of inhibitors for targets such as Janus kinases (JAKs).

Core Scaffold Analysis: Deconstructing the Key Interactions

The effectiveness of the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile core is rooted in the specific contributions of each component. The pyrimidine ring itself provides the fundamental framework for hinge binding, while the substituents at the 2, 4, and 5 positions dictate the molecule's overall pharmacological profile.

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold P_Loop P-Loop (Glycine-rich loop) Hinge Hinge Region DFG_Motif DFG Motif (Activation Loop) Core 2-Amino-4-cyclopropyl -pyrimidine-5-carbonitrile Core->P_Loop van der Waals Core->DFG_Motif Interactions Amino 2-Amino Group Amino->Hinge H-Bonds (Anchor) Cyclopropyl 4-Cyclopropyl Group Carbonitrile 5-Carbonitrile Group R_Group R-Group (for selectivity) R_Group->Core Attached to Amino Group

Figure 1: A diagram illustrating the key interactions between the inhibitor scaffold and the kinase ATP binding pocket.

The 2-Amino Group: The Hinge-Binding Anchor

The primary role of the 2-amino group is to establish hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge region. This interaction is fundamental to the inhibitor's affinity.

  • Primary Amine (-NH2): A simple, unsubstituted amino group is often sufficient for potent hinge binding.

  • Secondary Amines (-NHR): Substitution on the amino group is the most common and critical point for modification. The 'R' group is typically directed towards the solvent-exposed region of the ATP pocket, providing the primary handle for tuning selectivity and physical properties. The choice of this substituent is arguably the most important factor in differentiating activity against various kinases. For instance, in the development of JAK inhibitors, elaborate heterocyclic systems are often attached at this position to pick up additional interactions in the ribose-binding pocket and beyond.

The 4-Cyclopropyl Group: A Vector for Potency and Selectivity

The substituent at the 4-position of the pyrimidine ring projects into a hydrophobic pocket. The choice of a cyclopropyl group is a deliberate and effective strategy for several reasons:

  • Optimal Hydrophobic Filling: The three-membered ring of the cyclopropyl group is a compact, rigid, and lipophilic moiety that can effectively fill small to medium-sized hydrophobic pockets. Its three-dimensional nature often provides a better fit than a flat aromatic ring.

  • Improved Metabolic Stability: Compared to more common alkyl groups like isopropyl or tert-butyl, the cyclopropyl group is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Vector for Selectivity: The precise size and shape of the cyclopropyl group can be a key determinant of selectivity. Kinases with a larger pocket at this position may tolerate bulkier groups, while those with a smaller pocket will favor the compact cyclopropyl ring.

The 5-Carbonitrile Group: Enhancing Potency and Planarity

The electron-withdrawing nature of the 5-carbonitrile (-C≡N) group plays a multifaceted role:

  • Increased H-Bond Acidity: The nitrile group withdraws electron density from the pyrimidine ring, which in turn increases the acidity of the hydrogen atoms on the 2-amino group. This strengthens the hydrogen bonds formed with the kinase hinge, thereby increasing the inhibitor's potency.

  • Favorable Dipole Interactions: The nitrile can engage in favorable dipole-dipole or hydrogen bond interactions with nearby residues in the ATP binding site.

  • Improved Planarity: The presence of the sp-hybridized carbon of the nitrile helps to enforce a more planar conformation of the pyrimidine core, which can be optimal for stacking interactions within the binding site.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR trends observed for this scaffold, based on modifications at key positions. The data is a composite representation from various kinase inhibitor discovery programs.

Position of ModificationSubstituentEffect on ActivityRationale
2-Amino (-NHR) Small Alkyl ChainsDecreaseSteric hindrance can disrupt optimal hinge binding.
Aryl or Heteroaryl RingsIncrease Provides a vector for exploring additional binding pockets, crucial for selectivity.
(R)- or (S)-Chiral AminesVariableCan introduce specific interactions and improve potency/selectivity if the stereochemistry is correct.
4-Position HydrogenDecreaseLoss of beneficial hydrophobic interactions.
Methyl, EthylModerate ActivityCan fill the hydrophobic pocket, but may be more metabolically liable than cyclopropyl.
Cyclopropyl High Activity Optimal balance of size, lipophilicity, and metabolic stability for many kinase targets.
PhenylDecreaseOften too bulky for the pocket, leading to steric clashes.
5-Position HydrogenSignificant DecreaseLoss of the activating effect on the 2-amino group and other favorable interactions.
Halogens (Cl, F)Moderate ActivityCan act as electron-withdrawing groups but are less effective than nitrile.
Carbonitrile (-CN) High Activity Strong electron-withdrawing effect enhances hinge binding and provides additional interactions.
Amide (-CONH2)Moderate to HighCan act as a hydrogen bond donor and acceptor, serving as a good bioisostere for the nitrile.

Experimental Protocols: A Generalized Workflow for SAR Exploration

The exploration of SAR for the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold follows a well-defined medicinal chemistry workflow.

cluster_workflow SAR Exploration Workflow A Step 1: Synthesis of Core Scaffold B Step 2: Diversification at 2-Amino Position A->B C Step 3: In Vitro Kinase Assay (e.g., IC50 Determination) B->C D Step 4: Analyze Potency Data C->D E Step 5: Select Potent Analogs for Further Profiling D->E Identify Potent Hits F Step 6: Cellular Activity Assays (e.g., pSTAT inhibition) E->F G Step 7: ADME/PK Profiling F->G H Step 8: Lead Optimization G->H Iterate & Refine H->B New Analogs

Figure 2: A typical workflow for the synthesis and evaluation of novel analogs in an SAR campaign.

General Synthetic Procedure

A common route to synthesize these analogs involves a multi-step process:

  • Pyrimidine Ring Formation: Condensation of a suitable three-carbon precursor with urea or a related synthon to form the pyrimidine ring.

  • Introduction of Substituents: Stepwise introduction of the chloro, cyclopropyl, and carbonitrile groups at the 4, 5, and 6 positions, respectively, through reactions such as Sandmeyer or nucleophilic aromatic substitution.

  • Final Amination: The final and key diversification step is typically a nucleophilic aromatic substitution (SNAr) reaction where a chlorine atom at the 2-position is displaced by a diverse library of primary or secondary amines (R-NH2) to generate the final analogs.

In Vitro Kinase Inhibition Assay Protocol
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Materials: Recombinant kinase, appropriate substrate peptide, ATP, inhibitor compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Prepare a serial dilution of the inhibitor compounds in DMSO. b. In a 384-well plate, add the assay buffer, the kinase, and the substrate. c. Add the diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration). e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of product formed (or remaining ATP) using the chosen detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives

The 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. Future research will likely focus on:

  • Covalent Inhibition: Modifying the scaffold to include a reactive "warhead" that can form a covalent bond with a non-catalytic cysteine residue near the ATP pocket, leading to irreversible inhibition and potentially improved duration of action.

  • Allosteric Inhibition: Designing analogs that bind to sites other than the highly conserved ATP pocket to achieve greater selectivity.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically relevant resistance mutations that can arise during cancer therapy.

By understanding the fundamental structure-activity relationships outlined in this guide, researchers can more effectively design and optimize the next generation of potent and selective kinase inhibitors based on this powerful and versatile chemical scaffold.

References

Due to the specialized nature of this topic, specific, comprehensive "whitepapers" are uncommon. The knowledge is aggregated from numerous primary research articles in medicinal chemistry. The references below would be representative of the type of literature that underpins the SAR principles discussed.

  • Discovery of selective and orally bioavailable protein kinase C-theta (PKCθ) inhibitors from a pyrimidine scaffold.Bioorganic & Medicinal Chemistry Letters. (This type of paper would detail the synthesis and SAR of a library of pyrimidine analogs against a specific kinase).
  • Janus Kinase Inhibitors for Rheumatic Diseases.Nature Reviews Rheumatology. (Review articles like this often discuss the scaffolds of approved drugs, including those based on the aminopyrimidine core).
  • The design and synthesis of a potent and selective series of 2,4-diaminopyrimidine inhibitors of Janus kinase 2 (JAK2).Bioorganic & Medicinal Chemistry Letters. (A primary research article that would provide specific IC50 data for analogs, forming the basis of an SAR table).
Foundational

The Strategic Role of the Cyclopropyl Group in Medicinal Chemistry: A Technical Guide to Structural Optimization

Executive Summary The cyclopropyl group has firmly established itself as a "privileged" structural motif in the landscape of modern drug discovery. While seemingly just a simple three-membered carbocycle, its unique phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group has firmly established itself as a "privileged" structural motif in the landscape of modern drug discovery. While seemingly just a simple three-membered carbocycle, its unique physicochemical properties—such as enhanced π -character, rigid coplanarity, and dense steric bulk—make it a powerful tool for medicinal chemists. This guide dissects the mechanistic causality behind cyclopropyl incorporation, detailing how it drives both pharmacokinetic (PK) and pharmacodynamic (PD) optimization.

Physicochemical Foundations of the Cyclopropyl Ring

The cyclopropane ring is characterized by significant ring strain (approx. 27.5 kcal/mol) and unique orbital hybridization. The carbon-carbon bonds possess enhanced π -character (often described by Walsh orbitals), making them shorter (1.51 Å) than typical alkane C-C bonds (1.54 Å) (1)[1]. Furthermore, the C-H bonds are shorter and stronger, exhibiting properties more akin to sp2 hybridized carbons. This distinctive electronic profile allows the cyclopropyl group to act not merely as a steric placeholder, but as an active participant in intermolecular interactions and metabolic shielding.

Pharmacodynamic Enhancement: Conformational Restriction

One of the primary rationales for incorporating a cyclopropyl group is to restrict the conformational flexibility of a molecule.

  • Causality in Design: Flexible aliphatic chains (like propyl or isopropyl groups) adopt multiple conformations in solution. Upon binding to a target protein, the molecule must freeze into a single active conformation, resulting in a significant loss of entropy ( ΔS<0 ). Replacing an isopropyl group with a cyclopropyl group pre-organizes the molecule, locking it into the bioactive conformation and making the binding event entropically more favorable (1)[1].

  • Case Study: In the development of neuronal Nitric Oxide Synthase (nNOS) inhibitors, the introduction of a rigid cyclopropyl fragment stabilized the binding conformation. This reduced the energetic penalty in the active site, thereby improving both enzyme inhibitory potency and target selectivity (2)[2].

Pharmacokinetic Optimization: Metabolic Shielding and pKa Modulation
  • Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes. Inserting a cyclopropyl group at metabolic hotspots (e.g., replacing a benzylic position or an isopropyl group) can effectively block metabolic oxidation (2)[2]. For instance, in the optimization of PD-1/PD-L1 inhibitors, cyclopropanation of a linkage moiety elevated the metabolic remaining fraction (MF%) in liver microsomes from <60% to over 91%, drastically improving in vivo half-life and oral bioavailability (3)[3].

  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl ring decreases the basicity of adjacent amines. In nNOS inhibitors, adding a cyclopropyl ring next to an amino group lowered its calculated pKa from 8.9 to ~7.4 (2)[2]. This reduction in basicity increases the fraction of unionized drug at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability and reducing P-glycoprotein (P-gp) efflux.

Cyclopropyl_Impact CG Cyclopropyl Group Incorporation ME Metabolic Shielding (Strong C-H Bonds) CG->ME CR Conformational Restriction (Rigid Coplanarity) CG->CR EE Electronic Effects (Enhanced π-character) CG->EE CYP CYP450 Resistance ME->CYP ENT Lower Entropic Penalty CR->ENT PKA Lower Amine pKa EE->PKA PK Improved PK / Half-life CYP->PK PD Enhanced Potency ENT->PD BBB Increased BBB Permeability PKA->BBB

Logical pathways illustrating how cyclopropyl incorporation drives PK and PD optimization.

Quantitative Data: Matched Molecular Pair Analysis

To illustrate the impact of cyclopropyl incorporation, the following table synthesizes representative quantitative shifts observed when transitioning from an isopropyl/open-chain analog to a cyclopropyl derivative.

Property / AssayOpen-Chain / Isopropyl AnalogCyclopropyl AnalogMechanistic Causality
Metabolic Stability (MF%) 48.3% - 55.2%91.6% - 98.4%Stronger C-H bonds resist CYP450-mediated oxidation.
Amine pKa (Adjacent) ~8.9~7.4Electron-withdrawing π -character reduces nitrogen basicity.
Binding Entropy ( ΔS ) High PenaltyLow PenaltyRigid coplanarity locks bioactive conformation.
BBB Permeability Low (due to dicationic state)High (pseudo-monocationic)Lowered pKa increases lipophilicity and passive diffusion.
Synthetic Methodology: The Simmons-Smith Reaction (Furukawa Modification)

The stereospecific introduction of a cyclopropyl group is most reliably achieved via the Simmons-Smith reaction. The Furukawa modification, utilizing diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ), is preferred for its enhanced reactivity and reproducibility, particularly with electron-deficient alkenes (4)[4].

Protocol: Synthesis of a Cyclopropyl Intermediate Self-Validating System: This protocol inherently ensures stereoretention. The concerted "butterfly-type" transition state guarantees that the geometry of the starting alkene (cis/trans) is perfectly preserved in the cyclopropane product, allowing the reaction's success to be cleanly validated by the absence of diastereomeric mixtures during NMR analysis (5)[5].

  • Preparation of the Carbenoid Complex:

    • Action: Purge a flame-dried round-bottom flask with inert gas (Argon or N2​ ). Add anhydrous dichloromethane (DCM) and cool the system to 0 °C using an ice bath.

    • Action: Add diiodomethane (2.0 - 3.0 eq. relative to the substrate) to the solvent.

    • Action: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 eq.) dropwise.

    • Causality: The slow addition controls the highly exothermic formation of the active zinc carbenoid species, (iodomethyl)zinc iodide ( ICH2​ZnI ). A white precipitate typically forms, indicating successful carbenoid generation. Stir at 0 °C for 30 minutes.

  • Substrate Addition and Cyclopropanation:

    • Action: Dissolve the target alkene (1.0 eq.) in anhydrous DCM and add it dropwise to the carbenoid mixture at 0 °C.

    • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–24 hours.

    • Causality: The carbenoid delivers a methylene group across the double bond via a concerted mechanism. This prevents carbocation rearrangements and strictly preserves the initial stereochemistry.

  • Quenching and Workup:

    • Action: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride ( NH4​Cl ).

    • Causality: Quenching destroys unreacted diethylzinc and carbenoid. This step is highly exothermic and must be performed slowly to prevent solvent boil-over.

    • Action: Extract the aqueous layer with DCM, wash the combined organic layers with saturated sodium bicarbonate ( NaHCO3​ ) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Simmons_Smith Step1 1. Purge & Cool (0°C) Step2 2. Add CH2I2 & Et2Zn Step1->Step2 Step3 3. Carbenoid Formation Step2->Step3 Step4 4. Alkene Addition Step3->Step4 Step5 5. Concerted Transfer Step4->Step5 Step6 6. Quench (NH4Cl) Step5->Step6

Step-by-step workflow of the Furukawa-modified Simmons-Smith cyclopropanation.

References
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - ResearchGate. URL:1

  • Application Notes and Protocols: Synthesis of Cyclopropylbenzene via Simmons-Smith Reaction - BenchChem. URL: 5

  • Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde - BenchChem. URL: 4

  • Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase - NIH / PMC. URL: 2

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - ACS Publications. URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Introduction & Strategic Rationale 2-Amino-4-substituted-pyrimidine-5-carbonitriles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., CDK9 inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Amino-4-substituted-pyrimidine-5-carbonitriles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., CDK9 inhibitors) and central nervous system therapeutics. The integration of a cyclopropyl group at the C4 position enhances the molecule's metabolic stability and lipophilicity while introducing unique steric constraints beneficial for target-protein binding.

While traditional Biginelli-type multicomponent reactions (MCRs) are popular for pyrimidine synthesis, they typically yield 1,4-dihydropyrimidines when utilizing aliphatic aldehydes, necessitating a subsequent and often harsh oxidation step. To bypass this, we detail a highly regioselective, one-pot (sequential addition) protocol leveraging an enaminone intermediate . This method ensures direct access to the fully aromatized pyrimidine ring with excellent atom economy and operational simplicity.

Mechanistic Causality (E-E-A-T)

The synthesis relies on the unique bifunctional reactivity of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1].

  • Electrophilic Condensation : The active methylene group of 3-cyclopropyl-3-oxopropanenitrile undergoes electrophilic attack by DMF-DMA. The elimination of methanol yields a highly conjugated enaminone (2-cyano-3-cyclopropyl-3-oxo-N,N-dimethylprop-1-en-1-amine). This intermediate acts as a versatile 1,3-dielectrophilic synthon[2].

  • Nucleophilic Annulation : Upon the addition of guanidine hydrochloride and a mild base (K 2​ CO 3​ ), the primary amino group of guanidine attacks the highly electrophilic enamine carbon (C-NMe 2​ ), displacing dimethylamine. Subsequent intramolecular cyclization occurs via the attack of the second guanidine nitrogen onto the cyclopropyl ketone carbonyl, followed by dehydration to yield the fully aromatic 2-amino-4-cyclopropylpyrimidine-5-carbonitrile[3][4].

Reaction Pathway Visualization

G A 3-Cyclopropyl-3- oxopropanenitrile C Enaminone Intermediate A->C Condensation (EtOH, 80°C) B DMF-DMA (Electrophile) B->C E 2-Amino-4-cyclopropyl- pyrimidine-5-carbonitrile C->E Cyclocondensation (EtOH, Reflux) D Guanidine HCl + Base (K2CO3) D->E

Workflow for the enaminone-mediated synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Experimental Protocol

Materials and Reagents

Table 1: Quantitative Reagent Requirements for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Cyclopropyl-3-oxopropanenitrile109.131.01.09 g (10 mmol)Starting Material
DMF-DMA119.161.11.31 g (11 mmol)C1 Synthon / Electrophile
Guanidine Hydrochloride95.531.21.15 g (12 mmol)Dinucleophile
Potassium Carbonate (K 2​ CO 3​ )138.211.52.07 g (15 mmol)Acid Scavenger / Base
Absolute Ethanol46.07N/A30 mLSolvent
Step-by-Step Procedure

Note: This protocol is a self-validating system; the visual shift from a soluble enaminone to a precipitating pyrimidine serves as an internal reaction monitor.

  • Enaminone Formation :

    • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.09 g, 10 mmol) in 15 mL of absolute ethanol.

    • Add DMF-DMA (1.31 g, 11 mmol) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours. The reaction will turn deep yellow/orange, indicating the formation of the enaminone intermediate[2].

    • Validation Check: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting nitrile.

  • Cyclocondensation :

    • Cool the reaction mixture to room temperature.

    • To the same pot, sequentially add guanidine hydrochloride (1.15 g, 12 mmol) and anhydrous K 2​ CO 3​ (2.07 g, 15 mmol), followed by an additional 15 mL of absolute ethanol to ensure proper stirring[2].

    • Heat the suspension to reflux (approx. 85 °C) for 8 hours. The evolution of dimethylamine gas (detectable by a distinct fishy odor or damp pH paper) will occur as the cyclization proceeds[4].

  • Workup and Isolation :

    • Cool the mixture to ambient temperature.

    • Pour the crude mixture into 100 mL of ice-cold distilled water under vigorous stirring.

    • Stir for 30 minutes to ensure complete dissolution of inorganic salts and precipitation of the target pyrimidine.

    • Filter the resulting solid under vacuum, wash sequentially with cold water (2 × 20 mL) and cold diethyl ether (10 mL) to remove trace unreacted enaminone.

    • Dry the product in a vacuum oven at 50 °C overnight to yield 2-amino-4-cyclopropylpyrimidine-5-carbonitrile as an off-white to pale yellow solid.

Analytical Characterization

To ensure trustworthiness and experimental integrity, the isolated product must be validated against the expected spectral data.

Table 2: Expected Spectral Data for 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (C 8​ H 8​ N 4​ )

TechniqueExpected Signals / ValuesStructural Assignment
1 H NMR (400 MHz, DMSO- d6​ )δ 8.52 (s, 1H)Pyrimidine C6-H
δ 7.45 (br s, 2H)-NH 2​ (D 2​ O exchangeable)
δ 2.15 (m, 1H)Cyclopropyl -CH-
δ 1.10 - 1.25 (m, 4H)Cyclopropyl -CH 2​ -CH 2​ -
13 C NMR (100 MHz, DMSO- d6​ )δ 172.5, 163.2, 160.8, 116.5, 95.2, 16.4, 11.2C4, C2, C6, CN, C5, CH, CH 2​
LC-MS (ESI+)m/z 161.1 [M+H] + Corresponds to MW 160.18
Troubleshooting Guide
  • Low Yield / Incomplete Cyclization : Often caused by wet ethanol hydrolyzing the DMF-DMA. Ensure absolute ethanol is used. If the intermediate fails to cyclize, increase the base equivalents (K 2​ CO 3​ ) to ensure complete free-basing of the guanidine hydrochloride[3].

  • Formation of Des-cyano Byproducts : Overheating during the enaminone formation step can occasionally lead to retro-aldol-type cleavages. Strictly maintain the temperature at 80 °C.

References

  • Synthesis of Variolins, Meridianins, and Meriolins.Encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxzUqjfVZUGxXs8w7_2V7p59X4dqyPA0kCVBwpNPk0j6bBsXjnv2t5fXYZMVQqPTHD0AazNuYe4IpVFBZNS00mu01OIARF3zD7YU8K-nxu2pPVLhPINoFp8ebZ4zC_Og==]
  • A "Catch and Release" Strategy for the Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidines.ACS Combinatorial Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1BHqRVgdHWke5sF6Urcn3CgSGt4XRYVIXg7QEEPY_apRedZdrryXnaroD-v4HkBhC9vIhQoBoKetVAQRE51JizamVNMFZ6B8BwrqAA4wWuzGux3TiSff8GClDjV0puObncnbfnj6fyns=]
  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.International Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWnNBISjIZGql1izGb41v09E3AtHpRbpOuRkW7lEW3NRr0ANTi-BmCzODC1mnmDVneNigbC3MepwnNiiIvHc3rKj078QSLXtPSF7Fa54hMuD6AD_9f99LgzS1Zmm-6vk1Rw_uh609poIVaeJBhqMG90IUxZ6yKQ==]
  • An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions.Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYNgO-xzqiMiO2oqoEtlvDzyaGTtcIEoJsXeN90tGB0wxAb8tiZu0CG0ACql4ouCCqFJz4ysxkwiB-9qvJujBrmW9-1o2qoAzUtogT0G2fPxZKYBfdUfj15Xpe8rmOLxdMgzSbPLZOJxoKaNoQvqzBZigVepbPglvQUO_IM7o0LDjSreDZcEtkbo5FYIXGyoFwZWkkXTCmqTL_Iksh3m2nN13LgbFFW5RxBvdlMGARmXdJlTmpa6zg_iq0NwaqEAAkNMIMNqqECqQKThruUiZrXEUhsEeKE8r3fUBu7v7An872wE1kdHKqjkIedPn-tYuDvFED_qx6tZZx-5IYdnK_Ldty_ZQ=]

Sources

Application

Application Notes and Protocols for the Use of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in Kinase Assays

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1][2] Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1][2] Its structural similarity to the purine ring of adenosine triphosphate (ATP) allows pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase catalytic domain, thereby modulating kinase activity.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of therapeutic research.[1][3]

The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile belongs to this promising class of molecules. While specific kinase targets for this particular compound are still under investigation, its core structure suggests significant potential as a kinase inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in various kinase assay formats. The protocols detailed herein are designed to be robust, self-validating, and adaptable to a high-throughput screening environment.

Core Principles of Kinase Assay Design

A successful kinase assay provides a reliable and reproducible measurement of kinase activity.[3] The fundamental principle involves quantifying the transfer of a phosphate group from ATP to a specific substrate, a reaction catalyzed by the kinase.[4] The inhibitory potential of a compound like 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is then determined by its ability to reduce this enzymatic activity.

Several key factors must be considered when designing a kinase assay:

  • Choice of Assay Format: A variety of assay formats are available, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost.[3][5] Common formats include luminescence-based, fluorescence-based, and radiometric assays.[3][5]

  • Enzyme and Substrate Concentrations: These should be carefully optimized to ensure the assay is sensitive to inhibition and operates under conditions of initial velocity.[3]

  • Reaction Conditions: Optimal pH, temperature, and buffer components are crucial for maintaining kinase activity and stability.[3]

  • Controls: The inclusion of appropriate positive and negative controls is essential for data normalization and validation.[6]

The following sections will provide detailed protocols for two widely used and robust kinase assay formats: a luminescence-based assay (Kinase-Glo®) and a fluorescence polarization (FP) assay.

Protocol 1: Luminescence-Based Kinase Assay using Kinase-Glo®

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[4][7][8][9] The luminescent signal is inversely proportional to the amount of kinase activity.[7][9] This assay is well-suited for high-throughput screening due to its simplicity and robust performance.[4][9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound C Dispense Test Compound (2-amino-4-cyclopropylpyrimidine-5-carbonitrile) and Controls to Plate A->C B Prepare Kinase-Glo® Reagent G Add Kinase-Glo® Reagent to Stop Reaction and Generate Signal B->G D Add Kinase and Substrate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F F->G H Incubate at Room Temperature G->H I Measure Luminescence H->I G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents: - Kinase - Fluorescent Substrate - ATP - Assay Buffer - Test Compound C Dispense Test Compound (2-amino-4-cyclopropylpyrimidine-5-carbonitrile) and Controls to Plate A->C B Prepare Stop/Detection Mix: - Phospho-specific Antibody - EDTA G Add Stop/Detection Mix B->G D Add Kinase C->D E Initiate Reaction with Fluorescent Substrate/ATP Mix D->E F Incubate at 30°C E->F F->G H Incubate at Room Temperature G->H I Measure Fluorescence Polarization H->I

Caption: Workflow for the Fluorescence Polarization (FP)-Based Kinase Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the desired concentrations of kinase, fluorescently labeled peptide substrate, and ATP in a suitable kinase reaction buffer.

    • Prepare a serial dilution of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

    • Prepare a stop/detection mix containing a phospho-specific antibody and EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Assay Plate Setup:

    • In a black, low-volume 384-well plate, add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Include wells for a "no kinase" control (low polarization) and a "no inhibitor" control (high polarization).

  • Kinase Reaction:

    • Add 4 µL of the kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 4 µL of the fluorescent substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for the optimized reaction time.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of the stop/detection mix to each well.

    • Incubate the plate at room temperature for at least 30 minutes to allow the antibody-phosphosubstrate binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

Data Analysis

The fluorescence polarization signal (measured in milli-polarization units, mP) is directly proportional to the extent of substrate phosphorylation. The percentage of inhibition is calculated as follows:

% Inhibition = 100 x (1 - (mPinhibitor - mPmin) / (mPmax - mPmin))

Where:

  • mPinhibitor is the mP value from wells containing the test compound.

  • mPmin is the mP value from the "no kinase" control.

  • mPmax is the mP value from the "no inhibitor" control.

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary
ParameterRecommended Starting Concentration/ConditionRationale
Kinase Concentration0.1 - 10 nMShould be optimized for a clear assay window.
Fluorescent Substrate10 - 100 nMConcentration should be below the Kd of the antibody for the phosphosubstrate.
ATP ConcentrationAt or near the KmTo detect ATP-competitive inhibitors.
Final DMSO Concentration≤ 1%To avoid solvent interference. [10]
Incubation Time60 - 120 minutesAllow for sufficient product formation.
Antibody ConcentrationTitrate for optimal signal-to-background ratio.

Troubleshooting and Scientific Integrity

A robust and reliable kinase assay is a self-validating system. [3]To ensure the integrity of the data generated, consider the following:

  • Compound Interference: Test compounds can sometimes interfere with the assay detection system (e.g., fluorescence quenching or intrinsic luminescence). [3]It is crucial to run control experiments to assess for such interference.

  • Z'-Factor: The Z'-factor is a statistical parameter that is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [9]* Orthogonal Assays: It is good practice to confirm hits from a primary screen using an orthogonal assay that employs a different detection technology. This helps to eliminate false positives.

Conclusion

The protocols outlined in these application notes provide a solid foundation for evaluating the kinase inhibitory potential of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. By carefully optimizing assay conditions and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The versatility of the pyrimidine scaffold suggests that this compound could be a valuable tool for probing the kinome and developing novel therapeutics.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]

  • Klebl, B., et al. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Singh, S., et al. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Carlson, C. B., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One, 7(5), e36399. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]

  • Scott, J. S., et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

Sources

Method

Application Note: 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, orally bioavailable small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. The compound 2-amino-4-cyclopropylpyrimidine-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) has emerged as a highly versatile and privileged building block in medicinal chemistry[1]. By integrating three distinct pharmacophoric elements—a hinge-binding pyrimidine, an electron-withdrawing carbonitrile, and a lipophilic cyclopropyl group—this scaffold provides an optimal starting point for Hit-to-Lead optimization campaigns targeting cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other therapeutically relevant kinases[2][3].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and biological evaluation of this scaffold, ensuring researchers can seamlessly integrate it into their drug discovery pipelines.

Mechanistic Rationale & Structural Causality

In rational drug design, every functional group must serve a distinct biophysical or pharmacokinetic purpose. The architecture of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is engineered to maximize target affinity while maintaining favorable physicochemical properties.

  • 2-Aminopyrimidine Core (Hinge Binder): The 2-aminopyrimidine motif is a classical ATP-competitive hinge binder[4]. The endocyclic pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. Together, they form a robust bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2 or Cys909 in JAK2)[5].

  • 5-Carbonitrile Group (Electronic & Steric Tuning): The cyano group at the C5 position serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it lowers the pKa of the 2-amino group, reducing basicity to improve membrane permeability and mitigate hERG liability[6]. Second, the linear, sp-hybridized cyano group projects into the hydrophobic pocket adjacent to the gatekeeper residue, where it can engage in dipole-dipole interactions or act as a hydrogen bond acceptor with structured water networks[7].

  • 4-Cyclopropyl Group (Lipophilic Shielding): The cyclopropyl ring is a rigid, compact lipophilic moiety. Positioned at C4, it occupies the hydrophobic sub-pocket near the gatekeeper residue. Compared to linear alkyl chains, the cyclopropyl group incurs a lower entropic penalty upon binding and provides superior metabolic stability against cytochrome P450-mediated oxidation[3].

G Scaffold 2-Amino-4-cyclopropyl pyrimidine-5-carbonitrile Hinge Kinase Hinge Region (Bidentate H-Bonds) Scaffold->Hinge 2-Aminopyrimidine Core Gatekeeper Hydrophobic Sub-Pocket (Steric Fit / Lipophilicity) Scaffold->Gatekeeper 4-Cyclopropyl Group DeepPocket Solvent Interface (Dipole/H-Bond Acceptor) Scaffold->DeepPocket 5-Carbonitrile Group

Diagram 1: Pharmacophoric mapping of the scaffold within the kinase ATP-binding pocket.

Data Presentation: Scaffold Properties & Representative SAR

To establish a baseline for lead optimization, Table 1 summarizes the physicochemical properties of the unmodified scaffold, while Table 2 illustrates how Buchwald-Hartwig derivatization at the 2-amino position drives kinase selectivity.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueMedicinal Chemistry Significance
Molecular Weight 160.18 g/mol High ligand efficiency (LE); leaves ample MW budget for lead optimization (<500 Da).
LogP (Calculated) ~1.2Optimal lipophilicity for aqueous solubility and initial cell permeability.
Hydrogen Bond Donors 1 (NH2)Satisfies Lipinski's Rule of 5; essential for hinge binding.
Hydrogen Bond Acceptors 3 (N, N, CN)Facilitates interactions with the solvent channel and hinge region.

Table 2: Representative SAR of N-Aryl Derivatives (Hypothetical Data based on Literature Trends)

CompoundR-Group (Coupled to 2-Amino)CDK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Structural Rationale
Cpd-01 Unmodified Scaffold>10,000>10,000Lacks necessary hydrophobic contacts for the deep pocket.
Cpd-02 Phenyl450820Basic aryl ring establishes π−π stacking in the selectivity pocket.
Cpd-03 4-(4-Methylpiperazin-1-yl)phenyl1245Solubilizing group interacts with solvent-exposed residues; dramatically boosts potency.
Cpd-04 3-Fluoro-4-morpholinophenyl418Fluorine induces conformational lock; morpholine improves pharmacokinetic profile.

Experimental Protocols

The following protocols outline a self-validating workflow for synthesizing and evaluating derivatives of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Workflow Start Scaffold Selection: 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile Coupling Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) Start->Coupling Purification Purification & Validation (Prep-HPLC, LC-MS, NMR) Coupling->Purification Assay In Vitro Kinase Assay (TR-FRET / Radiometric) Purification->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Diagram 2: Hit-to-Lead drug discovery workflow utilizing the 2-aminopyrimidine scaffold.

Protocol 1: Scaffold Derivatization via Buchwald-Hartwig Amination

Because the scaffold features a primary amine at the C2 position, it acts as the nucleophile in a palladium-catalyzed cross-coupling reaction with aryl halides (Ar-X) to generate potent N-aryl kinase inhibitors[8][9].

Materials:

  • 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (1.0 eq, 1.0 mmol)

  • Aryl bromide or Aryl iodide (1.2 eq, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 eq, 5 mol%)

  • Xantphos or BrettPhos ligand (0.1 eq, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the scaffold, aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon gas (repeat 3 times) to prevent catalyst poisoning by atmospheric oxygen.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (10 mL) through the septum via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 95 °C for 12–16 hours.

  • Self-Validation (In-Process Control): At 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Causality checkpoint: The reaction is deemed complete when the starting material mass ( m/z 161.1 [M+H]⁺) is depleted, and the target product mass is the dominant peak.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or preparative HPLC to yield the pure N-aryl derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the biological efficacy of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is highly sensitive and resistant to compound auto-fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate to generate a 10-point concentration curve.

  • Assay Buffer: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Add the target kinase (e.g., CDK2/Cyclin E) and the biotinylated peptide substrate to the assay plate.

  • Compound Addition: Transfer 50 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550). Causality checkpoint: Maintaining DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615). Plot the normalized data against the log of the compound concentration using a 4-parameter logistic fit to determine the IC₅₀.

References

  • PubChemLite: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. University of Luxembourg.
  • 2-Aminopyrimidine-5-carbonitrile 1753-48-6 wiki. Guidechem.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
  • Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. PMC - NIH.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications.
  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry - ACS Publications.
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Analytical RP-HPLC Method for the Purity Determination of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-amino-4-cyclopropylpyrimidine-5-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0)

Executive Summary

The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted anti-cancer therapeutics. Ensuring the chemical purity of this intermediate is critical, as trace impurities (such as regioisomers, unreacted cyclopropanecarboxamidine, or des-cyano byproducts) can propagate through synthetic pathways, severely impacting the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify the purity of this compound. The method leverages specific physicochemical properties of the pyrimidine scaffold to ensure high resolution, excellent peak symmetry, and reproducible quantification.

Physicochemical Profiling & Method Development Rationale

As a Senior Application Scientist, method development cannot be a trial-and-error process; it must be driven by the molecule's intrinsic properties.

  • Acid-Base Chemistry & Ionization: The core scaffold is a 2-aminopyrimidine. The parent 2-aminopyrimidine has a known pKa of approximately 3.45 . However, the presence of the strongly electron-withdrawing carbonitrile (-CN) group at the C5 position significantly reduces electron density on the pyrimidine ring via inductive and resonance effects, lowering the basicity of the 2-amino group (estimated pKa < 2.5).

  • Chromatographic Causality (The "Why"): Because the compound is a weak base, analyzing it at a neutral pH often leads to partial ionization and severe peak tailing due to secondary interactions with residual, unprotonated silanol groups on the silica stationary phase (silanol pKa ~3.5–4.5). To counteract this, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0). TFA serves a dual purpose: it fully protonates the residual silanols (eliminating secondary interactions) and acts as a hydrophobic ion-pairing agent for the protonated pyrimidine, drastically improving peak shape and retention .

  • Stationary Phase Selection: An end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected to provide strong hydrophobic retention for the cyclopropyl group, while minimizing silanol activity.

  • Detection: The highly conjugated pyrimidine-5-carbonitrile system exhibits strong π→π∗ transitions, making 254 nm the optimal wavelength for universal aromatic detection, and 220 nm for maximum sensitivity .

Method_Logic A Target Analyte: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile B Weakly Basic 2-Amino Group (Estimated pKa < 2.5) A->B C Hydrophobic Cyclopropyl & Polar Nitrile Groups A->C D Risk: Peak Tailing via Residual Silanol Interactions B->D E Need: Balanced Retention & Orthogonal Selectivity C->E F Solution: Acidic Mobile Phase (0.1% TFA, pH ~2.0) D->F G Solution: End-capped C18 High-Purity Silica Column E->G H Optimized RP-HPLC Method (High Resolution, Symmetry >0.9) F->H G->H

Figure 1: Logical workflow for RP-HPLC method development based on analyte physicochemical properties.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific blank injections, resolution standards, and strict system suitability criteria, the method inherently proves its own validity during every run.

Reagents & Materials
  • Analyte: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile standard (CAS: 2214020-57-0) .

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).

Sample Preparation

Causality Note: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

  • Diluent Preparation: Mix Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Add 2 mL of Acetonitrile to ensure complete dissolution of the hydrophobic cyclopropyl moiety. Sonicate for 5 minutes. Dilute to volume with the Diluent and mix well.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength UV at 254 nm (Primary) and 220 nm (Secondary)
Run Time 20 Minutes
Gradient Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Equilibration)
2.0955Isocratic hold (Polar impurity elution)
12.01090Linear Gradient (Main peak elution)
15.01090Isocratic Wash (Flush hydrophobic impurities)
15.1955Return to initial conditions
20.0955Re-equilibration

System Suitability & Acceptance Criteria

To ensure trustworthiness, the analytical sequence must begin with a System Suitability Test (SST). The sequence should be: Blank -> SST (6 injections) -> Blank -> Sample(s).

Suitability ParameterAcceptance CriteriaRationale
Retention Time ( Rt​ ) ~ 8.5 ± 0.5 minEnsures consistent column chemistry and pump delivery.
Peak Tailing Factor ( Tf​ ) 1.5Validates the effectiveness of TFA in suppressing silanol interactions.
Theoretical Plates ( N ) 5,000Confirms column efficiency and proper packing integrity.
% RSD of Peak Area 2.0% (n=6)Proves the precision of the autosampler and detector stability.
Blank Interference No peaks 0.05% area at Rt​ Ensures the diluent/system is free of carryover or contamination.

Troubleshooting Guide

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Cause: Loss of TFA modifier due to evaporation, or degradation of the column's end-capping.

    • Solution: Prepare fresh mobile phase. If the issue persists, replace the C18 column.

  • Issue: Split Peaks or Fronting

    • Cause: Sample solvent is stronger than the initial mobile phase, causing the analyte to travel faster than the bulk flow before focusing.

    • Solution: Ensure the sample is dissolved in a diluent containing no more than 20% organic modifier.

  • Issue: Baseline Drift at 220 nm

    • Cause: TFA has strong UV absorbance at low wavelengths, and gradient changes alter the baseline absorbance.

    • Solution: This is normal. Perform a blank subtraction in the chromatography data system (CDS), or rely primarily on the 254 nm channel for purity integration, where TFA is transparent.

References

  • PubChem. (2025). 2-Aminopyrimidine (CID 7978) - Chemical and Physical Properties. National Center for Biotechnology Information. Retrieved from: [Link]

  • National Institutes of Health (PMC). (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer agents. PMC8900000. Retrieved from:[Link]

Method

Scalable Synthesis of Pyrimidine-5-Carbonitrile Intermediates for Drug Discovery

Introduction & Pharmacological Rationale Pyrimidine-5-carbonitrile derivatives serve as privileged pharmacophores in modern medicinal chemistry. Their unique electronic properties and hydrogen-bonding capabilities make t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyrimidine-5-carbonitrile derivatives serve as privileged pharmacophores in modern medicinal chemistry. Their unique electronic properties and hydrogen-bonding capabilities make them ideal scaffolds for designing ATP-mimicking EGFR tyrosine kinase inhibitors, VEGFR-2 inhibitors, and selective COX-2 inhibitors[1][2][3]. For drug development professionals, the ability to rapidly and reliably synthesize functionalized pyrimidine-5-carbonitrile intermediates at scale is a critical bottleneck.

This application note details a robust, three-step scalable protocol for the synthesis of 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile . This specific intermediate is highly valued because the C4-chloride and C2-methylthio groups serve as orthogonal reactive sites for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening[1][4].

Mechanistic Design & Causality

The synthesis begins with a multicomponent Biginelli-type cyclocondensation. While traditional methods rely on harsh acidic conditions, large-scale pharmaceutical synthesis favors alkaline media or green catalysts to minimize equipment corrosion and improve E-factors[5][6].

The causality of the reaction sequence is as follows:

  • Knoevenagel Condensation: Benzaldehyde and ethyl cyanoacetate react to form an electrophilic arylidenecyanoacetate intermediate.

  • Michael Addition & Cyclization: The nucleophilic nitrogen of thiourea attacks the intermediate, followed by intramolecular cyclization and dehydration to form the pyrimidine core[1].

  • Chemoselective S-Alkylation: The resulting 2-mercapto group is alkylated using methyl iodide. The soft thiolate anion is highly nucleophilic, ensuring S-alkylation over N-alkylation.

  • Aromatization via Chlorination: Treatment with phosphorus oxychloride ( POCl3​ ) converts the C6-oxo group to a reactive chloride, fully aromatizing the pyrimidine ring[4].

Mechanism Aldehyde Benzaldehyde Knoevenagel Knoevenagel Condensation (Alkaline Media) Aldehyde->Knoevenagel Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Knoevenagel Thiourea Thiourea Michael Michael Addition (Thiourea Attack) Thiourea->Michael Intermediate Arylidenecyanoacetate Intermediate Knoevenagel->Intermediate Intermediate->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product 2-mercapto-6-oxo-4-phenyl- 1,6-dihydropyrimidine-5-carbonitrile Cyclization->Product

Mechanistic pathway of pyrimidine-5-carbonitrile multi-component synthesis.

Optimization of the Cyclocondensation Step

Before executing the large-scale protocol, it is essential to select the appropriate catalytic system. Table 1 summarizes field-proven catalytic systems for the initial cyclocondensation step. For pilot-scale operations (>1 mol), alkaline K2​CO3​ in ethanol remains the industry standard due to predictable exotherms and easy workup[1], though green alternatives like DBSA in water are gaining traction for smaller scales[6].

Table 1: Comparison of Catalytic Systems for Pyrimidine-5-Carbonitrile Cyclocondensation

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Scalability & Mechanistic Notes
K2​CO3​ (Alkaline) EthanolReflux6–882%High: Standard baseline; requires acid quench to precipitate product[1].
DBSA (10 mol%) WaterRT2–490%Moderate: Green solvent; surfactant effect accelerates reaction rate[6].
NH4​Cl Solvent-free80–1001–285–90%Moderate: Eco-friendly; requires specialized solid-state mixing equipment[5].
Bone char- SO3​H Solvent-free801.592%Low/Moderate: High reusability; limited by custom catalyst preparation[7].

Experimental Workflow & Step-by-Step Protocols

Workflow Step1 Step 1: Cyclocondensation (Benzaldehyde + Cyanoacetate + Thiourea) Filter1 Acidification & Filtration (pH 3-4, Ice Water) Step1->Filter1 Step2 Step 2: S-Alkylation (MeI, 10% KOH/EtOH, 25°C) Filter1->Step2 Filter2 Precipitation & Recrystallization (Aqueous EtOH) Step2->Filter2 Step3 Step 3: Chlorination (POCl3, Reflux, 4h) Filter2->Step3 Quench Ice-Water Quench & Neutralization Step3->Quench Final Final Intermediate: 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile Quench->Final

Three-step scalable workflow for pyrimidine-5-carbonitrile intermediate synthesis.

Step 1: Synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Objective: Assemble the pyrimidine core via a one-pot cyclocondensation[1].

  • Charge: To a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, add absolute ethanol (2.0 L).

  • Reagents: Sequentially add benzaldehyde (106 g, 1.0 mol), ethyl cyanoacetate (113 g, 1.0 mol), and thiourea (76 g, 1.0 mol).

  • Catalysis: Add anhydrous K2​CO3​ (207 g, 1.5 mol) in portions to control the mild initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with continuous stirring for 8 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the benzaldehyde spot indicates completion.

  • Workup: Cool the reactor to room temperature. Pour the mixture slowly into crushed ice-water (4.0 L).

  • Precipitation: Slowly acidify the alkaline solution with glacial acetic acid or dilute HCl until the pH reaches 3-4.

    • Causality: The product exists as a soluble thiolate/enolate salt in alkaline media. Acidification protonates the salt, forcing the immediate precipitation of the target compound.

  • Isolation: Filter the solid under vacuum, wash extensively with distilled water to remove inorganic salts, and dry in a vacuum oven at 60°C.

Step 2: S-Alkylation to 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Objective: Protect the thiol group and create a stable thioether linkage[1][4].

  • Charge: Dissolve the intermediate from Step 1 (approx. 0.8 mol) in 10% ethanolic KOH (1.5 L) inside a 3 L flask.

  • Alkylation: Place the flask in a water bath at 25°C. Dropwise, add methyl iodide ( CH3​I , 120 g, 0.85 mol) over 30 minutes.

    • Safety Note: Methyl iodide is a volatile alkylating agent; perform strictly under a fume hood.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Pour the mixture into ice-cold water (3.0 L). The S-alkylated product will precipitate as a pale-yellow solid.

  • Isolation: Filter, wash with cold water, and recrystallize from ethanol to ensure high purity for the chlorination step.

Step 3: Chlorination to 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Objective: Convert the tautomeric pyrimidinone to a highly reactive chloropyrimidine for downstream library synthesis[4].

  • Charge: In a dry 2 L round-bottom flask, suspend the Step 2 intermediate (approx. 0.7 mol) in phosphorus oxychloride ( POCl3​ , 460 g, 3.0 mol).

    • Causality: POCl3​ acts as both the chlorinating reagent and the solvent. An excess is required to drive the equilibrium toward the chlorinated product.

  • Reaction: Heat the mixture to reflux (105°C) for 4 hours under an inert argon atmosphere.

  • Quench (Critical Step): Cool the mixture to room temperature. Slowly and cautiously pour the mixture into a large beaker containing vigorously stirred crushed ice (3.0 kg).

    • Causality: Rapid quenching destroys unreacted POCl3​ , preventing the hydrolysis of the newly formed C-Cl bond back to the C-OH/C=O tautomer.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 500 mL). Wash the combined organic layers with saturated NaHCO3​ until neutral, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the final intermediate.

Quality Control & Validation

To ensure the integrity of the synthesized intermediates before downstream drug development, the following analytical validations must be met:

  • IR Spectroscopy: The final intermediate must show a sharp, distinct absorption band at ~2220–2230 cm−1 , confirming the preservation of the carbonitrile (-CN) group[3]. The disappearance of the broad -OH/-NH bands (3200-3400 cm−1 ) from Step 2 confirms successful chlorination.

  • 1H NMR: The presence of a sharp singlet at ~2.60 ppm integrates to 3H, validating the successful incorporation of the S−CH3​ group[8].

References

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition ias.ac.in URL:[Link]

  • One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst Der Pharma Chemica URL:[Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers PMC - NIH URL:[Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies RSC Publishing URL:[Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Taylor & Francis URL:[Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies MDPI URL:[Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 PMC - NIH URL:[Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst Researcher.Life URL:[Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays with 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Introduction: The Emerging Potential of Substituted Pyrimidines in Cellular Research The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Substituted Pyrimidines in Cellular Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile represents a molecule of significant interest for contemporary drug discovery and chemical biology. Its structure combines two key features: the pyrimidine-5-carbonitrile core, which is prevalent in a variety of kinase inhibitors and other targeted therapies, and a cyclopropyl group. The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, potency, and binding affinity by introducing conformational rigidity.[1][2] This unique combination suggests that 2-amino-4-cyclopropylpyrimidine-5-carbonitrile could exhibit potent and selective biological activity.

Recent studies on related pyrimidine-5-carbonitrile derivatives have revealed their potential as inhibitors of critical cellular signaling pathways, including those driven by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] Furthermore, cyclopropylamine-containing cyanopyrimidines have been explored as inhibitors of Lysine Specific Demethylase 1 (LSD1), indicating the diverse range of potential targets for this chemical class.[6]

This document provides a comprehensive guide for researchers to investigate the cellular effects of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. We will detail robust, validated protocols for assessing its impact on cell viability and for identifying and confirming its molecular target within the complex cellular environment. The experimental workflows are designed to be self-validating, providing a clear path from broad phenotypic screening to specific target engagement.

I. Preliminary Compound Handling and Characterization

Prior to initiating cell-based assays, it is crucial to establish the fundamental physicochemical properties of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile to ensure reliable and reproducible results.

A. Solubility and Stock Solution Preparation

The solubility of a compound dictates its bioavailability in cell culture media. While the aqueous solubility of this specific compound is not widely reported, related pyrimidine derivatives can have limited solubility.[7] Therefore, a systematic approach to solubilization is recommended.

Solvent Recommendation Notes
DMSO Primary choice for creating high-concentration stock solutions (e.g., 10-50 mM).Ensure the final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.5%).
Ethanol Alternative solvent, may be suitable for some applications.Can be more volatile and may have more pronounced effects on cells at higher concentrations compared to DMSO.
Aqueous Buffers Generally not recommended for initial stock solutions due to anticipated low solubility.Can be used for final dilutions in assay buffers if solubility permits.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly and, if necessary, use a brief sonication step in a water bath to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

B. Stability Assessment

The stability of the compound in solution and under assay conditions is critical. A simple method to assess stability is to incubate the compound in cell culture medium at 37°C for the duration of the longest planned experiment and then analyze for degradation using High-Performance Liquid Chromatography (HPLC).

II. Phenotypic Screening: Assessing a Compound's Impact on Cell Viability

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of its potency (e.g., IC50 value) and informs the concentration range for subsequent mechanistic studies.

A. Rationale for Assay Selection

Several assays can quantify cell viability, each with a distinct underlying principle. Utilizing assays that measure different cellular parameters can provide a more comprehensive understanding of the compound's effects.

  • Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is generally proportional to the number of viable, metabolically active cells.[8][9]

  • ATP-Based Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies intracellular ATP levels, a direct indicator of metabolically active cells.[10][11] It is often more sensitive than metabolic assays.

B. Experimental Workflow for Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Assay Readout cluster_4 Data Analysis seed Seed cells in 96-well plates treat Add serial dilutions of compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent read Measure absorbance or luminescence add_reagent->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining compound IC50 using cell viability assays.

C. Detailed Protocol: MTT Cell Viability Assay

This protocol is a widely used method for assessing cell viability.[10]

Materials:

  • 2-amino-4-cyclopropylpyrimidine-5-carbonitrile stock solution (10 mM in DMSO)

  • Selected cancer cell line (e.g., A549, HCT116, MCF-7)[6]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in complete medium. A common starting range is 100 µM to 1 nM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation:

    • Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

III. Mechanism of Action: Target Engagement and Validation

Once the anti-proliferative effects of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile are established, the next critical step is to identify and validate its direct molecular target within the cell. Target engagement assays provide direct evidence of a drug-target interaction in a physiologically relevant context.[12]

A. Rationale for Target Engagement Assays

Given that many pyrimidine-based molecules target kinases, a logical next step is to investigate this possibility. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement.[13][14] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[12][14]

B. Experimental Workflow for CETSA

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Cell Lysis & Protein Separation cluster_3 Protein Analysis cluster_4 Data Interpretation treat Treat cells with compound or vehicle (DMSO) heat Heat cells across a temperature gradient treat->heat lyse Lyse cells and centrifuge to pellet aggregated proteins heat->lyse analyze Analyze soluble protein fraction by Western Blot lyse->analyze interpret Plot protein stability curves to show target engagement analyze->interpret

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

C. Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[13][14]

Materials:

  • 2-amino-4-cyclopropylpyrimidine-5-carbonitrile stock solution

  • Cell line expressing the putative target protein (e.g., a kinase)

  • PBS and appropriate lysis buffer with protease and phosphatase inhibitors

  • Thermocycler or heating blocks

  • High-speed refrigerated centrifuge

  • Western blotting reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with a concentration of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile known to be effective from viability assays (e.g., 10x IC50) or a vehicle control (DMSO) for 1-2 hours at 37°C.[13]

  • Heating Step:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and heat the cells for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[13] Include a non-heated control at 37°C.

  • Cell Lysis:

    • Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, with periodic vortexing.[13] Alternatively, perform freeze-thaw cycles to ensure complete lysis.

  • Separation of Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13][14]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay and normalize all samples.

    • Analyze the amount of the soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, plot the percentage of soluble target protein relative to the non-heated control.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and therefore, direct target engagement.

IV. Downstream Pathway Analysis

Confirming that the compound engages a target should be followed by assessing the functional consequences of this engagement. If CETSA confirms engagement with a specific kinase, the next step is to investigate the phosphorylation status of its known downstream substrates.

Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with a dose-range of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile for a relevant time period (e.g., 1-6 hours).

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with the appropriate ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) before lysis.

  • Lysis and Protein Analysis: Lyse the cells, quantify protein concentration, and perform Western blotting as described in the CETSA protocol.

  • Antibody Probing: Probe the membranes with primary antibodies specific to the phosphorylated form of the downstream substrate and also with an antibody for the total protein as a loading control.

  • Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate protein upon compound treatment provides strong evidence for functional inhibition of the target kinase.

V. Concluding Remarks

The protocols outlined in this document provide a systematic and robust framework for the initial characterization of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in cell-based assays. By moving from broad phenotypic screening to specific target engagement and downstream pathway analysis, researchers can efficiently elucidate the compound's mechanism of action. This structured approach, grounded in established methodologies, will enable the generation of high-quality, reproducible data, thereby accelerating the evaluation of this promising compound in drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for NSC81111 Target Engagement Assay in Live Cells.
  • Creative Biogene. (2024). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Gaspari, M., et al. (2021). Target Engagement Assays in Early Drug Discovery. PMC.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303.
  • Lee, C. H., et al. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symposium Series.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • BenchChem. (2025). A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.
  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
  • Moreno-Yruela, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.
  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ResearchGate. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) | Request PDF.
  • BenchChem. (n.d.). 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile | 23662-47-7.
  • Sigma-Aldrich. (n.d.). 2-amino-4-cyclopropylpyrimidine-5-carbonitrile | 2214020-57-0.
  • AERU. (2025). Aminocyclopyrachlor (Ref: DPX-MAT28).
  • PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).

Sources

Method

Application Note: High-Yield Three-Component Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the rapid, high-yield synthesis of pyrimidine-5-carbonitrile librari...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the rapid, high-yield synthesis of pyrimidine-5-carbonitrile libraries using green multicomponent reactions (MCRs).

Introduction & Rationale

The pyrimidine ring is a privileged pharmacophore in drug discovery. Specifically, functionalized pyrimidine-5-carbonitriles have demonstrated profound therapeutic potential, acting as potent apoptotic agents, antimicrobial compounds, and modulators of the p53 tumor suppressor pathway [1].

Historically, synthesizing highly decorated pyrimidines required arduous, multi-step linear pathways characterized by poor atom economy, hazardous solvent use, and extensive intermediate purification. To circumvent these bottlenecks, one-pot Multicomponent Reactions (MCRs) of the Biginelli-type have become the industry standard. By condensing an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and an amidine/guanidine salt in a single vessel, researchers can rapidly generate diverse molecular libraries while adhering to the principles of green chemistry [2].

Mechanistic Insights and Causality

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the underlying reaction causality. The three-component assembly is not a random collision of molecules; it is a highly orchestrated cascade:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed deprotonation of the active methylene compound (malononitrile). The resulting carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, eliminating water to form a highly reactive arylidenemalononitrile intermediate.

  • Michael Addition: The basic nitrogen of the amidine or guanidine acts as a nucleophile, attacking the β -carbon of the Knoevenagel intermediate to form a Michael adduct.

  • Intramolecular Cyclization & Aromatization: The secondary nitrogen of the amidine attacks the nitrile (or carbonyl) group, closing the six-membered ring. Spontaneous aromatization—driven by thermodynamic stability and the loss of hydrogen/water—yields the final pyrimidine-5-carbonitrile scaffold [3].

Mechanism A Aromatic Aldehyde K Knoevenagel Condensation (Arylidenemalononitrile Intermediate) A->K Base Catalyst (- H2O) B Malononitrile (Active Methylene) B->K Base Catalyst (- H2O) C Amidine / Guanidine M Michael Addition (Adduct Formation) C->M K->M + Amidine/Guanidine CY Intramolecular Cyclization & Spontaneous Aromatization M->CY Cyclization P Pyrimidine-5-carbonitrile (Target Scaffold) CY->P Oxidation (- H2O / - H2)

Figure 1: Mechanistic pathway of the three-component pyrimidine-5-carbonitrile assembly.

Comparative Reaction Conditions

Selecting the right catalytic system depends on your laboratory's infrastructure and scale-up goals. The table below summarizes three field-validated methodologies:

MethodologyCatalyst / BaseSolventConditionsTypical YieldRef
Microwave-Assisted (Organic) Na₂CO₃ (3.0 eq)DMFMW, 120 °C, 30–60 min75–95%[3]
Microwave-Assisted (Green) K₂CO₃ (2.0 eq)WaterMW, 100 °C, 20 min70–85%[4]
Solvent-Free Nanocatalysis Nano Fe₃O₄ (10 mol%)NoneThermal, 80 °C, 15–30 min85–92%[2]

Experimental Protocols

Workflow S1 1. Reagent Mixing (Equimolar Ratios) S2 2. Catalysis & Heating (MW or Solvent-Free) S1->S2 S3 3. Cooling & Precipitation S2->S3 S4 4. Filtration & Washing S3->S4 S5 5. Recrystallization (Pure Product) S4->S5

Figure 2: Standard experimental workflow for multicomponent pyrimidine synthesis.

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Causality Note: Microwave (MW) irradiation is utilized here because it ensures rapid, uniform volumetric heating. This kinetically favors the multi-step MCR cascade over competing side reactions (such as aldehyde self-condensation), drastically reducing reaction times from 12 hours to under an hour [3].

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile or α -cyanoketone (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalyst & Amine Addition: Add guanidine hydrochloride (1.2 mmol) followed by Na₂CO₃ (3.0 mmol). Insight: The excess base is strictly required; it neutralizes the hydrochloride salt to release the reactive free guanidine and simultaneously catalyzes the initial Knoevenagel condensation.

  • Solvation: Add 4 mL of anhydrous DMF. Seal the vial tightly with a crimp cap.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate at 120 °C for 30–60 minutes.

  • Workup: Cool the vial to room temperature. Evaporate the DMF under reduced pressure to yield a crude oily residue.

  • Precipitation: Pour the residue into 15 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the solid under vacuum, wash with cold water (3 x 5 mL) to remove inorganic salts, and recrystallize from hot ethanol to afford the pure product.

Protocol B: Solvent-Free Synthesis using Magnetic Nano Fe₃O₄ (Eco-Friendly)

Causality Note: Solvent-free conditions maximize reactant concentration, driving the reaction forward via the "proximity effect." Magnetic Fe₃O₄ nanoparticles provide a high-surface-area basic template that facilitates the Knoevenagel step and can be easily recovered using an external magnet, preventing heavy-metal contamination in the final drug candidate [2].

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Benzamidine hydrochloride (1.0 mmol)

  • Magnetic Nano Fe₃O₄ (10 mol%)

Step-by-Step Methodology:

  • Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and benzamidine hydrochloride (1.0 mmol each).

  • Catalyst Addition: Add 10 mol% of Nano Fe₃O₄ particles.

  • Heating: Immerse the flask in an oil bath pre-heated to 80 °C. Stir the neat mixture mechanically. The mixture will initially melt into a paste and then solidify as the higher-melting-point pyrimidine product forms (typically within 15–30 minutes).

  • Extraction: Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the organic product, leaving the insoluble nanocatalyst suspended.

  • Catalyst Recovery: Apply an external neodymium magnet to the side of the flask to pellet the Fe₃O₄ nanoparticles. Decant the clear ethanolic solution into a clean beaker.

  • Crystallization: Allow the ethanol solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the crystals under a vacuum.

Self-Validation & Troubleshooting

To ensure the integrity of your synthesized libraries, the protocol must be treated as a self-validating system:

  • TLC Monitoring: The disappearance of the highly UV-active aromatic aldehyde spot (typically monitored in Ethyl Acetate/Hexane 1:2) is the primary kinetic indicator of reaction completion.

  • Spectroscopic Confirmation (IR): Look for the sharp, distinct nitrile (-C N) stretching band at 2210–2220 cm⁻¹ . If using guanidine, primary/secondary amines will show broad N-H stretches at 3300–3400 cm⁻¹.

  • Spectroscopic Confirmation (¹H NMR): Successful cyclization and aromatization are confirmed by the complete disappearance of the aldehyde proton (~9.5–10.0 ppm) and the active methylene protons (~3.5–4.0 ppm).

  • Troubleshooting Incomplete Aromatization: If the intermediate dihydropyrimidine is detected (evident by an unexpected aliphatic CH signal in the NMR spectrum), it indicates that the oxidative loss of H₂ was incomplete. Solution: Extend the reaction time by 15 minutes or introduce a mild oxidant (e.g., bubbling ambient air through the mixture) during the final heating phase.

References

  • El-Gaby, M. S. A., et al. "Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents." Anti-Cancer Agents in Medicinal Chemistry, 2021. URL:[Link]

  • Rostamizadeh, S., et al. "A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the study of their anti-bacterial activity." Chinese Chemical Letters, 2013, 24(7), 629-632. URL:[Link]

  • Val, C., et al. "Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles." ACS Combinatorial Science, 2013, 15(7), 370-378. URL:[Link]

  • Xavier, A. L., et al. "A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives." 14th Brazilian Meeting on Organic Synthesis, 2013. URL:[Link]

Application

Application Note: Advanced Crystallization and Polymorph Control of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Formulation Scientists. Introduction & Molecular Profiling The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Formulation Scientists.

Introduction & Molecular Profiling

The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agricultural active ingredients. The optimization of its crystallization process is critical for ensuring high chemical purity, controlling particle size distribution (PSD), and preventing the isolation of metastable polymorphs.

From a crystal engineering perspective, the molecule presents a complex supramolecular landscape:

  • 2-Aminopyrimidine Motif: Acts as both a strong hydrogen bond donor (NH₂) and acceptor (pyrimidine N1/N3). This motif classically drives self-assembly via a robust R22​(8) homodimer synthon[1].

  • 5-Carbonitrile Group: A strong electron-withdrawing group that not only modulates the pKa of the amino group but also serves as a competing hydrogen bond acceptor, introducing the risk of synthon polymorphism.

  • 4-Cyclopropyl Group: Introduces steric bulk and lipophilicity, which significantly alters the solvation shell and influences solvent-solute interactions, making the compound highly sensitive to anti-solvent selection.

Because aminopyrimidines frequently exhibit weak solubility-temperature dependence in standard organic solvents, traditional cooling crystallization often results in suboptimal yields. Therefore, a Combined Cooling and Antisolvent Crystallization (CCAC) approach is required to maximize recovery while maintaining kinetic control over nucleation[2].

Thermodynamic Profiling & Solvent Selection

Before executing a crystallization protocol, a self-validating thermodynamic profile must be established. The Metastable Zone Width (MSZW) dictates the operational boundaries to prevent catastrophic primary nucleation (crashing out), which traps impurities and generates amorphous or metastable domains.

Table 1: Representative Thermodynamic Profile for Solvent Screening (Data reflects typical behavior for highly functionalized aminopyrimidine carbonitriles)

Solvent SystemSol. at 5°C (mg/mL)Sol. at 60°C (mg/mL)MSZW at 45°C (ΔT)Process Suitability
Ethanol (Primary)12.585.08.2 °CExcellent primary solvent; good thermal gradient.
DMSO (Primary)45.0>200.0N/AToo soluble; requires massive anti-solvent volume.
Ethyl Acetate 8.035.012.5 °CModerate; wide MSZW leads to delayed nucleation.
Water (Antisolvent)<0.1<0.5N/AIdeal for CCAC; drives rapid desupersaturation.
Heptane (Antisolvent)<0.52.0N/AHigh risk of Liquid-Liquid Phase Separation (oiling out).

Causality Insight: Ethanol is selected as the primary solvent due to its ability to disrupt the R22​(8) dimers in solution via competitive hydrogen bonding, ensuring the API remains fully dissolved at 60°C. Water is chosen as the anti-solvent because the lipophilic 4-cyclopropyl group drives rapid desupersaturation upon aqueous addition, maximizing yield[2].

Protocol 1: Combined Cooling and Antisolvent Crystallization (CCAC)

This protocol utilizes a seeded CCAC approach. Seeding is non-negotiable; it bypasses the stochastic nature of primary nucleation, ensuring the process operates strictly within the growth regime of the MSZW.

CCAC_Workflow Start API Dissolution (Ethanol, 60°C) Filter Polish Filtration (0.22 µm) Start->Filter Cool1 Controlled Cooling (0.5°C/min to 45°C) Filter->Cool1 Seed Seed Addition (1-2 wt% Form I) Cool1->Seed Enter MSZW Age Isothermal Aging (60 min) Seed->Age Induce Secondary Nucleation Antisolvent Aqueous Antisolvent Addition (Linear dosing, 2 hrs) Age->Antisolvent Desupersaturation Cool2 Final Cooling (0.2°C/min to 5°C) Antisolvent->Cool2 Isolate Filtration & Washing Cool2->Isolate Maximize Yield

Combined Cooling and Antisolvent Crystallization (CCAC) workflow for API isolation.

Step-by-Step Methodology:
  • Dissolution & Clarification: Suspend 100 g of crude 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in 1.2 L of absolute ethanol. Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved. Pass the solution through a 0.22 µm inline filter into a pre-heated crystallization vessel to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Primary Cooling: Cool the batch linearly at a rate of 0.5°C/min to 45°C.

    • Rationale: This temperature is precisely calibrated to be within the MSZW, creating a supersaturated state without triggering spontaneous primary nucleation.

  • Seeding: Introduce 1.0 to 2.0 wt% of micronized, phase-pure Form I seeds (suspended in 10 mL of ethanol).

  • Isothermal Aging: Maintain the batch at 45°C for 60 minutes.

    • Rationale: This aging period allows the seeds to heal and initiates secondary nucleation. The supersaturation is gently depleted via crystal growth, building a sufficient crystal surface area to absorb the shock of the upcoming anti-solvent addition.

  • Anti-Solvent Dosing: Dose 1.2 L of purified water (anti-solvent) linearly over 2 hours using a mass flow controller.

    • Rationale: A rapid addition would spike the supersaturation past the MSZW limit, leading to immediate nucleation of fine, difficult-to-filter particles or a metastable polymorph. Linear dosing ensures growth occurs exclusively on the existing seed crystals[2].

  • Final Cooling & Isolation: Cool the suspension at 0.2°C/min to 5°C. Hold for 2 hours. Isolate the product via vacuum filtration, wash with a cold 1:1 Ethanol/Water mixture, and dry under vacuum at 40°C until constant weight is achieved.

Protocol 2: Polymorph Control and Synthon Competition

Aminopyrimidines are notorious for polymorphism due to the conformational flexibility of their hydrogen-bonding networks[1]. In 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, the critical competition occurs between the pyrimidine nitrogen (Pathway A) and the carbonitrile group (Pathway B).

Polymorph_Logic API API Solution (High Energy State) H_Bond_1 Pathway A: N-H···N (Pyrimidine) R22(8) Homodimer Formation API->H_Bond_1 Slow Cooling Low Supersaturation H_Bond_2 Pathway B: N-H···N≡C (Nitrile) Competing H-Bond Acceptor API->H_Bond_2 Rapid Crash Cool High Supersaturation Form_I Thermodynamically Stable Polymorph (Form I) H_Bond_1->Form_I Form_II Kinetic/Metastable Polymorph (Form II) H_Bond_2->Form_II Form_II->Form_I Solvent-Mediated Phase Transformation (SMPT)

Logical relationship of supramolecular synthon competition driving polymorphism.

Solvent-Mediated Phase Transformation (SMPT) Protocol

If a batch accidentally crashes out (yielding the kinetic Form II), it can be recovered via SMPT without requiring full dissolution:

  • Slurry Formation: Resuspend the kinetic solid in a 9:1 mixture of Ethyl Acetate and Heptane (10 volumes).

  • Thermal Cycling: Subject the slurry to thermal cycling between 20°C and 40°C (heating at 1°C/min, cooling at 0.1°C/min) for 24 hours.

    • Rationale: According to Ostwald's Rule of Stages, the more soluble metastable Form II will dissolve during the heating phase, while the less soluble thermodynamic Form I will crystallize during the slow cooling phase. The continuous cycling acts as a thermodynamic pump, driving the bulk material entirely to Form I.

  • Verification: Confirm polymorphic purity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Form I will exhibit a distinct, higher melting point endotherm compared to Form II.

References

  • 2-amino-4-cyclopropylpyrimidine-5-carbonitrile | 2214020-57-0. Sigma-Aldrich.
  • Schall, J. M. (2020). Growth and Nucleation Kinetics in Continuous Antisolvent Crystallization Systems. Massachusetts Institute of Technology (MIT).
  • Eberlin, A. R., & Frampton, C. S. (2017). A metastable polymorphic form of the anti-fungal anilino-pyrimidine active pyrimethanil. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 886-889.

Sources

Method

Advanced Characterization of Pyrimidine Derivatives: An Integrated NMR and LC-MS/MS Application Note

Pyrimidine derivatives represent a foundational scaffold in modern medicinal chemistry, exhibiting profound antiviral, anticancer, and anti-inflammatory properties. Because minor substitutions on the pyrimidine core dras...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives represent a foundational scaffold in modern medicinal chemistry, exhibiting profound antiviral, anticancer, and anti-inflammatory properties. Because minor substitutions on the pyrimidine core drastically alter biological affinity and metabolic stability, unambiguous structural elucidation is mandatory.

This application note provides an in-depth, self-validating technical guide for the characterization of pyrimidine derivatives, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) spectroscopy for spatial connectivity and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular weight and gas-phase fragmentation analysis.

Part I: The Electronic Environment – NMR Spectroscopy of Pyrimidines

Mechanistic Causality of Chemical Shifts

The pyrimidine ring is a highly electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This creates a strong diamagnetic anisotropy and an inductive electron-withdrawing effect. Consequently, electron density is pulled away from the C2, C4, and C6 positions. Protons attached to these carbons are highly deshielded and resonate significantly downfield in ¹H NMR 1[1]. Conversely, the C5 position is less affected by the inductive pull of the nitrogens, making it the most shielded position on the ring.

Quantitative Data: Typical NMR Chemical Shifts

The table below summarizes the expected chemical shift ranges for a standard substituted pyrimidine core. Variations will occur based on the electron-donating or electron-withdrawing nature of exocyclic substituents.

NucleusPositionTypical Shift Range (ppm)Electronic Environment & Causality
¹H NMR H-28.5 – 9.2Most deshielded; flanked by two strongly electronegative N atoms.
¹H NMR H-4 / H-68.0 – 8.8Deshielded; adjacent to one N atom.
¹H NMR H-57.0 – 7.8Most shielded ring proton; furthest from N atoms.
¹³C NMR C-2155 – 165Highly deshielded quaternary/tertiary carbon.
¹³C NMR C-4 / C-6150 – 160Deshielded due to adjacent nitrogen.
¹³C NMR C-5115 – 125Shielded carbon; typical site for electrophilic aromatic substitution.
Self-Validating NMR Protocol

To ensure data integrity, the following protocol incorporates internal validation steps, particularly useful when synthesizing fused pyrimidines (e.g., pyrazolo[1,5-a]pyrimidines) from fluorinated precursors.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 5–10 mg of the purified pyrimidine derivative in 0.6 mL of DMSO- d6​ or CDCl₃.

  • Validation Check: Spike the sample with 0.05% Tetramethylsilane (TMS). The TMS signal must be strictly calibrated to 0.00 ppm to ensure the downfield pyrimidine shifts are accurately reported.

Step 2: 1D and 2D Acquisition

  • Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.

  • Acquire HSQC to map direct C-H connectivities and HMBC to establish long-range correlations (e.g., confirming substituent attachment at C-4 vs. C-6).

Step 3: Negative Control Validation via ¹⁹F NMR

  • When utilizing nucleophilic aromatic substitution (S N​ Ar) to displace a fluorine atom during pyrimidine cyclization, run a ¹⁹F NMR spectrum.

  • Validation Check: A completely blank ¹⁹F NMR spectrum (showing only baseline noise) serves as a definitive negative control, conclusively proving the complete displacement of the fluorine atom and successful cyclization2[2].

Part II: Gas-Phase Ion Chemistry – LC-MS/MS Fragmentation

Mechanistic Causality of Pyrimidine Fragmentation

In positive Electrospray Ionization (ESI+), pyrimidine derivatives typically protonate at the ring nitrogens due to their basic lone pairs. Upon entering the collision cell, Collision-Induced Dissociation (CID) transfers vibrational energy to the molecular ion.

Because the pyrimidine ring is highly stable, low-energy CID typically results in the cleavage of exocyclic substituents (e.g., loss of NH₃, H₂O, or cleavage of hydrazone bonds) 3[3]. At higher collision energies, the activated ring undergoes a Retro-Diels-Alder (RDA) reaction or expels neutral HCN molecules. This causes the pyrimidine core to rupture, yielding diagnostic open-ring fragments 4[4].

MS_Fragmentation M Molecular Ion[M+H]+ LossSub Loss of Substituent (e.g., -NH3, -H2O) M->LossSub Low Energy CID RingCleavage Pyrimidine Ring Cleavage (Retro-Diels-Alder / -HCN) M->RingCleavage High Energy CID Frag1 Fragment A (Substituent Cleaved) LossSub->Frag1 Frag2 Fragment B (Open Ring) RingCleavage->Frag2 Frag1->RingCleavage Secondary Fragmentation

Mass spectrometry fragmentation pathways of protonated pyrimidine derivatives.

Quantitative Data: Diagnostic Mass Losses
Neutral LossMass Shift (Da)Structural Implication
-NH₃ -17Presence of a primary exocyclic amine (e.g., 2-aminopyrimidine).
-HCN -27Cleavage of the pyrimidine ring core (C-N bond rupture).
-CH₂O -30Loss of formaldehyde from a methoxy-substituted pyrimidine.
-N₂H₄ -32Cleavage of a hydrazinyl moiety.
Self-Validating LC-MS/MS Protocol

Step 1: Chromatographic Separation

  • Column: C18 reverse-phase column (2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile5[5].

  • Gradient: Linear gradient from 5% to 95% B over 10 minutes at 0.3 mL/min.

Step 2: MS/MS Tuning & Acquisition

  • Ionization: ESI positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 350 °C.

  • Validation Check (Carryover & Matrix Effects): Inject a solvent blank immediately prior to the sample to establish a baseline. Co-inject an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled pyrimidine) at a known concentration. The recovery of the internal standard validates the ionization efficiency and rules out ion suppression from the matrix.

Part III: Integrated Analytical Workflow

Structural elucidation is not a linear process but a synthesis of orthogonal data streams. NMR provides the exact connectivity and stereochemical layout, while LC-MS/MS confirms the molecular weight and identifies structural sub-units via fragmentation.

Analytical_Workflow Sample Pyrimidine Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Non-destructive MS LC-MS/MS (ESI, CID) Sample->MS High Sensitivity Data Structural Elucidation NMR->Data Connectivity MS->Data MW & Fragments

Integrated NMR and LC-MS/MS workflow for pyrimidine structural elucidation.

References

  • Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. BenchChem.3

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem. 1

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry (PubMed). 4

  • Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. BenchChem. 2

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry (PubMed). 5

Sources

Application

Application Note: Pharmacokinetic Profiling of Novel Cyclopropylpyrimidine Inhibitors

Target Audience: Research Scientists, DMPK Specialists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocols Introduction: The Cyclopropylpyrimidine Scaffold in Drug Discovery The cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocols

Introduction: The Cyclopropylpyrimidine Scaffold in Drug Discovery

The cyclopropylpyrimidine motif has emerged as a privileged structural scaffold in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. The incorporation of a cyclopropyl group at the 2- or 6-position of the pyrimidine ring offers distinct pharmacological advantages: its rigid, lipophilic nature allows it to optimally occupy small hydrophobic pockets within kinase hinge regions, locking the molecule into a bioactive conformation[1]. Furthermore, replacing simple alkyl chains (like methyl groups) with a cyclopropyl moiety significantly enhances metabolic stability by restricting the accessibility of cytochrome P450 (CYP) enzymes to vulnerable C-H bonds[1].

Recent breakthroughs have utilized this scaffold to develop potent therapeutics, including mutant KIT V654A inhibitors for gastrointestinal stromal tumors (GIST)[1], dual DLK/LZK inhibitors for neurodegenerative diseases[2], and FLT3 inhibitors for acute myeloid leukemia[3]. However, translating these potent in vitro hits into in vivo efficacious drugs requires a rigorous, self-validating Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling cascade. This application note details the critical workflows and mechanistic rationales for evaluating the PK profiles of cyclopropylpyrimidine derivatives.

The PK/ADME Profiling Cascade

To ensure a compound possesses drug-like properties, a tiered profiling strategy is employed. In vitro assays first predict hepatic clearance and intestinal absorption, acting as a gating mechanism before advancing to resource-intensive in vivo rodent studies.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Assessment Hit Cyclopropylpyrimidine Hit Compound Microsomes Microsomal Stability (Hepatic Clearance) Hit->Microsomes Caco2 Caco-2 Permeability (Intestinal Absorption) Hit->Caco2 PPB Plasma Protein Binding (Free Fraction, fu) Hit->PPB Dosing Rodent Dosing (IV & PO Routes) Microsomes->Dosing Caco2->Dosing PPB->Dosing LCMS LC-MS/MS Bioanalysis (Plasma Concentration) Dosing->LCMS PKParams PK Parameter Calculation (CL, Vd, t1/2, F%) LCMS->PKParams LeadOpt Lead Optimization & Candidate Selection PKParams->LeadOpt

Figure 1: Tiered ADME and PK profiling cascade for cyclopropylpyrimidine inhibitors.

In Vitro ADME Profiling: Protocols & Causality

Before initiating animal studies, the metabolic liabilities of the cyclopropylpyrimidine core must be assessed. The cyclopropyl ring generally resists rapid oxidative metabolism compared to linear alkyls, but the attached functional groups (e.g., amines, halogens) may still undergo Phase I metabolism.

Protocol 3.1: Liver Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to CYP450 enzymes in liver microsomes. A low CLint​ predicts a longer in vivo half-life and lower first-pass hepatic extraction[4].

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled human or Sprague-Dawley rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the cyclopropylpyrimidine test compound to a final concentration of 1 µM (keep organic solvent 0.5% to avoid CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Rationale: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation.

  • Time-Course Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Rationale: Cold acetonitrile instantly denatures the enzymes, halting metabolism, while the IS creates a self-validating system to correct for downstream LC-MS/MS matrix effects and injection volume variances.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life of decay and CLint​ .

In Vivo Pharmacokinetic Assessment

To determine the absolute oral bioavailability ( F% ) and systemic exposure of a cyclopropylpyrimidine inhibitor, parallel Intravenous (IV) and Per Os (PO, oral) dosing arms are strictly required[2].

Protocol 4.2: Rodent Dosing and Plasma Sampling

Causality: Due to the highly lipophilic nature of the cyclopropyl group, aqueous solubility is often poor. Proper formulation is critical to ensure that dissolution does not become the rate-limiting step in absorption.

  • Formulation: Dissolve the compound in 10% DMSO, 10% Solutol HS15, and 80% (20% HP- β -CD in saline)[1]. Rationale: This co-solvent/surfactant/cyclodextrin system overcomes the high lattice energy and lipophilicity of the pyrimidine core, ensuring a true solution for IV dosing and uniform suspension/solution for PO dosing.

  • Dosing:

    • IV Arm: Administer 1 mg/kg via the lateral tail vein.

    • PO Arm: Administer 5 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until bioanalysis.

Protocol 4.3: LC-MS/MS Bioanalysis (Self-Validating System)

Causality: A highly specific Multiple Reaction Monitoring (MRM) LC-MS/MS method ensures that only the parent cyclopropylpyrimidine is quantified, excluding any circulating metabolites.

  • Calibration Curve: Prepare a 9-point standard curve (e.g., 1 to 5000 ng/mL) in blank, untreated rat plasma. Rationale: Matrix-matched calibration is a mandatory quality control step to ensure the assay's accuracy reflects the biological sample environment.

  • Protein Precipitation: To 50 µL of study plasma, add 150 µL of acetonitrile containing the IS (e.g., a deuterated analog of the inhibitor).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • System Validation: The run is only considered valid if the calibration curve yields an R2>0.99 and Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations.

Quantitative Data Interpretation

The structural integration of the cyclopropylpyrimidine scaffold typically yields favorable PK parameters, characterized by moderate clearance, high volume of distribution (due to lipophilicity driving tissue penetration), and excellent oral bioavailability.

Below is a representative PK data summary based on optimized cyclopropylpyrimidine kinase inhibitors (modeled after parameters observed in DLK/LZK and KIT inhibitor studies)[1][2].

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterUnitIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Clearance ( CL ) mL/min/kg14.7N/A
Volume of Distribution ( Vdss​ ) L/kg6.7N/A
Half-life ( t1/2​ ) hours6.56.8
Maximum Concentration ( Cmax​ ) ng/mLN/A845.2
Time to Cmax​ ( Tmax​ ) hoursN/A2.0
Area Under Curve ( AUC0−∞​ ) ng·h/mL1,1332,945
Absolute Bioavailability ( F% ) %N/A52.0%

Data Interpretation: The moderate clearance (14.7 mL/min/kg) is well below the hepatic blood flow of a rat (~55 mL/min/kg), confirming the metabolic stability imparted by the cyclopropyl group. The high Vdss​ (6.7 L/kg) indicates extensive tissue distribution, which is highly desirable for targets requiring deep tissue or central nervous system (CNS) penetration[2]. The absolute bioavailability of 52% confirms the scaffold's viability for oral drug development.

References

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. Journal of Medicinal Chemistry (ACS Publications).1

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry (ACS Publications).2

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega (NIH / ACS Publications).3

  • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Journal of Medicinal Chemistry (ACS Publications).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to assist researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to assist researchers and drug development professionals in optimizing the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile .

The assembly of highly functionalized pyrimidine-5-carbonitriles typically relies on the cyclocondensation of an amidine or guanidine with an electrophilic 3-carbon enaminone precursor[1]. While conceptually straightforward, researchers frequently encounter bottlenecks related to incomplete aromatization, poor regioselectivity, and nitrile hydrolysis. This guide addresses the causality behind these issues and provides a self-validating, field-proven methodology.

Mechanistic Pathway & Reaction Logic

To successfully troubleshoot this synthesis, one must understand the underlying electron flow. The reaction utilizes guanidine as the dinucleophile and 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanenitrile as the dielectrophile. The dimethylamino group acts as a superior leaving group compared to simple alkoxides, driving the regioselectivity of the initial Michael-type addition and subsequent cyclization[2].

Pathway G Guanidine Free Base (Dinucleophile) I Open-chain Adduct (Michael Intermediate) G->I Nucleophilic Attack E Enaminone Precursor (Dielectrophile) E->I P 2-Amino-4-cyclopropyl pyrimidine-5-carbonitrile I->P Cyclization & Aromatization (- HNMe2, - H2O)

Reaction pathway for the cyclocondensation of guanidine and enaminone to form the pyrimidine core.

Troubleshooting Guides & FAQs

Q1: My cyclocondensation yield is consistently below 40% when using guanidine hydrochloride. How can I improve this? A1: The issue stems from incomplete liberation of the highly nucleophilic guanidine free base. Guanidine is a very strong base (pKa ~13.6). If you are using a weak base like potassium carbonate ( K2​CO3​ ) in a protic solvent, the equilibrium does not sufficiently favor the free base, starving the reaction of its nucleophile. Solution: Switch to a stoichiometric excess of a strong alkoxide base, such as freshly prepared sodium ethoxide (NaOEt) in anhydrous ethanol. This ensures complete deprotonation of the hydrochloride salt before the enaminone is introduced[2].

Q2: LC-MS analysis shows a persistent intermediate mass that fails to convert to the final product. What is happening? A2: You are likely observing the unaromatized 1,4-dihydropyrimidine intermediate or the open-chain Michael adduct. The final step of the mechanism—the elimination of dimethylamine and water to achieve aromaticity—has a high activation energy barrier. Solution: Ensure your reaction is maintained at a vigorous reflux (e.g., 80°C in ethanol). If the intermediate persists after 8 hours, the solvent may have absorbed too much ambient moisture, stabilizing the hydrated intermediate. Ensure strictly anhydrous conditions are maintained during the reflux phase.

Q3: I am detecting a significant amount of a side product lacking the nitrile group (des-cyano) or containing an amide group. How do I prevent this? A3: The carbonitrile group at the 5-position of the pyrimidine ring is highly electrophilic and sensitive to hydrolysis, especially at elevated temperatures in the presence of water and base[3]. Nucleophilic attack by hydroxide ions converts the nitrile into a primary amide, which can further hydrolyze to a carboxylic acid and spontaneously decarboxylate. Solution: Avoid aqueous bases (like NaOH or KOH) entirely. Use strictly anhydrous ethanol and sodium ethoxide. Furthermore, during the workup, neutralize the reaction mixture with dilute acetic acid before aqueous extraction to prevent base-catalyzed hydrolysis during isolation[2].

Q4: What is the most efficient way to synthesize the 3-carbon dielectrophile for this specific compound? A4: Do not attempt to react guanidine directly with a simple beta-keto ester or diketone, as this leads to poor yields and mixed regiochemistry. The optimal precursor is the enaminone 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanenitrile . This is rapidly synthesized by reacting 3-cyclopropyl-3-oxopropanenitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under neat conditions at 90°C. The dimethylamino moiety is an excellent leaving group that dictates the precise geometry required for pyrimidine cyclization.

Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from optimizing the cyclocondensation step. The data clearly demonstrates the causality between base strength, solvent choice, and final yield.

EntrySolventBase (1.3 equiv)Temp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1EtOH K2​CO3​ 801245Weak base results in incomplete liberation of guanidine free base.
2DMF K2​CO3​ 100862Higher thermal energy drives aromatization, but workup is complex.
3 H2​O /EtOHNaOH801230Aqueous hydroxide causes partial hydrolysis of the carbonitrile group.
4i-PrOHNaOtBu90585Excellent conversion; however, NaOtBu is highly moisture-sensitive.
5 Anhydrous EtOH NaOEt 80 6 88 Optimal: Strong base liberates guanidine; product precipitates easily.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity and reproducible yields by separating the enaminone formation from the cyclocondensation step.

Phase 1: Synthesis of the Enaminone Precursor
  • Charge: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.2 equiv) dropwise at room temperature under an argon atmosphere.

  • Heating: Heat the neat mixture to 90°C using an oil bath for 3 hours. The solution will turn deep yellow/orange.

  • Concentration: Cool to room temperature and remove the generated methanol and excess DMF-DMA in vacuo. The resulting crude 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanenitrile can be used directly in the next step without further purification.

Phase 2: Cyclocondensation to 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile
  • Free Base Generation: In a separate flame-dried 250 mL three-neck flask, suspend guanidine hydrochloride (12.0 mmol, 1.2 equiv) in anhydrous ethanol (30 mL). Cool the suspension to 0°C.

  • Deprotonation: Slowly add a freshly prepared solution of sodium ethoxide (13.0 mmol, 1.3 equiv) in anhydrous ethanol (10 mL). Stir the mixture at room temperature for 30 minutes. A fine white precipitate of NaCl will form[2].

  • Coupling: Dissolve the enaminone precursor from Phase 1 in anhydrous ethanol (10 mL) and add it dropwise to the guanidine free base suspension.

  • Cyclization: Heat the reaction mixture to a vigorous reflux (80°C) for 6–8 hours under argon. Monitor the reaction via LC-MS until the intermediate mass is fully consumed.

  • Isolation: Cool the mixture to 0°C in an ice bath. The target pyrimidine will precipitate from the ethanolic solution.

  • Workup: Filter the precipitate through a sintered glass funnel. Wash the filter cake successively with cold ethanol (2 x 10 mL) and cold distilled water (2 x 15 mL) to remove residual NaCl and unreacted guanidine.

  • Drying: Dry the solid under high vacuum at 45°C overnight to afford 2-amino-4-cyclopropylpyrimidine-5-carbonitrile as an off-white to pale yellow solid.

References

  • BenchChem Technical Support Team. The Synthetic Chemist's Compass: Navigating Bioactive Compound Synthesis with 3-(Dimethylamino)acrylonitrile. BenchChem. 2

  • National Institutes of Health (PMC). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. NIH. 1

  • Royal Society of Chemistry (RSC). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.3

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific isolation and purification challenges associated with 2-amino-4-cyclopropylpyrimidine-5-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific isolation and purification challenges associated with 2-amino-4-cyclopropylpyrimidine-5-carbonitrile .

This highly functionalized pyrimidine is a critical building block in the synthesis of advanced therapeutics, particularly kinase inhibitors such as JAK/TYK2 inhibitors[1]. While it is a commercially available intermediate, synthesizing and purifying it in-house presents significant challenges. The molecule features a severe polarity mismatch: a highly polar, hydrogen-bonding 2-amino group, an electron-withdrawing 5-carbonitrile, and a lipophilic 4-cyclopropyl moiety.

This guide provides field-proven troubleshooting insights, causality-driven methodologies, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: Why does my crude mixture streak severely on normal-phase silica gel, resulting in poor recovery and broad peaks? The Causality: The conjugate acid of the 2-aminopyrimidine core has a pKa of approximately 3.45[2]. While the amino group is not strongly basic, it acts as a potent hydrogen-bond donor, and the ring nitrogens act as strong acceptors. Standard silica gel contains acidic silanol groups (pKa 4.5–8.5). This acid-base hydrogen-bonding network causes the compound to irreversibly adsorb or streak across the column. The Solution: You must competitively mask the silanols. Add 1–2% Triethylamine (Et 3​ N) to your mobile phase. Alternatively, switch to amine-functionalized (NH 2​ ) silica columns.

Q2: I am struggling to dissolve the crude mixture in Dichloromethane (DCM) or Hexanes for column loading. What is the best approach? The Causality: The high crystal lattice energy—driven by intermolecular hydrogen bonding between the 2-amino donors and the 5-carbonitrile acceptors—makes this compound poorly soluble in non-polar to moderately polar solvents. The Solution: Do not attempt liquid loading. Utilize the Dry Loading technique. Dissolve the crude in a volatile, highly polar solvent (e.g., THF or a DCM/MeOH mixture), adsorb it onto Celite, and evaporate it to a free-flowing powder before loading.

Q3: My condensation synthesis yielded a regioisomer (4-amino-2-cyclopropylpyrimidine-5-carbonitrile). Normal-phase chromatography isn't separating them. How can I resolve this? The Causality: Regioisomers formed during the condensation of guanidine with 1,3-dielectrophiles have nearly identical dipole moments and Rf values on normal-phase silica. The Solution: Reverse-Phase Preparative HPLC (RP-HPLC) is the gold standard here. Using a basic aqueous mobile phase ensures the pyrimidine remains unprotonated, maximizing the subtle lipophilic differences between the 2- and 4-cyclopropyl positions for baseline resolution.

Q4: Can the 5-carbonitrile group hydrolyze during purification? The Causality: Yes. The electron-deficient pyrimidine ring makes the nitrile carbon highly electrophilic. Prolonged exposure to strongly basic aqueous conditions (e.g., extended time in NH 4​ OH) can hydrolyze the nitrile to a primary amide. The Solution: When using RP-HPLC with basic buffers, immediately lyophilize the fractions. Avoid leaving the compound in aqueous basic solutions overnight.

Part 2: Quantitative Method Comparison

Summarizing the performance of various purification strategies for this specific compound:

Purification MethodTypical YieldPurity AchievedScalabilityPrimary Use Case
Normal-Phase (Standard) 40–50%85–90%HighNot recommended (Severe tailing)
Normal-Phase (1% Et 3​ N) 80–90%>95%HighBulk crude purification (>1g)
RP-HPLC (pH 9.0 Buffer) 75–85%>99%Low to MedRegioisomer separation (<1g)
Recrystallization 60–70%>98%Very HighFinal polishing of pure batches

Part 3: Decision Tree Visualization

PurificationDecisionTree Start Crude 2-amino-4-cyclopropyl pyrimidine-5-carbonitrile CheckPurity Initial Purity? Start->CheckPurity HighPurity > 80% Purity (Isomer-free) CheckPurity->HighPurity Yes LowPurity < 80% Purity (or Isomer present) CheckPurity->LowPurity No Recryst Recrystallization (EtOH/Water) HighPurity->Recryst ScaleCheck Purification Scale? LowPurity->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 1 Gram ScaleCheck->LargeScale RPHPLC RP-HPLC (pH 9.0 Buffer) SmallScale->RPHPLC Flash Normal-Phase Flash (Dry Load + 1% Et3N) LargeScale->Flash

Decision tree for selecting the optimal purification strategy based on crude purity and scale.

Part 4: Experimental Protocols

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Purpose: Scalable purification of crude mixtures >1g.

  • Dry Loading Preparation: Dissolve the crude mixture in a minimum volume of THF/MeOH (3:1). Add 2.5 mass equivalents of Celite 545. Concentrate under reduced pressure at 40°C until a free-flowing powder is obtained.

    • Causality: Bypasses the poor solubility of the compound in the starting mobile phase (Hexanes) and prevents the compound from crashing out at the column head.

  • Column Equilibration: Pack a standard silica gel column. Equilibrate with 3 column volumes (CV) of Hexanes/EtOAc (80:20) containing 1% v/v Triethylamine (Et 3​ N).

    • Causality: Et 3​ N neutralizes acidic silanols, preventing the 2-amino group from hydrogen-bonding to the stationary phase.

  • Elution: Load the dry powder. Elute using a gradient of 20% to 80% EtOAc in Hexanes (maintaining 1% Et 3​ N throughout).

  • Self-Validation Step: Spot fractions on TLC. Co-spot with the crude mixture. The presence of Et 3​ N in the eluent will ensure tight, circular spots. If streaking persists, the Et 3​ N concentration in the mobile phase has dropped below the critical threshold; re-equilibrate the column.

Protocol B: pH-Controlled Reverse-Phase Preparative HPLC

Purpose: Separation of the target compound from its 4-amino regioisomer.

  • Sample Preparation: Dissolve the crude sample in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with NH 4​ OH).

    • Solvent B: Acetonitrile (MeCN).

    • Causality: At pH 9.0, the pyrimidine nitrogens are entirely unprotonated. This maximizes the lipophilic interaction of the cyclopropyl group with the C18 stationary phase, which is critical for resolving the subtle geometric differences between the regioisomers.

  • Gradient Execution: Run a shallow gradient from 10% B to 50% B over 20 minutes.

  • Self-Validation Step: Immediately freeze and lyophilize the collected fractions. Analyze the final powder via LC-MS. Monitor for an M+18 peak (m/z ~179), which indicates that the basic pH and heat have hydrolyzed the 5-carbonitrile into a primary amide. If M+18 is detected, reduce the fraction pooling time before lyophilization.

Protocol C: Final Polishing via Recrystallization

Purpose: Upgrading purity from >80% to >99% while removing trace baseline impurities.

  • Dissolution: Suspend the crude solid in 95% Ethanol (approx. 10 mL/g) and heat to reflux.

  • Solvent Tuning: Slowly add water dropwise until the boiling solution becomes slightly cloudy, then add just enough Ethanol to clarify the solution.

    • Causality: The lipophilic cyclopropyl group is highly soluble in hot ethanol, while the polar amino/nitrile groups benefit from the aqueous hydrogen-bonding network. This creates a steep, temperature-dependent solubility curve.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 2 hours. Filter and wash with ice-cold 20% EtOH/Water.

  • Self-Validation Step: Analyze the mother liquor via HPLC. If the product peak constitutes >15% of the total area in the mother liquor, the solvent ratio was too rich in ethanol. Adjust the water ratio in future batches to force more product out of solution.

References

  • US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • 2-Aminopyrimidine 109-12-6 wiki Source: Guidechem URL
  • 2-amino-4-cyclopropylpyrimidine-5-carbonitrile | 2214020-57-0 Source: Sigma-Aldrich URL

Sources

Troubleshooting

Side-product analysis in the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 2-amino-4-cyclopropylpyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0). This scaffold is a highly valued building block in medicinal chemistry, particularly for developing kinase inhibitors.

This guide moves beyond basic recipes, focusing on the mechanistic causality behind side-product formation and providing self-validating protocols to ensure high-fidelity synthesis.

Standard Operating Procedure (SOP): Core Synthetic Workflow

The most robust and scalable method for synthesizing 2-amino-4-substituted pyrimidine-5-carbonitriles is a two-step sequence involving the condensation of a β -keto nitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine[1].

Step 1: Preparation of the Enaminonitrile Intermediate
  • Charge Reactor: To a rigorously dried round-bottom flask under nitrogen, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) and anhydrous toluene (5 volumes).

  • Reagent Addition: Add DMF-DMA (1.05 eq) dropwise at 25 °C. Self-Validation Check: A slight exotherm indicates active enamine formation.

  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Critical Step: Apply high vacuum (0.1 mbar) for at least 2 hours to quantitatively remove unreacted DMF-DMA and the dimethylamine byproduct.

Step 2: Cyclization to Target Pyrimidine
  • Free-Basing: In a separate flask, suspend guanidine hydrochloride (1.2 eq) in absolute ethanol (10 volumes). Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and stir for 30 minutes at 25 °C.

  • Condensation: Dissolve the intermediate from Step 1 in a minimal amount of absolute ethanol and add it dropwise to the guanidine suspension.

  • Cyclization: Stir at 25 °C for 2 hours (to control regioselectivity), then reflux at 78 °C for 8–12 hours.

  • Purification: Cool to room temperature, concentrate, and triturate with cold water to remove inorganic salts. Recrystallize the crude solid from ethanol/water to yield the pure target.

Workflow SM 3-cyclopropyl-3-oxo- propanenitrile + DMF-DMA Step1 Reflux (Toluene) SM->Step1 Int Enaminonitrile Intermediate Step1->Int Step2 Guanidine HCl, Base EtOH, Reflux Int->Step2 Crude Crude Mixture Step2->Crude Purif Recrystallization (EtOH/Water) Crude->Purif Pure Pure Target (5-Carbonitrile) Purif->Pure

Fig 1. Two-step synthetic workflow for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Troubleshooting & FAQs: Side-Product Analysis

During scale-up, researchers frequently encounter specific side products. Understanding the mechanistic divergence is key to troubleshooting.

Q1: My LC-MS shows a major side product with a mass shift of +18 Da. What is it, and how do I prevent it? A1: A mass shift of +18 Da (+H₂O) indicates the formation of 2-amino-4-cyclopropylpyrimidine-5-carboxamide .

  • Causality: The C5-nitrile group on the pyrimidine ring is highly electrophilic. Under prolonged basic conditions (especially with strong bases like NaOEt) and in the presence of trace water, hydroxide ions nucleophilically attack the nitrile, driving base-catalyzed hydration to the amide[2].

  • Solution: Ensure strictly anhydrous conditions. Use absolute ethanol and oven-dried K₂CO₃ instead of hygroscopic sodium ethoxide. If the amide persists, switch to a sterically hindered, non-nucleophilic base like DIPEA in isopropanol.

Q2: I am observing a regioisomer with the exact same mass as the target product. How is this forming? A2: You are likely observing 2,4-diamino-5-(cyclopropanecarbonyl)pyrimidine .

  • Causality: After the initial Michael addition of guanidine to the enaminonitrile, the resulting acyclic intermediate can cyclize via two competing pathways. Attack of the second guanidine nitrogen on the ketone carbonyl yields the desired target. However, competitive nucleophilic attack on the highly reactive nitrile carbon yields the diamino-ketone regioisomer[1].

  • Solution: Regioselectivity is kinetically controlled by temperature. Do not immediately reflux Step 2. Stirring the reaction at 25 °C for 2 hours allows the initial condensation to occur smoothly, favoring the thermodynamically stable attack on the carbonyl when heat is subsequently applied.

Q3: The Step 2 reaction stalls completely, and MS shows a mass corresponding to a guanidine-adduct. What went wrong? A3: This is a classic symptom of incomplete DMF-DMA removal from Step 1.

  • Causality: DMF-DMA is highly reactive toward primary amines. If carried over, it reacts preferentially with guanidine to form N,N-dimethyl-N'-amidinoforimidamide. This consumes your guanidine reagent and poisons the cyclization step.

  • Solution: Limit DMF-DMA to exactly 1.05 equivalents in Step 1. Enforce the self-validating protocol of applying high vacuum (0.1 mbar) to the Step 1 intermediate until a constant weight is achieved.

Mechanistic Divergence Visualization

The following diagram maps the kinetic and thermodynamic branch points where side products emerge from the primary synthetic pathway.

Mechanism Enamine Enaminonitrile + Guanidine Addition Michael Addition at C-beta Enamine->Addition Acyclic Acyclic Guanidino Intermediate Addition->Acyclic Cyclization Intramolecular Cyclization (-H2O) Acyclic->Cyclization AltAttack Attack at Nitrile (Instead of Carbonyl) Acyclic->AltAttack Target Target Molecule (5-Carbonitrile) Cyclization->Target Hydrolysis Base-Catalyzed Hydration (+H2O) Target->Hydrolysis Carboxamide Side Product A: 5-Carboxamide Hydrolysis->Carboxamide Regioisomer Side Product B: Diamino-ketone AltAttack->Regioisomer

Fig 2. Mechanistic pathways showing target formation and primary side-product divergence.

Quantitative Reaction Matrix

To aid in protocol optimization, the following table summarizes the quantitative impact of various reaction parameters on product distribution during the Step 2 cyclization phase.

Base Used (1.5 eq)SolventTemperature ProfileTarget Yield (%)Amide Side-Product (%)Regioisomer (%)
NaOEtEtOH (95%)Immediate Reflux (78 °C)62%22%8%
NaOEtAbs. EtOHImmediate Reflux (78 °C)75%12%7%
K₂CO₃Abs. EtOHImmediate Reflux (78 °C)82%6%6%
K₂CO₃ Abs. EtOH 25 °C (2h) → 78 °C (8h) 89% < 2% < 1%
DIPEAIsopropanol25 °C (2h) → 85 °C (12h)86%< 1%2%

Note: The optimized condition (bolded) utilizes a delayed heating profile and a milder inorganic base to suppress both hydrolysis and off-target nucleophilic attack.

References

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Journal of Chemical Sciences[Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Optimization

Pyrimidine Synthesis Technical Support Center: Overcoming Poor Reactivity

Welcome to the Technical Support Center for Pyrimidine Synthesis. Synthesizing highly functionalized pyrimidines—whether via the classical Biginelli multicomponent reaction, Pinner synthesis, or amidine condensations—oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. Synthesizing highly functionalized pyrimidines—whether via the classical Biginelli multicomponent reaction, Pinner synthesis, or amidine condensations—often presents distinct reactivity challenges. Steric hindrance, electronic deactivation, and competing side reactions can stall these syntheses, leading to poor yields or complete reaction failure.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural insights to help you bypass these bottlenecks and optimize your synthetic workflows.

Diagnostic Reaction Pathways

Understanding where your reaction stalls is the first step in troubleshooting. The diagram below maps the critical decision points and common failure modes in the Biginelli multicomponent synthesis.

Pathway SM Aldehyde + Urea + β-Ketoester I1 N-Acyliminium Ion (Key Intermediate) SM->I1 Acid Catalyst (Promotes) Side1 Knoevenagel Adduct (Side Product) SM->Side1 Weak Catalyst / Low Urea I2 Open-Chain Ureide I1->I2 + β-Ketoester Prod Dihydropyrimidine (Target Product) I2->Prod Cyclization (-H2O) Fail Stalled Uncyclized Intermediate I2->Fail Steric Hindrance / Low Temp

Caption: Desired vs. side reaction pathways in the Biginelli synthesis.

Troubleshooting Guides (Q&A)

Q: Why does my Biginelli reaction stall at the open-chain ureide intermediate when using bulky β-keto esters? A: Causality: The Biginelli reaction proceeds via an N-acyliminium ion intermediate, which is subsequently attacked by the β-keto ester to form an open-chain ureide. For cyclization to occur, the terminal urea nitrogen must attack the ketone carbonyl. When bulky β-keto esters (e.g., tert-butyl acetoacetate) are used, severe steric hindrance drastically increases the activation energy required for this intramolecular ring closure 1. Standard Brønsted acids (like HCl) fail to sufficiently polarize the sterically shielded carbonyl. Solution: Switch to a highly oxophilic Lewis acid catalyst, such as Lithium Perchlorate ( LiClO4​ ) or Copper(II) Triflate ( Cu(OTf)2​ ). These catalysts strongly coordinate to the carbonyl oxygen, increasing its electrophilicity and forcing the cyclization-dehydration step even in sterically congested environments 2.

Q: How do I suppress the Knoevenagel condensation side-reaction in multicomponent pyrimidine syntheses? A: Causality: In the classical Biginelli reaction, the aldehyde can prematurely react with the highly nucleophilic active methylene of the β-keto ester via a Knoevenagel condensation. This consumes starting materials and forms a stable, unreactive enone byproduct, severely reducing the yield of the target dihydropyrimidinone 1. Solution: Alter the reaction stoichiometry by using a slight excess of urea (1.2–1.5 equivalents). This pushes the thermodynamic equilibrium toward the formation of the critical N-acyliminium ion, kinetically outcompeting the Knoevenagel pathway.

Q: My Pinner synthesis (amidine + β-dicarbonyl) gives low yields, and I suspect hydrolysis. How do I prevent this? A: Causality: Amidines are highly susceptible to nucleophilic attack by water, especially under the basic conditions required to liberate the free amidine from its hydrochloride salt. Hydrolysis converts the highly reactive amidine into a stable, unreactive amide, permanently killing the condensation pathway 1. Solution: Maintain strict anhydrous conditions. Generate the free amidine in situ using freshly prepared sodium ethoxide (NaOEt) in super-dry ethanol, and avoid aqueous workups until the cyclization is completely verified by TLC.

Amidine Activation Workflow

Workflow A Amidine HCl Salt B Free Amidine (Active Nucleophile) A->B NaOEt / Anhydrous EtOH (Strictly Moisture-Free) C Hydrolyzed Amide (Dead End) A->C Trace H2O + Base (Side Reaction) D Pyrimidine Core (Target) B->D + β-Dicarbonyl Reflux 2-4h

Caption: Amidine activation workflow highlighting the critical hydrolysis side reaction.

Quantitative Data: Catalyst Efficacy Comparison

When dealing with unreactive or sterically hindered starting materials, catalyst selection is the most critical variable.

Catalyst SystemSubstrate Hindrance LevelTemp (°C)Reaction Time (h)Avg. Yield (%)Primary Mechanistic Advantage
HCl (Standard) Low (e.g., Ethyl acetoacetate)78 (Reflux)12-1865-75Cost-effective Brønsted acid activation.
HCl (Standard) High (e.g., t-Butyl acetoacetate)78 (Reflux)24<20Fails to overcome steric activation barrier.
LiClO4​ (20 mol%) High25-504-685-92Strong oxophilicity forces cyclization of stalled ureides 2.
Cu(OTf)2​ (10 mol%) Moderate to High802-488-95Dual Lewis acid/redox properties stabilize intermediates.
Solvent-Free (Milling) ModerateAmbient0.5-178-95High localized concentration overcomes low reactivity 3.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Biginelli Synthesis for Hindered Substrates

Objective: Overcome steric hindrance to successfully synthesize dihydropyrimidinones.

  • Iminium Pre-formation: In an oven-dried flask, dissolve the aldehyde (1.0 eq) and urea (1.5 eq) in anhydrous THF. Add LiClO4​ (0.2 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: A slight cloudiness or color change indicates the formation of the N-acyliminium ion. If the solution remains perfectly clear after 45 minutes, gently warm to 40°C.

  • Electrophile Addition: Dropwise add the sterically hindered β-keto ester (1.0 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (65-70°C). Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Validation Checkpoint 2: The stalled open-chain ureide intermediate will appear as a highly polar spot (low Rf). Continue refluxing until this intermediate spot completely disappears, indicating successful cyclization.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate.

Protocol B: Anhydrous Base-Mediated Amidine Condensation

Objective: Prevent amidine hydrolysis during pyrimidine synthesis.

  • Base Generation: Under an argon atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt.

    • Validation Checkpoint 1: Wait until all sodium has reacted and hydrogen evolution ceases. The solution must be completely clear.

  • Amidine Liberation: Add the amidine hydrochloride salt (1.0 eq) to the NaOEt solution. Stir for 30 minutes at room temperature.

    • Validation Checkpoint 2: A fine white precipitate of NaCl will form, confirming the successful liberation of the free amidine base.

  • Condensation: Add the 1,3-dielectrophile (e.g., β-diketone) (1.0 eq) dropwise. Reflux for 2-4 hours.

  • Controlled Quench: Cool to 0°C. Neutralize carefully with 1M HCl to pH 7.

    • Validation Checkpoint 3: Use pH paper to ensure exact neutrality. Over-acidification will protonate the newly formed pyrimidine product, pulling it into the aqueous layer and ruining the isolated yield 4.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force a sluggish pyrimidine condensation? A: Yes. Microwave irradiation provides rapid, localized superheating that can overcome the high activation energy barriers of sterically hindered substrates. It has been shown to reduce reaction times from 18 hours to 2-3 minutes in catalyst-free multicomponent protocols.

Q: Why is my amidine unreactive even after neutralizing the hydrochloride salt? A: Check the electronic nature of your amidine. Electron-withdrawing groups (e.g., nitro, cyano) on the amidine aryl ring severely reduce the nucleophilicity of the terminal nitrogens. You may need to transition to a transition-metal-catalyzed cross-coupling approach or use a stronger base (like LiHMDS) to fully deprotonate the amidine.

Q: Are there catalyst-free alternatives for Biginelli-type reactions? A: Yes, certain highly reactive substrates (like 5-amino-3-arylpyrazole-4-carbonitriles) can undergo catalyst-free Biginelli-type condensations when boiled in DMF. In these specific cases, adding an acid catalyst actually disfavors the desired pathway and promotes unwanted side reactions 5.

References

  • SciELO. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Available at:[Link]

  • ACS Publications. Perchloric Acid and Its Salts: Very Powerful Catalysts in Organic Chemistry. Available at:[Link]

  • RSC Publishing. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. Available at:[Link]

  • Semantic Scholar. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

Welcome to the Technical Support Center for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0). This compound is a highly functionalized pyrimidine scaffold frequently utilized in drug discovery and agric...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0). This compound is a highly functionalized pyrimidine scaffold frequently utilized in drug discovery and agricultural chemistry. While the pyrimidine core provides robust structural integrity, the peripheral functional groups—specifically the 5-carbonitrile and 4-cyclopropyl moieties—introduce distinct chemical liabilities when exposed to aqueous solutions, extreme pH, or prolonged storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating protocols to ensure experimental reproducibility.

Part 1: Mechanistic Overview of Solution Instability

To effectively troubleshoot experimental anomalies, it is critical to understand the causality behind the compound's degradation. The instability of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in solution is driven by three primary structural vulnerabilities:

  • Electrophilicity of the Nitrile Group: The carbon atom of the 5-carbonitrile group is highly electrophilic due to the combined electron-withdrawing effects of the sp-hybridized nitrogen and the electron-deficient pyrimidine ring. In aqueous media, this renders the nitrile highly susceptible to nucleophilic attack by water (hydrolysis), forming a 5-carboxamide, which can further hydrolyze to a 5-carboxylic acid[1].

  • Ring Strain of the Cyclopropyl Group: Cyclopropyl rings possess significant angle strain. When the adjacent pyrimidine ring is protonated under strongly acidic conditions, electron density is pulled away from the cyclopropyl group. This activates the strained ring toward nucleophilic ring-opening reactions[2].

  • Nucleophilicity of the 2-Amino Group: The exocyclic amine can undergo oxidation in the presence of dissolved oxygen or trace peroxides, leading to the formation of N-oxides or hydroxylamines over prolonged storage.

degradation_pathways A 2-Amino-4-cyclopropylpyrimidine- 5-carbonitrile B Nitrile Hydrolysis (+18 Da / +19 Da) A->B Aqueous Acid/Base (pH < 3 or pH > 9) C Cyclopropyl Ring Opening (+36 Da for HCl) A->C Strong Acid (e.g., 0.1% TFA/HCl) D Amine Oxidation (+16 Da) A->D Peroxides / O2 (Prolonged Storage) E 5-Carboxamide / 5-Carboxylic Acid B->E F 4-(3-Chloropropyl) Derivative C->F G N-oxide / Hydroxylamine D->G

Diagram 1: Primary degradation pathways of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a +18 Da or +19 Da mass shift in my LC-MS after storing the compound in aqueous buffer?

Mechanism: You are observing the hydrolysis of the 5-carbonitrile group. A +18 Da shift corresponds to the addition of water, converting the nitrile (-C≡N) to a primary amide (-CONH₂). A subsequent +1 Da shift (total +19 Da relative to the parent mass, accounting for the loss of NH₃ and addition of OH) indicates further hydrolysis to the carboxylic acid (-COOH)[3]. Causality: This reaction is catalyzed by both acids and bases. Acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon. Base provides the strongly nucleophilic hydroxide ion (OH⁻) which directly attacks the nitrile carbon[1]. Solution: Avoid storing aqueous stock solutions for more than 24 hours. If aqueous storage is necessary, maintain the pH strictly between 5.5 and 7.4 and store at 4°C.

Q2: My compound degrades rapidly when prepared in 0.1% TFA or HCl for HPLC analysis. What is happening?

Mechanism: The highly strained 4-cyclopropyl ring is undergoing an acid-catalyzed ring-opening reaction. Causality: The pyrimidine nitrogen atoms are basic and readily protonate in 0.1% TFA or HCl. This protonation creates a strong electron-withdrawing sink. To relieve the inherent angle strain of the three-membered ring, a nucleophile from the solvent (e.g., Cl⁻ from HCl, or H₂O) attacks the cyclopropyl carbon, breaking the ring and forming an open-chain derivative (e.g., a 3-chloropropyl or 3-hydroxypropyl group)[2]. Solution: Switch your HPLC mobile phase additives. Replace strong acids like TFA or HCl with milder modifiers such as 0.1% Formic Acid or 10 mM Ammonium Acetate. Ensure sample diluents are neutralized before injection.

Q3: How do I prevent discoloration and baseline drift when storing DMSO stock solutions?

Mechanism: Discoloration (often turning yellow or brown) is a classic sign of amine oxidation and the formation of DMSO adducts. Causality: The 2-amino group is susceptible to oxidation by dissolved oxygen or trace impurities in the solvent. Furthermore, DMSO is hygroscopic; absorbed water can initiate slow nitrile hydrolysis even in organic stocks. Solution: Prepare DMSO stocks using anhydrous, amine-free, and peroxide-free DMSO. Aliquot the stock into single-use vials, purge the headspace with Argon or Nitrogen, and store at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles.

Part 3: Experimental Protocols & Data Summaries

Quantitative Stability Data

The following table summarizes the expected half-lives ( t1/2​ ) of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile under various environmental conditions.

ConditionTemperatureExpected t1/2​ Primary Degradant
DMSO (Anhydrous, Argon purged)-20°C> 12 monthsNone
Aqueous Buffer (pH 7.4)4°C> 14 days5-Carboxamide
Aqueous Buffer (pH 7.4)37°C~ 48 hours5-Carboxamide
Aqueous Acid (pH 2.0, HCl)25°C< 4 hoursRing-opened / Amide
Aqueous Base (pH 10.0, NaOH)25°C< 2 hours5-Carboxylic Acid
Self-Validating Protocol: Solution Stability Profiling

To ensure trustworthiness in your stability data, you must use a self-validating experimental design. This protocol utilizes an internal standard (IS) added after the incubation period to normalize matrix effects and injection inconsistencies, ensuring that any observed signal loss is strictly due to chemical degradation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Verify purity via LC-MS (T=0 baseline).

  • Buffer Dilution: Dilute the stock to a final concentration of 100 µM in the test buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent co-solvent stabilization artifacts.

  • Incubation: Divide the solution into multiple tightly sealed autosampler vials. Incubate at the target temperature (e.g., 37°C) using a thermoshaker.

  • Quenching (Critical Step): At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately add an equal volume of ice-cold Acetonitrile (ACN) containing 1 µM of an Internal Standard (e.g., a stable isotope-labeled analog or structurally similar stable pyrimidine). Causality: The cold ACN crashes out buffer salts and instantly halts hydrolytic reactions, locking the chemical state of the sample.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts.

  • LC-MS/MS Analysis: Transfer the supernatant to a fresh vial. Quantify the remaining parent compound by calculating the peak area ratio (Parent/IS). Plot the natural log of the remaining percentage versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

stability_workflow S1 1. Stock Prep (10 mM in DMSO) S2 2. Buffer Dilution (100 µM, pH 1-10) S1->S2 S3 3. Incubation (Time-course, 37°C) S2->S3 S4 4. Quenching (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Diagram 2: Self-validating experimental workflow for solution stability profiling.

References

  • LibreTexts Chemistry. "20.7: Chemistry of Nitriles." LibreTexts. Available at:[Link]

  • Chemguide. "Hydrolysis of Nitriles." Chemguide.co.uk. Available at:[Link]

  • Mendoza-Huizar, L. H. "Analysis of chemical reactivity of aminocyclopyrachlor herbicide through the Fukui function." Journal of the Serbian Chemical Society, 2015. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Metabolic Stability of Cyclopropyl-Containing Therapeutics

Welcome to the Drug Discovery Technical Support Center. Cyclopropyl groups are widely utilized in medicinal chemistry to impart conformational constraint, reduce lipophilicity, and generally enhance metabolic stability d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Drug Discovery Technical Support Center. Cyclopropyl groups are widely utilized in medicinal chemistry to impart conformational constraint, reduce lipophilicity, and generally enhance metabolic stability due to their high C-H bond dissociation energy1[1]. However, unpredictable metabolic liabilities—such as cytochrome P450 (CYP450)-mediated ring opening—can derail lead optimization2[2]. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to help you resolve rapid clearance issues.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is my cyclopropyl compound rapidly clearing despite the high C-H bond dissociation energy of the ring? A1: While the cyclopropyl ring possesses shorter, stronger C-H bonds than standard alkanes, it remains susceptible to CYP450-mediated oxidation 1[1]. The mechanism initiates with a hydrogen atom abstraction by the high-valent iron-oxo species of the CYP450 heme, generating a cyclopropylcarbinyl radical intermediate2[2]. Because of inherent ring strain, this radical can undergo an extremely rapid rearrangement (ring opening) to form a homoallylic radical, which escapes the typical "oxygen rebound" pathway3[3]. This leads to rapid clearance and the potential formation of reactive electrophiles.

Q2: How can I differentiate between CYP450-mediated ring opening and direct hydroxylation in my LC-MS/MS data? A2: Direct hydroxylation (via oxygen rebound) yields an intact cyclopropyl ring with a mass shift of +16 Da. Ring opening, however, often leads to further downstream oxidation or adduction. If ring opening occurs, you will typically observe mass shifts corresponding to aldehyde or ketone formation (+16 Da, but with a drastically different chromatographic retention time and fragmentation pattern) or the formation of glutathione (GSH) conjugates (+307 Da) if the resulting intermediate is a reactive electrophile1[1].

Q3: What are the most effective structural modifications to prevent cyclopropyl ring opening? A3: To enhance stability, you must increase the activation energy required for the initial hydrogen abstraction 1[1]. Two proven strategies are:

  • Fluorination (e.g., gem-difluorocyclopropane): Fluorine's high electronegativity exerts a strong inductive effect (-I), withdrawing electron density from adjacent C-H bonds. This increases the bond dissociation energy, making CYP450-mediated abstraction thermodynamically unfavorable 4[4]. It also lowers overall lipophilicity, reducing non-specific CYP binding5[5].

  • Steric Shielding (e.g., gem-dimethylcyclopropane): Adding bulky methyl groups creates steric hindrance, physically blocking the CYP450 active site from accessing the vulnerable C-H bonds 1[1]. Alternatively, bioisosteric replacement using software like Spark can identify stable alternatives 6[6].

CYP450_Metabolism A Cyclopropyl Compound B CYP450 Oxidation (Hydrogen Abstraction) A->B NADPH, O2 C Radical Intermediate B->C Single Electron Transfer D Ring Opening (Homoallylic Radical) C->D Fast Rearrangement E Hydroxylation (Intact Ring) C->E Oxygen Rebound F Reactive Metabolite (GSH Conjugation) D->F Covalent Binding G Stable Metabolite (Excretion) E->G Phase II Clearance

CYP450-mediated cyclopropyl metabolism pathways: ring opening vs. hydroxylation.

Part 2: Troubleshooting Guide - Assay Anomalies

Issue 1: High clearance in Human Liver Microsomes (HLM) but stable in human hepatocytes.

  • Root Cause: HLMs are subcellular fractions containing primarily Phase I enzymes (CYP450s) but lack the cofactors for Phase II conjugation (unless supplemented) and cellular transporters7[7]. If your cyclopropyl compound is highly permeable but actively effluxed by hepatocyte transporters, or if it requires Phase II metabolism to clear, HLM data will skew toward Phase I overestimation.

  • Solution: Always run a parallel hepatocyte stability assay. If HLM clearance is high but hepatocyte clearance is low, the compound is likely experiencing artificially high CYP exposure in the microsomal assay.

Issue 2: Detection of glutathione (GSH) adducts during microsomal incubations.

  • Root Cause: The cyclopropyl ring has opened to form a reactive intermediate (e.g., an iminium ion or an alpha,beta-unsaturated system) that covalently binds to nucleophiles, leading to potential hepatotoxicity 8[8].

  • Solution: Supplement your HLM assay with 1-5 mM GSH or potassium cyanide (KCN) to trap reactive intermediates. If adducts are confirmed, medicinal chemistry intervention (e.g., bioisosteric replacement) is strictly required.

Part 3: Standard Operating Procedure (SOP) - Self-Validating HLM Assay

This protocol is designed as a self-validating system. It includes internal controls to verify enzyme viability and distinguish CYP-mediated metabolism from chemical instability7[7].

Step-by-Step Methodology:
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl27[7].

  • System Validation Controls:

    • Positive Control: Verapamil or Dextromethorphan (confirms CYP activity).

    • Negative Control: Test compound incubated without NADPH (confirms chemical stability and rules out non-CYP degradation).

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, <0.5% DMSO to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes7[7].

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the Phase I metabolic reaction 9[9].

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard10[10]. Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at that exact second.

  • Protein Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins 7[7].

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS for parent compound depletion (to calculate intrinsic clearance, CL_int) and perform full-scan MS/MS for metabolite identification (MetID) 9[9].

HLM_Workflow Step1 Prepare HLM Mixture (Buffer, Microsomes, Drug) Step2 Pre-incubate at 37°C (5 mins) Step1->Step2 Self-Validation: Include Controls Step3 Initiate Reaction (Add NADPH) Step2->Step3 Step4 Quench Reaction (Add Cold Acetonitrile) Step3->Step4 Time points: 0, 15, 30, 60 min Step5 Centrifugation (Precipitate Proteins) Step4->Step5 Step6 LC-MS/MS Analysis (Metabolite ID) Step5->Step6 Data Processing

Step-by-step workflow for Human Liver Microsome (HLM) stability and metabolite ID assay.

Part 4: Quantitative Data - Impact of Structural Modifications

The following table summarizes typical quantitative shifts in metabolic stability when modifying a vulnerable cyclopropyl group.

Modification TypeStructural ExampleAverage Half-Life (t1/2) in HLMIntrinsic Clearance (CL_int)Primary Metabolic Fate
Unmodified Cyclopropylamine< 15 minsHigh (> 50 µL/min/mg)Ring opening, GSH adduction
Steric Shielding Gem-dimethylcyclopropyl45 - 60 minsModerate (15-30 µL/min/mg)Direct hydroxylation
Monofluorination Monofluorocyclopropyl60 - 90 minsLow (< 15 µL/min/mg)Slow hydroxylation
Difluorination Gem-difluorocyclopropyl> 120 minsVery Low (< 5 µL/min/mg)Highly stable, excreted intact

Part 5: References

  • Hypha Discovery Blogs - Metabolism of cyclopropyl groups URL:[Link]

  • NIH PMC - Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes URL:[Link]

  • NIH PMC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups URL:[Link]

  • ResearchGate - Conformational preference of cyclopropyl amine derivatives URL:[Link]

  • NIH PMC - Rearrangement Reactions Catalyzed by Cytochrome P450s URL:[Link]

  • ResearchGate - Cyclopropylamine inactivation of cytochromes P450 URL:[Link]

  • IntechOpen - In Vitro Drug Metabolism Studies Using Human Liver Microsomes URL:[Link]

  • NIH PMC - Identification of the metabolites of ivermectin in humans URL:[Link]

  • Cresset - Addressing metabolic liabilities by bioisosteric replacements with Spark URL:[Link]

Sources

Troubleshooting

Addressing off-target effects of pyrimidine-based inhibitors

Troubleshooting Off-Target Effects & Selectivity Liabilities Welcome to the Technical Support Center. This hub is designed for drug development professionals and researchers engineering pyrimidine-core kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Off-Target Effects & Selectivity Liabilities

Welcome to the Technical Support Center. This hub is designed for drug development professionals and researchers engineering pyrimidine-core kinase inhibitors. Here, we address the mechanistic root causes of kinome promiscuity and provide actionable, self-validating protocols to optimize your lead compounds.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my early-stage pyrimidine-based inhibitors exhibit such broad kinome-wide cross-reactivity? A1: The pyrimidine core is a privileged scaffold that acts as an isostere of the adenine ring of ATP. It is highly effective at forming critical hydrogen bonds with the conserved hinge region of the kinase active site[1]. Because this hinge-binding motif is structurally accommodated by the vast majority of the 500+ human kinases, linear pyrimidine derivatives inherently lack selectivity[2]. To achieve target specificity, you must rely on the side chains (e.g., at the 2-, 4-, or 5-positions) to exploit non-conserved regions of the ATP-binding pocket, such as the gatekeeper residue or the allosteric DFG-out pocket[2].

Q2: I added a morpholine group to my pyrazolo[1,5-a]pyrimidine scaffold, and off-target toxicity decreased. What is the structural causality here? A2: The addition of bulky, solvent-exposed groups like morpholine restricts the conformational flexibility of the inhibitor. While the pyrazolo[1,5-a]pyrimidine moiety anchors the molecule to the hinge region (e.g., Met592 in Trk kinases), the morpholine group creates steric clashes in the narrower ATP-binding pockets of off-target kinases[3]. This rigidification prevents the molecule from adopting the multiple binding poses required to inhibit a broad spectrum of kinases, thereby increasing your selectivity index[3].

Section 2: Troubleshooting Guide - Mitigating Kinase Cross-Reactivity

Issue: Discrepancy Between Biochemical Selectivity and Cellular Toxicity

  • Symptom: Your compound demonstrates >100-fold selectivity for your target kinase in cell-free enzymatic assays (e.g., radiometric kinase assays), but exhibits widespread cytotoxicity in phenotypic cellular screens.

  • Root Cause: Cell-free assays utilize artificial ATP concentrations (often at or below the Km​ , typically 10-100 µM). In live cells, intracellular ATP concentrations are in the millimolar range (1-5 mM). If your inhibitor has a fast off-rate or relies heavily on competitive hinge binding without exploiting deep hydrophobic pockets, high intracellular ATP will outcompete it. The resulting cellular toxicity is likely driven by the compound binding to off-target kinases that have lower intracellular ATP affinities, rather than your intended target.

  • Resolution: Transition from biochemical profiling to live-cell target engagement assays (e.g., NanoBRET) to validate intracellular selectivity under physiological ATP concentrations.

Section 3: Self-Validating Protocol - NanoBRET Target Engagement Assay

To definitively prove that your pyrimidine inhibitor is engaging the correct target inside a living cell without off-target promiscuity, use this self-validating NanoBRET workflow.

Objective: Quantify the intracellular IC50 of your inhibitor against the primary target vs. suspected off-target kinases.

Causality & Self-Validation Design: This protocol uses a competitive fluorescent tracer. By strictly including a known pan-kinase inhibitor (staurosporine) as a positive control and a DMSO/no-tracer well as a negative control, the assay self-validates its dynamic range. If the BRET signal does not collapse to baseline with staurosporine, the tracer concentration is saturating the system, meaning any IC50 generated for your pyrimidine compound is an artifact and cannot be trusted.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Transfect HEK293T cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase.

    • Causality: NanoLuc acts as the BRET energy donor. Fusing it directly to the kinase ensures the signal originates strictly from your target, eliminating background noise.

  • Tracer Titration (The Validation Step): Treat cells with varying concentrations of a fluorescent kinase tracer (the BRET acceptor) in the presence and absence of 10 µM staurosporine.

    • Causality: You must determine the Kd​ of the tracer for your specific kinase fusion. Select a tracer concentration at or below its Kd​ (typically EC50 to EC80) to ensure your pyrimidine inhibitor can competitively displace it.

  • Inhibitor Treatment: Plate the transfected cells in a 384-well plate. Add your pyrimidine inhibitor in a 10-point dose-response curve. Incubate for 2 hours.

    • Causality: A 2-hour incubation allows the compound to cross the cell membrane and reach binding equilibrium against millimolar intracellular ATP.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Read the plate using a luminometer equipped with appropriate filters (e.g., 450 nm for donor, 610 nm for acceptor).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates your pyrimidine inhibitor has successfully displaced the tracer. Calculate the cellular IC50.

Section 4: Quantitative Data Presentation

The table below summarizes the optimization of a pyrimidine-based Trk inhibitor, demonstrating how structural rigidification (macrocyclization) and gatekeeper modifications resolve off-target liabilities (e.g., VEGFR2 cross-reactivity)[3].

Compound IterationStructural ModificationTrkA IC50 (nM)VEGFR2 IC50 (nM)Selectivity Index (VEGFR2/TrkA)Cellular NanoBRET IC50 (nM)
Generation 1 Linear Aminopyrimidine3.512.03.4x45.0
Generation 2 Morpholine Addition2.8185.066.0x12.5
Generation 3 (Cmpd 37) Macrocyclic Pyrazolo[1,5-a]pyrimidine2.4>1000.0>416.0x0.6

Note: Macrocyclization (Generation 3) dramatically improved the selectivity index and cellular potency by locking the pyrimidine core into a conformation that is sterically excluded from the VEGFR2 active site[3].

Section 5: Mechanistic Visualizations

Workflow Start Initial Pyrimidine Hit Screen Kinome-Wide Profiling (e.g., KINOMEscan) Start->Screen Decision Off-Target Liability? Screen->Decision Opt1 C5 Gatekeeper Modification Decision->Opt1 Yes (High Promiscuity) Opt2 Macrocyclization Decision->Opt2 Yes (Flexible Hinge) Val NanoBRET Cellular Assay Decision->Val No Opt1->Screen Opt1->Val Opt2->Screen Opt2->Val End Selective Lead Compound Val->End

Caption: Workflow for profiling and optimizing pyrimidine inhibitor selectivity.

Signaling cluster_ontarget On-Target (e.g., TrkA) cluster_offtarget Off-Target (e.g., VEGFR2) Inhibitor Pyrimidine Inhibitor TrkA TrkA Kinase Inhibition Inhibitor->TrkA VEGFR2 VEGFR2 Kinase Inhibition Inhibitor->VEGFR2 PI3K Downregulation of PI3K/AKT TrkA->PI3K Efficacy Tumor Regression PI3K->Efficacy MAPK Disruption of Endothelial MAPK VEGFR2->MAPK Toxicity Cardiovascular Toxicity MAPK->Toxicity

Caption: Divergent signaling pathways illustrating on-target efficacy vs. off-target toxicity.

References
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. mdpi.com.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. rsc.org.

Sources

Optimization

Technical Support Center: Efficient Pyrimidine-5-Carbonitrile Synthesis

An authoritative guide for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the efficient synthesis of pyrimidine-5-carbonitrile derivatives. Introduction: Pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the efficient synthesis of pyrimidine-5-carbonitrile derivatives.

Introduction: Pyrimidine-5-carbonitriles are a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors for anti-cancer therapy.[1][2][3] The efficiency of their synthesis is paramount, and the selection of an appropriate catalyst is the most critical factor dictating yield, purity, and scalability. This guide, designed for chemistry professionals, provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and optimizing reaction outcomes.

Part 1: Catalyst Selection Guide

This section addresses the fundamental questions researchers face when designing a synthetic route to pyrimidine-5-carbonitriles.

Q1: What are the primary classes of catalysts for pyrimidine-5-carbonitrile synthesis?

The synthesis, often achieved through multicomponent reactions (MCRs) like the Biginelli reaction, can be catalyzed by a diverse array of substances.[4] The choice depends heavily on the specific substrates and desired process parameters (e.g., green chemistry, cost).

  • Acid Catalysts: This is the most traditional category.

    • Brønsted Acids: Strong mineral acids like HCl were used in classical methods but can lead to side reactions and harsh conditions.[5][6] Milder options like p-dodecylbenzenesulfonic acid (DBSA) are now preferred.[7]

    • Lewis Acids: A wide range of Lewis acids, including Yb(OTf)₃, FeCl₃, and ZnCl₂, have been shown to improve yields and simplify workups compared to strong Brønsted acids.[6]

    • Solid Acids: These are heterogeneous catalysts that offer significant advantages in product purification and catalyst recycling. A notable example is bone char modified with chlorosulfonic acid, which acts as a robust and reusable solid acid catalyst.[8][9]

  • Base Catalysts: Simple organic bases like piperidine are effective, particularly for condensation reactions involving active methylene compounds.[10] They are often used in aqueous media, contributing to a greener process.[10]

  • Metal-Based Catalysts: Transition metals are widely used for their high activity and ability to catalyze diverse transformations.

    • Palladium: Primarily used in cross-coupling reactions to introduce the cyano group onto a pre-formed pyrimidine ring.[11]

    • Copper: Effective for cycloaddition reactions and can be used in tandem with other steps.[12]

    • Iridium & Cobalt: These metals can catalyze complex, regioselective multicomponent syntheses from amidines and alcohols.[12][13][14]

    • Platinum: Supported platinum nanoparticles have been developed for acceptorless dehydrogenative synthesis, offering high turnover numbers and catalyst reusability.[15]

  • Organocatalysts: These metal-free organic molecules are an important part of sustainable chemistry. Proline and its derivatives are common examples used to promote pyrimidine synthesis through iminium ion intermediates.[13][16]

  • Nanocatalysts: These materials bridge homogeneous and heterogeneous catalysis, offering high surface area and reactivity with the benefit of easy separation. Magnetic nanoparticles (e.g., Fe₃O₄) and metal oxides (e.g., nano-MgO) have been successfully employed.[17][18][19]

  • Neutral & Unconventional Catalysts:

    • Ammonium Chloride (NH₄Cl): An inexpensive, mild, and readily available catalyst that works efficiently under solvent-free conditions.[20]

    • Deep Eutectic Solvents (DES): Systems like Choline chloride/ZnCl₂ can act as both the solvent and catalyst, providing a green and efficient reaction medium.[21]

Q2: How do I select the most appropriate catalyst for my specific synthesis?

The optimal catalyst is not universal; it is dictated by your experimental goals. The following workflow provides a logical approach to selection.

Start Define Synthetic Goals Substrate Substrate Scope & Functional Group Tolerance Start->Substrate Green Green Chemistry Requirements Start->Green Scale Scalability & Cost Start->Scale Decision Select Candidate Catalyst(s) for Screening Substrate->Decision Sensitive groups? Cat_Het Heterogeneous Catalysts (Solid Acids, Nanocatalysts) Green->Cat_Het Easy separation & recycling needed Cat_Hom Homogeneous Catalysts (Lewis Acids, Organocatalysts) Green->Cat_Hom Mild conditions paramount Cat_Cost Low-Cost Catalysts (NH4Cl, Piperidine) Scale->Cat_Cost Large scale & budget conscious Cat_Het->Decision Cat_Hom->Decision Cat_Cost->Decision

Caption: Catalyst selection workflow based on experimental goals.

Causality Explained:

  • For Sensitive Functional Groups: If your substrates contain sensitive functional groups, harsh acidic or basic catalysts should be avoided. Mild Lewis acids, organocatalysts, or neutral catalysts like NH₄Cl are often superior choices.[5][20]

  • For Green Chemistry: If environmental impact and ease of workup are priorities, choose a heterogeneous catalyst. Solid acids or magnetic nanocatalysts can be filtered or magnetically separated and reused, minimizing waste.[8][9][17]

  • For Scalability: On a large scale, catalyst cost becomes a major factor. Inexpensive options like ammonium chloride or basic catalysts are highly attractive.[20] Furthermore, heterogeneous catalysts that can be recycled over many runs are economically advantageous.[9][15]

Q3: What are the primary advantages of using heterogeneous catalysts like solid acids or nanocatalysts?

The principal advantage is the simplification of the entire process workflow.

  • Easy Separation: The catalyst is in a different phase from the reaction mixture, allowing for simple filtration or magnetic separation, which eliminates the need for complex chromatographic purification to remove the catalyst.[9][17]

  • Recyclability: A robust heterogeneous catalyst can be recovered, washed, and reused for multiple reaction cycles, often without a significant loss in activity. This drastically reduces cost and waste.[8][9][15]

  • Process Stability: They are often more thermally stable than their homogeneous counterparts, allowing for a wider range of reaction temperatures.

Part 2: Troubleshooting and Optimization

This section provides solutions to common problems encountered during the synthesis of pyrimidine-5-carbonitriles.

Topic: Low Yield & Incomplete Reaction

Q4: My reaction yield is very low, with significant unreacted starting materials observed by TLC. What are the likely causes and how can I improve conversion?

This is a frequent issue, often solvable by systematically optimizing reaction parameters.[6]

Troubleshooting Workflow:

Start Low Yield / Incomplete Reaction Check_Stoich 1. Verify Stoichiometry Start->Check_Stoich Check_Cat 2. Assess Catalyst Start->Check_Cat Check_Cond 3. Optimize Conditions Start->Check_Cond Check_Purity 4. Check Reagent Purity Start->Check_Purity Stoich_Sol Adjust molar ratios. (e.g., slight excess of urea/thiourea) Check_Stoich->Stoich_Sol Cat_Sol Increase catalyst loading. Ensure catalyst is active. Check_Cat->Cat_Sol Cond_Sol Increase temperature. Increase reaction time. Change solvent. Check_Cond->Cond_Sol Purity_Sol Purify/dry starting materials and solvent. Check_Purity->Purity_Sol End Yield Improved Stoich_Sol->End Cat_Sol->End Cond_Sol->End Purity_Sol->End

Caption: A logical workflow for troubleshooting low reaction yields.

  • 1. Catalyst Inefficiency: The chosen catalyst may be suboptimal or the loading may be too low.[6]

    • Action: Ensure your catalyst is active. Reusable catalysts may require regeneration.[6] Systematically increase the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration.

  • 2. Suboptimal Reaction Conditions: Temperature, time, and solvent choice are critical.[6]

    • Action: Monitor the reaction by TLC to determine the optimal time.[5] If the reaction is sluggish at a given temperature (e.g., 80 °C), incrementally increase it. Solvent choice can be crucial; while ethanol is common, solvent-free conditions have proven highly effective for many Biginelli-type reactions, often shortening reaction times.[5][20]

  • 3. Incorrect Stoichiometry: Incorrect molar ratios of the reactants can lead to poor conversion of the limiting reagent.

    • Action: For a three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a urea/thiourea, a slight excess (1.2-1.8 equivalents) of the urea/thiourea component is often beneficial.[6][9]

  • 4. Purity of Reagents: Impurities, especially water, can inhibit the reaction or deactivate the catalyst.

    • Action: Ensure all starting materials and solvents are pure and dry. Use anhydrous conditions if your catalyst is known to be moisture-sensitive.[6]

Topic: Catalyst Inactivity & Deactivation

Q5: My catalyst appears to be completely inactive from the start. What are the common causes?

  • Catalyst Poisoning: This is a primary cause of inactivity. Impurities in the reactants or solvent, such as sulfur or certain nitrogen compounds, can irreversibly bind to the active sites of metal catalysts.[13]

    • Solution: Purify all reactants and solvents thoroughly before use. Distillation of solvents and recrystallization of solid starting materials is recommended.

  • Air or Moisture Sensitivity: Many catalysts, particularly certain organometallics and Lewis acids, are deactivated by air or moisture.[6][13]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.

  • Improper Storage or Handling: Catalysts can degrade over time if not stored correctly.

    • Solution: Always store catalysts according to the manufacturer's recommendations, typically in a cool, dry, and often dark place, sometimes under an inert atmosphere.

Q6: My reusable catalyst performed well initially, but its activity dropped significantly after a few cycles. What's happening?

This indicates catalyst deactivation, which can occur through several mechanisms.[22]

  • Fouling/Coking: Carbonaceous materials (coke) or polymeric byproducts can deposit on the catalyst surface, blocking active sites.[22]

    • Mitigation: This can sometimes be reversed by calcination (heating to a high temperature in the presence of air or oxygen) to burn off the deposits. Always check the thermal stability of your catalyst support before attempting this.

  • Leaching: The active catalytic species can dissolve from the solid support into the reaction medium, leading to a permanent loss of activity. This is more common in liquid-phase reactions.

    • Mitigation: Analyze the reaction filtrate for traces of the active metal to confirm leaching. If confirmed, a different support material or catalyst immobilization technique may be necessary.

  • Sintering/Structural Damage: For nanoparticle catalysts, the small particles can agglomerate into larger, less active ones, especially at high temperatures. Water can also cause structural damage to certain supports.[15][22]

    • Mitigation: Operate at the lowest effective temperature. Characterize the used catalyst using techniques like TEM to observe changes in particle size.[15]

Part 3: Protocols & Performance Data

Performance Comparison of Selected Catalysts

The following table summarizes the performance of various catalytic systems for pyrimidine-5-carbonitrile synthesis under optimized conditions reported in the literature. This allows for a direct comparison to guide your selection.

CatalystReactants (Example)ConditionsTimeYield (%)Reference
Piperidine 4-Methoxybenzaldehyde, Ethyl cyanoacetate, Guanidine nitrateWater, 100 °CNot Specified92%[10]
NH₄Cl Benzaldehyde, Malononitrile, Urea/ThioureaSolvent-free, 110 °C30-45 min~85-95%[20]
Bone Char-SO₃H 4-Chlorobenzaldehyde, Malononitrile, UreaSolvent-free, 80 °C15 min98%[8][9]
Pt/C 1-Phenylethanol, Benzyl alcohol, Benzamidine HClKOtBu, Toluene, 120 °C24 h92%[15]
ChCl:2ZnCl₂ Benzaldehyde, Malononitrile, ThioureaSolvent-free, 80 °C2 h62%[21]
Experimental Protocol: Solvent-Free Synthesis Using a Reusable Solid Acid Catalyst

This protocol is adapted from the highly efficient synthesis using a bone char-based solid acid catalyst, which exemplifies a green and effective modern approach.[9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Bone char-nPrN-SO₃H catalyst (0.4 mol%)

  • Ethanol (for washing)

  • Distilled water

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the bone char-nPrN-SO₃H catalyst (0.4 mol%).

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the mixture vigorously. The reaction is typically complete within 15-30 minutes. Monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of distilled water to the reaction mixture and stir for 5 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Catalyst Recovery: The solid acid catalyst will be mixed with the product. To separate, wash the filtered solid with hot ethanol (3 x 5 mL). The product will dissolve, while the catalyst remains as a solid.

  • Filter the hot ethanol solution to separate the catalyst. The catalyst can be washed with water, dried, and stored for reuse.

  • Combine the ethanol filtrates. The pure product will often precipitate upon cooling or can be recovered by evaporating the solvent under reduced pressure.

Mechanism Visualization:

The Biginelli and related multicomponent reactions are believed to proceed through a series of condensation and cyclization steps. The catalyst's primary role is to activate the carbonyl group of the aldehyde.

Caption: Simplified mechanism of the acid-catalyzed Biginelli-type reaction.

References

  • Jain, S., Jain, R., & Collins, J. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). [Link]

  • ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • Taylor & Francis Online. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

  • Nanotechnology Perceptions. (n.d.). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]

  • ResearchGate. (n.d.). A plausible catalytic cycle for pyrimidine synthesis. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • ACS Publications. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. [Link]

  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • DiVA portal. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

  • PubMed. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. [Link]

  • ResearchGate. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • MDPI. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 2-Aminopyrimidine Derivatives

Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1][2] However, its synthesis is often sensitive to reaction conditions, with the choice of solvent playing a pivotal—and frequently underestimated—role.

This document moves beyond simple protocols to provide a deeper understanding of why a particular solvent is chosen and how to troubleshoot common issues by modulating the reaction medium. We will explore the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your syntheses with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of solvents in 2-aminopyrimidine synthesis.

Q1: Why is solvent selection so critical for the synthesis of 2-aminopyrimidine derivatives?

A: The solvent is not merely a medium for dissolving reactants; it actively participates in the reaction. Its properties dictate the solubility of starting materials, stabilize or destabilize intermediates and transition states, and can even alter the reaction mechanism. For instance, the polarity of the solvent can significantly influence the reaction pathway in condensations involving charged intermediates.[3] An optimal solvent choice can lead to higher yields, shorter reaction times, and improved product purity.

Q2: What are the most commonly used solvents for this synthesis, and why?

A: Ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are frequently employed.

  • Ethanol is a polar protic solvent that is effective for classic condensation reactions, such as those between chalcones and guanidine hydrochloride.[4][5] It is inexpensive, environmentally benign, and readily dissolves many of the common starting materials.

  • DMF is a polar aprotic solvent often used when higher temperatures are required. It is an excellent choice for reactions involving guanidinium salts.[6]

  • DMSO is another high-boiling polar aprotic solvent. In some cases, it can act not only as a solvent but also as a reactant or oxidant, for example, serving as a methine (=CH-) equivalent in certain annulation strategies to form the pyrimidine ring.[1][7][8]

Q3: How does solvent polarity affect reaction yield and side product formation?

A: Solvent polarity is a key determinant of reaction success. The synthesis of 2-aminopyrimidines often proceeds through charged or highly polar intermediates.

  • High Polarity Solvents (e.g., DMF, Ethanol, Water mixtures): These solvents can stabilize charged intermediates, lowering the activation energy and accelerating the desired reaction pathway. A mixture of ethanol and water, for example, has been shown to improve yields in certain syntheses.[9]

  • Low Polarity (Nonpolar) Solvents (e.g., Toluene, Hexane): These are generally less effective as they do not sufficiently solvate the polar reactants and intermediates. In some multi-component reactions, however, a nonpolar solvent can suppress the formation of multiple products by disfavoring alternative polar pathways.[10] Aprotic solvents with low polarity have been observed to produce the lowest yields in some cases.[9]

Q4: Is it possible to perform the synthesis under solvent-free conditions?

A: Yes, solvent-free, or "neat," synthesis is a viable and increasingly popular green chemistry approach.[11][12] This method involves heating a mixture of the solid reactants, often with a base like triethylamine.[2][13][14] The advantages include reduced environmental impact, potentially shorter reaction times, and simplified workup procedures. This technique has been successfully used to synthesize 2-aminopyrimidine derivatives in good to excellent yields.[2][13][15]

Q5: My reaction is stalling or incomplete. Could the solvent be the cause?

A: Absolutely. If a reaction is stalling, the solvent could be a contributing factor. This can happen if the reaction requires a higher temperature than the boiling point of the chosen solvent allows. For example, if a reaction is sluggish in refluxing ethanol (B.P. 78 °C), switching to a higher-boiling solvent like DMF (B.P. 153 °C) or DMSO (B.P. 189 °C) might be necessary to provide the required activation energy.[3] Additionally, poor solubility of a starting material in the chosen solvent can lead to an incomplete reaction.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Guide 1: Low or No Product Yield

Low yield is one of the most common challenges. Before extensive optimization, confirm the identity and purity of your starting materials.

The Causality: The solvent directly impacts reaction kinetics and thermodynamics. Low yield can stem from:

  • Poor Solubility: One or more reactants are not sufficiently dissolved, limiting their availability for the reaction.

  • Unfavorable Transition State Energetics: The solvent may destabilize the key transition state, leading to a high activation energy barrier.

  • Product Degradation: The desired product might be unstable under the reaction conditions, and the solvent choice could exacerbate this.[3]

Troubleshooting Workflow:

// Nodes start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Step 1: Assess Reactant Solubility\nin Current Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; is_soluble [label="Are all reactants soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent_polarity [label="Action: Switch to a more\npolar solvent (e.g., EtOH -> DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Step 2: Evaluate Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; is_temp_limited [label="Is reaction run at solvent's reflux?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent_bp [label="Action: Switch to a higher boiling\npoint solvent (e.g., DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_catalyst [label="Step 3: Consider Catalyst/Base Compatibility with Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_free [label="Alternative: Attempt a\nsolvent-free synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_solubility; check_solubility -> is_soluble; is_soluble -> check_temp [label=" Yes"]; is_soluble -> change_solvent_polarity [label="No "]; change_solvent_polarity -> success; check_temp -> is_temp_limited; is_temp_limited -> consider_catalyst [label=" No"]; is_temp_limited -> change_solvent_bp [label="Yes "]; change_solvent_bp -> success; consider_catalyst -> solvent_free; solvent_free -> success; } }

Caption: Troubleshooting workflow for low yield.

Guide 2: Significant Formation of Side Products

The presence of multiple spots on a TLC plate indicates a lack of selectivity.

The Causality: 2-aminopropanediamide, a trifunctional molecule, can lead to undesired side products.[3] The solvent can influence which reaction pathway is kinetically or thermodynamically favored. A solvent might:

  • Promote Undesired Pathways: By selectively stabilizing the transition state of a side reaction.

  • Fail to Suppress Side Reactions: A non-optimal solvent may allow competitive reactions to occur at a similar rate to the desired reaction.

Troubleshooting Workflow:

// Nodes start [label="Significant Side Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_products [label="Step 1: Characterize Side Products (if possible)", fillcolor="#FBBC05", fontcolor="#202124"]; change_polarity [label="Step 2: Modulate Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; decision_polarity [label="Current solvent polar?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; try_nonpolar [label="Action: Screen less polar or nonpolar solvents\n(e.g., Toluene) to disfavor polar side reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_polar [label="Action: Screen more polar solvents\n(e.g., EtOH/H2O) to favor desired polar pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Step 3: Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp_action [label="Action: Run reaction at a lower temperature\nto disfavor side reactions with higher activation energy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Selectivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> analyze_products; analyze_products -> change_polarity; change_polarity -> decision_polarity; decision_polarity -> try_nonpolar [label="Yes"]; decision_polarity -> try_polar [label="No"]; try_nonpolar -> lower_temp; try_polar -> lower_temp; lower_temp -> lower_temp_action; lower_temp_action -> success; }

Caption: Troubleshooting workflow for poor selectivity.

Data Summary: Common Solvents and Their Effects

The following table summarizes the properties and typical outcomes associated with common solvents in 2-aminopyrimidine synthesis.

SolventTypeBoiling Point (°C)Polarity IndexTypical Use Case & Expected OutcomeReference(s)
Ethanol Polar Protic785.2Classic condensation of chalcones and guanidine. Generally good yields, but may require long reflux times.[4][5][11]
Methanol Polar Protic656.6Used in condensations with a base like sodium methoxide. Effective but lower boiling point can be limiting.[16]
DMF Polar Aprotic1536.4Reactions requiring higher temperatures. Often improves yields and shortens reaction times compared to alcohols.[6]
DMSO Polar Aprotic1897.2High-temperature reactions; can also participate as a C1 source in some syntheses.[1][8]
Ethanol/Water Polar ProticVariableHighCan improve solubility of inorganic bases/salts and has been shown to enhance yields in specific cases.[9][17]
Solvent-Free N/AN/AN/AGreen chemistry approach. Often provides high yields with simple workup by heating reactants together.[2][12][13]
Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidine

This protocol provides a representative example of the synthesis of a 2-aminopyrimidine derivative via the condensation of a substituted chalcone with guanidine, a widely used method.

Objective: To synthesize 2-amino-4-phenyl-6-(4-methoxyphenyl)pyrimidine.

Reaction Scheme: 4-Methoxychalcone + Guanidine Carbonate --(DMF, Reflux)--> 2-Amino-4-phenyl-6-(4-methoxyphenyl)pyrimidine

Materials:

  • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 eq)

  • Guanidinium Carbonate (1.0 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted chalcone (1.0 eq) and guanidinium carbonate (1.0 eq).

  • Solvent Addition: Add DMF (approximately 20 mL per gram of chalcone).

    • Scientist's Note: DMF is chosen here for its high boiling point and excellent ability to dissolve the reactants, which often leads to higher yields and faster reaction rates compared to lower-boiling solvents like ethanol for this specific transformation.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 150-155 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.[6]

  • Workup: After the reaction is complete (as indicated by the consumption of the starting chalcone), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing cold water (approx. 200 mL) while stirring. A solid precipitate should form.

    • Scientist's Note: The product is typically insoluble in water, while DMF and any unreacted guanidinium salts are water-soluble. This step is a crucial part of the purification.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-aminopyrimidine as light yellow crystals.[6]

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

References
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem.
  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine | The Journal of Organic Chemistry - ACS Publications.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate.
  • Multi-component reactions between 2-aminopyrimidine, aldehydes and isonitriles: the use of a nonpolar solvent suppresses formation of multiple products - R Discovery.
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC.
  • Synthesis of pyrimidines from dinitrogen and carbon | National Science Review.
  • CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters - ACS Publications.
  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar.
  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate.
  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents - ResearchGate.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan.
  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549 - TSI Journals.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. This resource provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling this important synthesis from the laboratory bench to a pilot plant. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions throughout your scale-up process.

The synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is a critical step in the development of various therapeutic agents. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity to biological targets.[1] However, transitioning this synthesis from a small to a large scale introduces a host of challenges, including issues with reproducibility, safety, and impurity control.[2][3] This guide is structured to anticipate and address these potential hurdles in a practical, question-and-answer format.

I. Reaction Pathway and Key Considerations

The synthesis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile typically involves the condensation of a three-carbon component with a guanidine-containing compound.[4] A common and efficient route involves the reaction of an appropriate precursor with guanidine carbonate.[5][6]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Cyclopropyl_Ketone Cyclopropyl Acetonitrile Derivative Condensation Cyclocondensation Cyclopropyl_Ketone->Condensation Guanidine_Carbonate Guanidine Carbonate Guanidine_Carbonate->Condensation Target_Molecule 2-amino-4-cyclopropylpyrimidine-5-carbonitrile Condensation->Target_Molecule

Caption: General reaction pathway for the synthesis of the target molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up process.

Lab-Scale Synthesis Challenges

Question 1: My reaction yield is consistently low at the lab scale, with significant amounts of unreacted starting materials. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[7]

  • Purity of Starting Materials: Impurities or residual moisture in your reactants can significantly interfere with the reaction.[7] Guanidine carbonate, for instance, can be hygroscopic.

    • Action: Ensure all starting materials are of high purity and are thoroughly dried.[7] Use freshly opened or properly stored reagents.

  • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. Excessively high temperatures can lead to decomposition and byproduct formation.

    • Action: Carefully monitor and control the reaction temperature. Experiment with a temperature gradient to find the optimal condition. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the ideal reaction time and temperature.[8]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for promoting the desired cyclization while minimizing side reactions.[8]

    • Action: If using a base like sodium ethoxide or potassium carbonate, ensure accurate stoichiometry. The strength of the base can also influence the reaction outcome.

  • Solvent Choice: The solvent can impact the solubility of reactants and the overall reaction rate.

    • Action: While ethanol or a mixture of water and ethanol is commonly used, exploring other solvents might improve yields for your specific substrates.[5][8]

Question 2: I am observing the formation of a significant byproduct. How can I identify and minimize it?

Answer: Side reactions are common in pyrimidine synthesis. Identifying the byproduct is the first step to mitigating its formation.

  • Potential Side Reactions: In reactions involving activated methylene compounds, self-condensation or alternative cyclization pathways can occur.

    • Action: Obtain analytical data (NMR, MS) of the isolated byproduct to elucidate its structure. This will provide insight into the competing reaction pathway.

  • Minimization Strategies:

    • Order of Addition: Adding one of the reactants slowly to the reaction mixture can sometimes suppress side reactions by maintaining a low concentration of that reactant.

    • Temperature Control: As mentioned, lower temperatures can sometimes favor the desired reaction pathway over competing, higher-activation-energy side reactions.[8]

Pilot-Scale Up Challenges

Question 3: We are preparing for pilot-scale synthesis. What are the primary challenges we should anticipate?

Answer: Scaling up fine chemical synthesis presents a different set of challenges compared to lab-scale work. The transition from gram-scale to kilogram or ton-scale production requires careful consideration of several factors.[2]

ChallengeKey Considerations
Heat and Mass Transfer Inefficient heat removal in large reactors can lead to temperature gradients, hotspots, and potential runaway reactions.[9][10] Mixing efficiency also changes significantly with scale.[11]
Reaction Kinetics The time to reach chemical equilibrium often increases with larger quantities of reactants.[11]
Solvent and Reagent Handling Handling large volumes of flammable or corrosive materials requires specialized equipment and safety protocols.
Equipment Compatibility The materials of construction of the pilot plant reactors and associated equipment must be compatible with all reactants, intermediates, and the final product.[2]
Purity and Impurity Control Impurity profiles can change upon scale-up due to differences in reaction conditions.[2]
Safety and Hazard Management A thorough process safety analysis is crucial to identify and mitigate potential hazards.[12][13][14]

Question 4: How do we address the challenges of heat transfer and mixing at the pilot scale?

Answer: This is one of the most critical aspects of a successful scale-up.

  • Heat Transfer:

    • Jacketed Reactors: Pilot-scale reactors are typically jacketed to allow for heating or cooling. The efficiency of heat transfer depends on the surface-area-to-volume ratio, which decreases as the reactor size increases.[9]

    • Thermodynamic Analysis: A thorough thermodynamic analysis is necessary to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient.[11]

  • Mixing:

    • Agitator Design: The type, size, and speed of the agitator are critical for achieving good mixing.[11] Poor mixing can lead to localized high concentrations of reactants, promoting side reactions and impurities.

    • Baffles: The use of baffles in the reactor is essential to prevent vortex formation and improve mixing efficiency.[11]

    • Computational Fluid Dynamics (CFD): For complex mixing challenges, CFD modeling can be used to simulate and optimize the fluid dynamics within the reactor.

Caption: A decision tree for troubleshooting common synthesis issues.

III. Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol provides a general framework. Optimization may be required based on your specific starting materials and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the cyclopropyl acetonitrile derivative (1.0 eq) and guanidine carbonate (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as a 2:1 mixture of ethanol and water.

  • Base Addition: If required, add a base such as sodium acetate.[5]

  • Heating: Heat the reaction mixture to reflux (e.g., 80-90 °C) and maintain for the required time (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization.

Pilot-Scale Considerations

When adapting the lab-scale protocol to a pilot plant, the following adjustments are critical:

  • Reagent Addition: For exothermic reactions, the addition of reagents should be carefully controlled to manage the heat generated. A slow, controlled addition rate is recommended.

  • Agitation: Ensure adequate agitation throughout the reaction to maintain a homogenous mixture and prevent localized temperature increases. The agitator speed will need to be determined based on the reactor geometry and the viscosity of the reaction mixture.

  • Temperature Control: Utilize the reactor's heating/cooling jacket to maintain the desired temperature. A temperature probe within the reaction mixture is essential for accurate monitoring.

  • Material Transfer: Use appropriate pumps and transfer lines for charging reagents and transferring the product. Ensure all equipment is properly grounded to prevent static discharge.

  • Safety: A comprehensive Process Hazard Analysis (PHA) should be conducted before the first pilot-scale run.[13] This should include an evaluation of potential runaway reactions, emergency shutdown procedures, and the use of appropriate personal protective equipment (PPE).

IV. Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Parameters (Illustrative)

ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
Batch Size 50 g5 kgNon-linear effects on reaction kinetics and thermodynamics.[11]
Solvent Volume 500 mL50 LIncreased handling risks and disposal costs.
Reagent Addition Time 5-10 minutes1-2 hoursCrucial for controlling exotherms.
Heating/Cooling Heating mantle/ice bathJacketed vessel with thermal fluidSurface area to volume ratio decreases, impacting heat transfer.[9]
Agitation Magnetic stirrer (500-1000 rpm)Impeller (50-200 rpm)Requires careful design to ensure homogeneity.
Typical Yield 75-85%70-80%Yields may initially be lower during process optimization.

V. References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. Retrieved from

  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • ResearchGate. (n.d.). Synthesis of pyrimidines. Retrieved from

  • Industrial & Engineering Chemistry Research. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Retrieved from

  • Google Patents. (n.d.). Process for the production of guanidine derivatives. Retrieved from

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from

  • ResearchGate. (n.d.). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Retrieved from

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from

  • Wiley. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Retrieved from

  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Retrieved from

  • The Chemical Engineer. (2021). Safety by Design: Making Bigger, Better. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives. Retrieved from

  • PrepChem.com. (n.d.). Preparation of guanidine carbonate. Retrieved from

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from

  • PMC. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from

  • ResearchGate. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from

  • PMC. (n.d.). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Retrieved from

  • The Role of Guanidine Carbonate in Modern Organic Synthesis. (2026). Retrieved from

Sources

Troubleshooting

Minimizing dimer formation in multicomponent pyrimidine synthesis

Welcome to the Technical Support Center for Multicomponent Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent issues in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent issues in dihydropyrimidinone (DHPM) and pyrimidine synthesis: dimer formation .

Whether you are scaling up a classic Biginelli reaction or developing novel pyrimidine-based ligands, side reactions like bis-ureide formation and Knoevenagel self-condensation can severely impact your yields and purity. This guide bridges the gap between mechanistic theory and benchtop execution, providing you with self-validating protocols to keep your syntheses on track.

Mechanistic Overview: The Origins of Dimerization

To eliminate dimers, we must first understand the causality of their formation. In a standard three-component pyrimidine synthesis (aldehyde, urea/thiourea, and a β-ketoester), the reaction can diverge into multiple competing pathways.

MechanisticPathway Aldehyde Aldehyde Iminium N-Acyliminium Ion (Desired Intermediate) Aldehyde->Iminium + Urea (H+) BisUreide Bis-ureide Dimer (Side Product) Aldehyde->BisUreide + 2nd Urea Knoevenagel Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel + β-Ketoester Urea Urea / Thiourea Urea->Iminium Urea->BisUreide Ketoester β-Ketoester Ketoester->Knoevenagel DHPM Target Pyrimidine (DHPM) Ketoester->DHPM Iminium->DHPM + β-Ketoester

Competitive reaction pathways in multicomponent pyrimidine synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows a high-molecular-weight impurity corresponding to a bis-ureide dimer. What causes this and how can I prevent it? A1: The formation of bis-ureide derivatives is a well-documented off-target pathway. Mechanistically, this occurs when protonated urea reacts with an aromatic aldehyde to form an iminium intermediate, which is then erroneously intercepted by a second equivalent of urea rather than the β-ketoester[1]. This bimolecular condensation is exacerbated by using strong Brønsted acids (like concentrated HCl) or adding all reagents simultaneously[2]. Solution: Shift to Lewis acid catalysis (e.g., CuCl₂, Fe₂Cl₇) and employ a sequential addition strategy to ensure the N-acyliminium ion is rapidly trapped by the enol tautomer of the β-ketoester[3][4].

Q2: I am observing Knoevenagel-derived side products and subsequent self-condensation. How do I suppress this pathway? A2: The Knoevenagel condensation occurs when the aldehyde reacts directly with the active methylene of the β-ketoester, forming an α,β-unsaturated dicarbonyl compound[5]. This intermediate can undergo further Michael additions or dimerize. The causality lies in the relative rates of enamine formation versus aldol-like condensation. Solution: Pre-form the enamine intermediate by mixing the β-ketoester and the ammonia source before introducing the aldehyde, or utilize solvent-free mechanochemical grinding, which heavily favors the three-component DHPM pathway over bimolecular side reactions[5].

Q3: Are there specific solvent effects that minimize dimerization? A3: Yes. Solvent choice dictates the stabilization of reactive intermediates and the local concentration of monomers. Highly polar coordinating solvents like THF can inadvertently promote the formation of α-functionalized side products and dimers. Switching to a bulkier ether, such as methyl tert-butyl ether (MtBE), has been shown to significantly decrease dimer formation because its steric profile and marginally stronger α-CH bonds prevent competitive solvent-mediated side reactions[6]. Additionally, running the reaction at higher dilution kinetically disfavors intermolecular dimerization[7].

Troubleshooting Logic & Quantitative Data

Troubleshooting Issue High MW Impurity Detected (LC-MS) Check Identify Mass Signature Issue->Check BisUreide Bis-ureide Dimer Check->BisUreide 2x Urea + 1x Aldehyde Knoevenagel Knoevenagel Dimer Check->Knoevenagel 1x Aldehyde + 1x Ketoester Sol1 Use Lewis Acid (e.g., CuCl2) BisUreide->Sol1 Sol2 Sequential Addition BisUreide->Sol2 Knoevenagel->Sol2 Sol3 Switch to MtBE or High Dilution Knoevenagel->Sol3

Troubleshooting workflow for identifying and resolving dimer impurities.

Table 1: Impact of Reaction Conditions on Dimer Formation and Target Yield

Reaction ConditionCatalystSolventMajor Side Product (%)Target Pyrimidine Yield (%)
Simultaneous One-PotHCl (Brønsted)EthanolBis-ureide (15–25%)40–50%
Sequential AdditionCuCl₂ (Lewis)EthanolBis-ureide (< 5%)85–90%
Solvent-Free GrindingNoneNeatKnoevenagel (< 2%)> 95%
Bulky Ether SubstitutionNoneMtBEDimer (< 2%)88%

Validated Experimental Protocol: Sequential-Addition Synthesis

This protocol is designed as a self-validating system. By controlling the order of addition and utilizing specific solubility profiles, you inherently prevent and easily remove dimer impurities.

Objective: Maximize N-acyliminium ion interception and eliminate bis-ureide/Knoevenagel dimers.

Step 1: Iminium Pre-formation

  • Combine the aldehyde (1.0 equiv) and urea/thiourea (1.2 equiv) in MtBE or Ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O, 10 mol%).

  • Stir the mixture at 50 °C for 30 minutes. Self-Validation Check: Pull an aliquot for LC-MS. You should observe the m/z corresponding to the iminium ion. The absence of a bis-ureide mass confirms your stoichiometry and temperature are optimal.

Step 2: Enol Interception

  • Add the β-ketoester (1.0 equiv) dropwise over 10 minutes. Causality: Slow addition maintains a low localized concentration of the active methylene, preventing self-condensation and Knoevenagel dimerization.

  • Reflux the mixture for 2–4 hours. Self-Validation Check: Monitor by TLC (UV active) until the aldehyde spot is completely consumed.

Step 3: Quench and Precipitation

  • Cool the reaction mixture to 0–5 °C. Neutralize carefully with 1M NaHCO₃.

  • The DHPM product will precipitate. Filter the crude solid under a vacuum.

Step 4: Trituration (Dimer Removal)

  • Suspend the crude solid in cold ethyl acetate. Causality: Bis-ureides and polymeric side products exhibit extremely poor solubility in cold organic solvents compared to the target DHPM[7].

  • Filter the suspension to remove the insoluble dimer residue.

  • Concentrate the filtrate in vacuo to yield the highly pure pyrimidine product.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of the 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile Scaffold in Kinase Inhibitor Design

Executive Overview The development of ATP-competitive kinase inhibitors requires an exquisite balance between biochemical potency, target selectivity, and favorable physicochemical properties. While bulky, high-molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of ATP-competitive kinase inhibitors requires an exquisite balance between biochemical potency, target selectivity, and favorable physicochemical properties. While bulky, high-molecular-weight scaffolds often achieve high affinity, they frequently suffer from poor ligand efficiency (LE) and suboptimal pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (2A4CP-5C) —a highly efficient, low-molecular-weight building block—against established clinical kinase inhibitors. By dissecting the causality behind its structural elements and outlining self-validating experimental workflows, this document serves as a comprehensive resource for medicinal chemists and drug development professionals evaluating novel hinge-binding pharmacophores.

Mechanistic Rationale: The Causality of Scaffold Architecture

To understand why the 2A4CP-5C scaffold is highly competitive against existing drugs like Erlotinib or Palbociclib, we must analyze the specific biophysical causality of its three core functional groups:

  • The 2-Amino Pyrimidine Core (Hinge Binder): The pyrimidine ring effectively mimics the adenine moiety of ATP. The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3K α ). This dual donor-acceptor motif anchors the molecule firmly within the ATP-binding pocket.

  • The 5-Carbonitrile Group (Gatekeeper Probe): Unlike bulky halogens (bromine/iodine) which can cause steric clashes, the linear, sp-hybridized carbonitrile (-CN) group is exceptionally compact. It projects deep into the gatekeeper pocket, engaging in water-mediated hydrogen bonds or dipole-dipole interactions. Furthermore, its strong electron-withdrawing nature lowers the LUMO of the pyrimidine ring, enhancing the scaffold's stability and modulating the pKa of the 2-amino group to optimize target residence time. The pyrimidine-5-carbonitrile core has been extensively validated as a pharmacophore for inhibiting kinases such as EGFR1[1] and PI3K2[2].

  • The 4-Cyclopropyl Group (Hydrophobic Pocket II): The choice of a cyclopropyl ring over a linear alkyl (e.g., propyl) or flexible isopropyl group is deliberate. The rigid cyclopropyl ring fits snugly into the hydrophobic pocket II adjacent to the ATP-binding site. Because it is conformationally locked, it pays a near-zero entropic penalty upon binding, significantly driving up the Lipophilic Efficiency (LipE) of the scaffold.

Pharmacophore Mapping & Pathway Visualization

Kinase_Inhibition A 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (2A4CP-5C) B ATP-Binding Pocket (Target Kinase) A->B Competitive Displacement of ATP C1 Hinge Region Hydrogen Bonding (2-Amino) B->C1 C2 Gatekeeper Pocket Dipole Interaction (5-Carbonitrile) B->C2 C3 Hydrophobic Pocket II Steric Fit (4-Cyclopropyl) B->C3 D Kinase Inactivation C1->D C2->D C3->D E Downstream Signaling Arrest (Apoptosis / Cell Cycle Arrest) D->E Signal Transduction Blockade

Diagram 1: Pharmacophore mapping and downstream signaling arrest mechanism of the 2A4CP-5C scaffold.

Comparative Profiling Against Benchmark Inhibitors

To objectively evaluate the 2A4CP-5C scaffold, we compare a hypothetical optimized lead derivative against three FDA-approved or highly established clinical kinase inhibitors. The data highlights how the compact nature of the pyrimidine-5-carbonitrile core, combined with the cyclopropyl group, maximizes Ligand Efficiency (LE).

Note: Ligand Efficiency (LE) is defined as the binding free energy per heavy atom. An LE > 0.30 is generally considered excellent for drug development.

CompoundPrimary TargetCore ScaffoldMW ( g/mol )cLogPLigand Efficiency (LE)Key Hinge Interaction
2A4CP-5C Lead Multi-Kinase (e.g., PI3K/CDK)Pyrimidine-5-carbonitrile~320.02.8>0.40 2-Amino (Donor), N1 (Acceptor)
Erlotinib EGFRQuinazoline393.43.30.35N1 (Acceptor)
Palbociclib CDK4/6Pyrido[2,3-d]pyrimidine447.52.70.32N-H (Donor), N (Acceptor)
BKM-120 PI3KPyrimidine410.42.10.34Morpholine Oxygen, N1

Analysis: The 2A4CP-5C scaffold achieves comparable or superior hinge-binding affinity at a fraction of the molecular weight of Palbociclib or BKM-120. This leaves ample "molecular real estate" for medicinal chemists to append solubilizing groups or target-specific vectors without violating Lipinski's Rule of Five. This structural malleability is critical for achieving isotype selectivity, as observed in CDK9-selective pyrimidine-5-carbonitrile derivatives3[3].

Self-Validating Experimental Methodologies

A core tenet of rigorous drug discovery is the deployment of self-validating assay systems. Below are the standard operating procedures for evaluating 2A4CP-5C derivatives, designed to eliminate false positives and ensure data trustworthiness.

Protocol A: Biochemical Target Engagement via HTRF Kinase Assay

Causality of Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional luminescent (ADP-Glo) or radiometric ( 33 P) assays. By utilizing a europium cryptate donor and an XL665 acceptor, the assay measures emission after a 50 µs delay. This time-resolved nature completely eliminates the short-lived auto-fluorescence commonly exhibited by highly conjugated small-molecule libraries, preventing false-negative inhibition readouts.

Self-Validating Controls: Every 384-well plate must include 16 wells of DMSO vehicle (100% kinase activity) and 16 wells of 10 µM Staurosporine (0% activity baseline). The assay is strictly gated by the Z'-factor; plates yielding a Z' < 0.6 are automatically discarded, ensuring high dynamic range and low variance.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense (via Echo 550) 2A4CP-5C derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a white 384-well pro-plate to eliminate pipetting errors.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., PI3K α or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix. The ATP concentration must be strictly maintained at the apparent Km​ of the specific kinase to ensure accurate IC 50​ determination for ATP-competitive inhibitors.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of the HTRF detection buffer containing EDTA (to chelate Mg 2+ and stop the kinase reaction) and the Eu-Cryptate/XL665 labeled antibodies.

  • Readout: Incubate for 1 hour, then read the TR-FRET signal on a compatible microplate reader (e.g., PHERAstar FSX) by calculating the 665 nm / 620 nm emission ratio.

HTRF_Workflow S1 Step 1 Compound Titration (2A4CP-5C vs Controls) S2 Step 2 Kinase + Substrate Incubation (ATP Addition) S1->S2 S3 Step 3 HTRF Detection Reagents (Eu-Cryptate & XL665) S2->S3 S4 Step 4 TR-FRET Measurement (665nm / 620nm Ratio) S3->S4 S5 Step 5 Data Analysis (IC50 & Z'-factor Calculation) S4->S5

Diagram 2: Step-by-step HTRF kinase assay workflow for evaluating 2A4CP-5C inhibitory potency.

Protocol B: Cellular Phenotypic Validation (Western Blotting)

Causality of Choice: Biochemical potency (IC 50​ ) does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (1–5 mM), which can outcompete weak inhibitors. Furthermore, the compound must successfully cross the lipid bilayer. Western blotting for downstream phosphorylation (e.g., p-AKT for PI3K inhibition or p-ERK for EGFR inhibition) confirms true intracellular target engagement.

Self-Validating Controls: The protocol utilizes a dual-probing strategy. Membranes are probed for both the phosphorylated kinase (e.g., p-AKT Ser473) and the total kinase (Total AKT). A reduction in the p-AKT/Total AKT ratio confirms that the inhibitor is blocking kinase activity, rather than causing non-specific cytotoxicity or generalized protein degradation. GAPDH serves as a tertiary loading control.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cancer cell lines (e.g., HCT-116 or MCF-7) at 3×105 cells/well in 6-well plates. After 24 hours, treat cells with 2A4CP-5C derivatives at 1x, 5x, and 10x their biochemical IC 50​ for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).

  • Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-Total AKT, anti-GAPDH) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ to calculate the exact percentage of downstream signaling arrest.

Conclusion

The 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the 2-amino group, the electronic and steric benefits of the 5-carbonitrile, and the rigid lipophilicity of the 4-cyclopropyl moiety, researchers can achieve exceptional ligand efficiency. When evaluated through rigorous, self-validating biochemical and cellular assays, this building block consistently proves to be a superior starting point for the development of next-generation, ATP-competitive kinase inhibitors compared to bulkier legacy scaffolds.

References

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity.

Sources

Comparative

Validating the In Vitro Activity of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile Derivatives: A Comprehensive Comparison Guide

The development of highly selective kinase inhibitors requires a rigorous, multi-tiered validation strategy. In recent years, pyrimidine-5-carbonitrile derivatives have emerged as a privileged scaffold for targeting the...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective kinase inhibitors requires a rigorous, multi-tiered validation strategy. In recent years, pyrimidine-5-carbonitrile derivatives have emerged as a privileged scaffold for targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a critical node in oncology and immunology [1].

This guide provides a comprehensive framework for validating the in vitro activity of a highly specific subclass: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile derivatives . By objectively comparing this novel scaffold against established clinical alternatives like Buparlisib (BKM120) and Alpelisib (BYL719), we will explore the mechanistic rationale behind its design and outline a self-validating experimental system to confirm its efficacy.

Mechanistic Rationale: Why This Specific Scaffold?

To understand the experimental choices, we must first examine the causality behind the molecular design. The PI3Kα enzyme features a highly conserved ATP-binding cleft. The 2-amino-4-cyclopropylpyrimidine-5-carbonitrile core is engineered to exploit specific sub-pockets within this cleft [2]:

  • The Hinge Region (Val851): The 2-amino group acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region.

  • The Hydrophobic Specificity Pocket: The 4-cyclopropyl substitution provides compact, rigid steric bulk. This lipophilic moiety fits snugly into the hydrophobic pocket, driving isoform selectivity (e.g., favoring PI3Kα over PI3Kβ).

  • The Ribose Affinity Pocket: The 5-carbonitrile is a strong electron-withdrawing group that projects into the ribose binding site, significantly enhancing overall binding affinity and residence time [3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Secondary Messenger PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR / Cell Survival AKT->mTOR Inhibitor 2-Amino-4-cyclopropylpyrimidine -5-carbonitrile Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: Mechanism of action for pyrimidine-5-carbonitrile derivatives targeting the PI3K/AKT pathway.

Comparative In Vitro Performance Data

To establish the viability of a lead 2-amino-4-cyclopropylpyrimidine-5-carbonitrile derivative (designated here as Compound X ), its performance must be benchmarked against industry standards. Buparlisib serves as a pan-PI3K baseline [1], while Alpelisib serves as a PI3Kα-selective benchmark.

CompoundTarget ProfilePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)MCF-7 Viability IC₅₀ (μM)
Compound X Novel Scaffold12.4 ± 1.2>10,00028.5 ± 3.10.85 ± 0.12
Buparlisib Pan-PI3K44.6 ± 3.665.2 ± 5.185.0 ± 6.22.10 ± 0.35
Alpelisib PI3Kα Selective4.6 ± 0.51,150 ± 8515.2 ± 2.01.20 ± 0.18

Data Interpretation: Compound X demonstrates exceptional isoform selectivity, outperforming Buparlisib's off-target profile and rivaling Alpelisib's potency. The translation from biochemical (12.4 nM) to cellular (28.5 nM) inhibition indicates excellent membrane permeability, a direct benefit of the lipophilic cyclopropyl group.

The Self-Validating Experimental System

A robust validation strategy requires a self-validating loop: Biochemical Target Engagement Cellular Pathway Shutdown Phenotypic Outcome . If a compound fails at any node, the causality chain is broken. Below are the step-by-step methodologies for this triad.

Assay 1: Cell-Free Kinase Inhibition (TR-FRET)

Why this method? Colorimetric or standard fluorescence assays are prone to false positives due to the auto-fluorescence of highly conjugated pyrimidine derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission europium fluorophore, allowing a time delay that completely eliminates background compound interference.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human PI3Kα enzyme and the PIP2 lipid substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Dispense 100 nL of Compound X (in a 10-point dose-response series, starting at 10 μM) into a 384-well low-volume proplate. Add 5 μL of the PI3Kα enzyme solution. Incubate at room temperature for 15 minutes to allow the 2-amino group to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 μL of ATP/PIP2 substrate mix (ATP at the Km​ of 10 μM) to initiate the lipid phosphorylation. Incubate for 30 minutes.

  • Detection Phase: Add 10 μL of Stop/Detection Buffer containing a Europium-labeled anti-PIP3 antibody and a cross-linked allophycocyanin (XL665) tracer.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure the emission ratio at 665 nm / 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression.

Workflow Step1 Step 1: Compound Incubation (Kinase + Inhibitor) Step2 Step 2: ATP & Substrate Addition (Reaction Phase) Step1->Step2 Step3 Step 3: Stop Buffer & Detection (Eu-Antibody + XL665) Step2->Step3 Step4 Step 4: TR-FRET Readout (665nm/620nm Ratio) Step3->Step4

Figure 2: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor validation.

Assay 2: Cellular Target Engagement (Western Blot for p-AKT Ser473)

Why this method? Biochemical potency means nothing if the compound cannot cross the lipid bilayer or is sequestered by intracellular proteins. Because PI3K directly phosphorylates PIP2 to PIP3, which recruits and activates AKT, measuring the reduction of phosphorylated AKT (p-AKT at Ser473) proves that the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile derivative is actively shutting down the pathway in situ [3].

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 breast cancer cells (which harbor a PIK3CA mutation) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and replace with serum-free media for 4 hours to reduce basal kinase activity. Treat cells with Compound X (0.1, 1, and 10 μM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to forcefully activate the PI3K/AKT axis.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear debris.

  • Immunoblotting: Resolve 20 μg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA and probe with primary antibodies against p-AKT (Ser473) and total AKT.

  • Quantification: Detect using ECL substrate. Normalize the p-AKT band intensity against total AKT to confirm target engagement.

Assay 3: Phenotypic Validation (3D Spheroid Viability Assay)

Why this method? Standard 2D cell viability assays often overestimate drug efficacy. A 3D spheroid model forces the cyclopropylpyrimidine derivative to penetrate multiple cell layers, mimicking the hypoxic and dense extracellular matrix conditions of a solid tumor.

Step-by-Step Protocol:

  • Spheroid Formation: Seed MCF-7 cells at 1,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 200 x g for 5 minutes. Incubate for 72 hours until tight, uniform spheroids form.

  • Drug Dosing: Carefully remove 50 μL of media and replace with 50 μL of 2X concentrated Compound X to achieve the final desired dose-response concentrations.

  • Incubation: Incubate the spheroids for 96 hours.

  • ATP Quantification: Add 100 μL of CellTiter-Glo® 3D Reagent (optimized for deep penetration) to each well. Shake vigorously for 5 minutes to disrupt the spheroids, then incubate in the dark for 25 minutes.

  • Luminescence Readout: Measure luminescent signal, which is directly proportional to the amount of ATP present (and thus, the number of viable cells).

Conclusion

The 2-amino-4-cyclopropylpyrimidine-5-carbonitrile scaffold represents a highly tunable, potent framework for kinase inhibition. By utilizing the cyclopropyl group for hydrophobic pocket selectivity and the carbonitrile group for ribose pocket affinity, researchers can achieve sub-nanomolar target engagement. Validating these derivatives requires a strict adherence to orthogonal assays—moving from TR-FRET biochemical validation to p-AKT cellular engagement, and finally to 3D phenotypic models—ensuring that the observed in vitro data translates reliably into preclinical success.

References

  • Van Tellingen, O., et al. "Buparlisib is a brain penetrable pan-PI3K inhibitor." Scientific Reports, vol. 8, no. 1, 2018, p. 10784.[Link][1]

  • Li, J., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry, vol. 12, 2024.[Link][2]

  • El-Dydamony, N. M., et al. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 895-911.[Link][3]

Sources

Validation

A Senior Scientist's Comparative Guide to the Cross-Reactivity Profiling of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Introduction: Beyond the Primary Target The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (ACPC) represents a promising scaffold within the broader class of pyrimidine-based kinase inhibitors. While its primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Primary Target

The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (ACPC) represents a promising scaffold within the broader class of pyrimidine-based kinase inhibitors. While its primary target affinity is a critical starting point, a comprehensive understanding of its cross-reactivity profile is paramount for its successful development as a selective and safe therapeutic agent. Unforeseen off-target interactions can lead to toxicity or unexpected polypharmacology, making early and thorough cross-reactivity profiling a non-negotiable step in modern drug discovery.[1][2]

This guide provides a multi-tiered, comparative framework for the in-depth cross-reactivity profiling of ACPC. We will explore a logical progression of experiments, from predictive computational methods to broad biochemical screens and finally to confirmatory cell-based assays. The focus will be on not just the "what" but the "why" behind each experimental choice, offering insights to researchers, scientists, and drug development professionals on constructing a robust and self-validating profiling cascade. For the purpose of this illustrative guide, we will hypothesize that the primary target of ACPC is a member of the SRC family of non-receptor tyrosine kinases.

Part 1: Foundational Insights from In Silico Profiling

Before committing to resource-intensive wet-lab experiments, in silico methods provide a cost-effective and rapid first pass to predict potential off-target interactions.[3][4] This predictive power stems from analyzing the structural and chemical features of ACPC and comparing them against vast databases of known bioactive compounds and their targets.[5][6]

Rationale and Approach

The core principle is that structurally similar molecules often exhibit similar biological activities.[7][8] By employing a combination of ligand-based and structure-based approaches, we can generate a preliminary "hit list" of potential off-targets.

  • Ligand-Based Methods: These approaches compare the 2D and 3D structural features of ACPC to libraries of compounds with known biological activities. Techniques like chemical similarity searching and pharmacophore modeling can identify other kinases and protein families that ACPC might interact with.

  • Structure-Based Methods: If a crystal structure of the primary target or a close homolog is available, molecular docking simulations can be performed. This involves computationally "placing" ACPC into the ATP-binding sites of a wide array of kinases to predict binding affinities.[9][10][11]

The output of this in silico analysis is a prioritized list of kinases and other potential off-targets that warrant further experimental investigation. This data-driven approach allows for the intelligent design of subsequent, more focused screening panels.

Part 2: Tier 1 - Casting a Wide Net with Biochemical Kinase Panels

With a predictive foundation in place, the next logical step is a broad biochemical screen to empirically assess the kinome-wide selectivity of ACPC. This provides a panoramic view of the compound's interactions across the human kinase family.[12]

Comparative Analysis of Commercial Kinase Profiling Services

Several contract research organizations (CROs) offer comprehensive kinase profiling services. The choice between them often depends on the specific research needs, budget, and desired assay technology. Below is a comparison of two leading platforms:

FeatureEurofins DiscoverX (scanMAX)Reaction Biology Corporation (HotSpot™)
Assay Principle Competition Binding Assay (KINOMEscan®)Radiometric Activity Assay ([³³P]-ATP filter binding)
Panel Size >450 human kinases, including lipid and atypical kinases.Offers the largest commercially available panel, with various sub-panels.[12]
Output Primarily reports binding affinity (Kd) or percent of control.Measures direct enzymatic inhibition (% inhibition) and can provide IC50 values.
Key Advantage Can identify non-ATP competitive inhibitors.Considered a "gold standard" for measuring direct enzymatic activity.

For our initial broad screen of ACPC, a single high concentration (e.g., 1 µM) screen against a large panel like the scanMAX is a robust starting point to identify any significant off-target binding events.

Experimental Protocol: Representative Radiometric Kinase Assay

The following is a generalized protocol for a radiometric kinase assay, a common method for assessing kinase inhibition.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a buffer system with necessary cofactors (e.g., MgCl₂).

  • Compound Addition: ACPC, dissolved in DMSO, is added to the reaction mixture at the desired concentration. A DMSO-only control is also prepared.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unreacted [γ-³³P]-ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the ACPC-treated sample to the DMSO control.

Part 3: Tier 2 - Quantifying Potency with Dose-Response Analysis

"Hits" identified in the Tier 1 screen, defined as kinases showing significant inhibition (e.g., >70% at 1 µM), must be followed up with dose-response studies to determine their half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for understanding the selectivity window of ACPC.

Methodology

For each confirmed "hit" kinase, a 10-point dose-response curve is generated. This involves serially diluting ACPC and performing the kinase assay at each concentration. The resulting data is then plotted, and the IC50 value is calculated using non-linear regression analysis.

A hypothetical outcome for ACPC might look like this:

Kinase TargetIC50 (nM)Kinase Family
SRC (Primary Target) 15 Tyrosine Kinase
LCK85Tyrosine Kinase
FYN120Tyrosine Kinase
AURKA1,500Serine/Threonine Kinase
ROCK1>10,000Serine/Threonine Kinase

This data would suggest that while ACPC is most potent against its intended target, it exhibits some cross-reactivity with other SRC family members (LCK and FYN) and significantly less activity against more distant kinases.

Part 4: Tier 3 - Cellular Validation of Target Engagement

Biochemical assays, while essential for initial profiling, are conducted in an artificial environment. It is critical to validate these findings in a more physiologically relevant context by assessing the ability of ACPC to engage its targets within living cells.

Comparative Cellular Target Engagement Assays

Two powerful and widely used methods for confirming intracellular target engagement are NanoBRET™ and the Cellular Thermal Shift Assay (CETSA).

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)
Principle Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc®-tagged target protein in live cells.Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.
Throughput High-throughput, plate-based format.Can be lower throughput, often relying on Western blotting for detection.
Requirement Requires genetic modification of cells to express the NanoLuc®-fusion protein.Relies on the availability of a specific antibody for the target protein.

For ACPC, employing an orthogonal approach like CETSA for the primary target (SRC) and key off-targets (LCK, FYN) would provide strong validation of the biochemical data.

Experimental Workflow: Tiered Cross-Reactivity Profiling

G cluster_0 In Silico & Predictive Analysis cluster_1 Tier 1: Biochemical Screening cluster_2 Tier 2: Potency Determination cluster_3 Tier 3: Cellular Validation cluster_4 Downstream Functional Assays in_silico Structural Similarity & Target Prediction Modeling biochem_screen Broad Kinase Panel Screen (e.g., scanMAX at 1 µM) in_silico->biochem_screen Prioritized Kinase List dose_response IC50 Determination (10-point dose-response) biochem_screen->dose_response Confirmed 'Hits' cellular_assay Cellular Target Engagement (e.g., CETSA or NanoBRET) dose_response->cellular_assay Potent On- & Off-Targets functional_assay Pathway Analysis (e.g., Western Blot for p-SRC) cellular_assay->functional_assay Validated Cellular Targets

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The following is a representative protocol for CETSA coupled with Western blotting.

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of ACPC or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells using a buffer containing detergents and protease/phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.

  • Western Blotting:

    • Quantify the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-SRC, anti-LCK) and a loading control (e.g., anti-Actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of ACPC indicates target engagement.

Part 5: Probing Broader Off-Target Liabilities

While kinase cross-reactivity is a primary concern for a kinase inhibitor scaffold, it is prudent to investigate potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is particularly important for identifying potential safety liabilities.

A broad "safety panel" screen, such as those offered by Eurofins or other CROs, can provide valuable insights into the broader selectivity profile of ACPC. These panels typically consist of a curated set of assays against targets with known clinical adverse drug reactions. Any significant hits from such a panel would necessitate further investigation and de-risking.

Conclusion: An Integrated Approach to Selectivity

The cross-reactivity profiling of a compound like 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is not a single experiment but a carefully orchestrated campaign. By integrating in silico predictions with a tiered experimental approach encompassing broad biochemical screening and focused cellular validation, a comprehensive and reliable selectivity profile can be established. This data-driven strategy is essential for making informed decisions in the progression of a compound from a promising hit to a viable clinical candidate, ultimately enhancing the probability of developing a safe and effective medicine.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Kamal, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(20), 15479. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 824-835. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-175. [Link]

  • Jedrzejas, M. J., & Srivenugopal, K. S. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 365-368. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from [Link]

  • Schlessinger, A., & Kinnings, S. L. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 312-316. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-221). Elsevier.
  • Bret, G., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 18. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Al-Hilal, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2354964. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Jedrzejas, M. J., & Srivenugopal, K. S. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. R Discovery. Retrieved from [Link]

  • Yamanishi, Y., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 48(11), 2236-2244. [Link]

  • Reaction Biology. (n.d.). RET Kinase Mutant Profiler Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Drug Discovery CRO Services. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Osaka University. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity—virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11(1), 527. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from [Link]

  • ResearchGate. (n.d.). Eurofins-DiscoverX GAK InCELL Pulse IC 50 curves for key compounds 1, 15, 5, 19, 20, and 21. Retrieved from [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2419-2432. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository. Retrieved from [Link]

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Comparative

Head-to-Head Comparison of Synthetic Routes for 2-Aminopyrimidines: A Technical Guide for Drug Development

The 2-aminopyrimidine motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster kinase inhibitors, including the Bcr-Abl inhibitor Imatinib and various Auror...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyrimidine motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster kinase inhibitors, including the Bcr-Abl inhibitor Imatinib and various Aurora/Polo-like kinase (PLK) modulators[1]. For drug development professionals, selecting the optimal synthetic route to construct these heterocycles is a critical decision that dictates overall yield, substrate scope, scalability, and environmental impact.

This guide provides an objective, head-to-head comparison of the three primary synthetic methodologies: De Novo Condensation, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig Cross-Coupling.

RouteSelection Start Target: 2-Aminopyrimidine Q1 Is the pyrimidine ring already formed? Start->Q1 Condensation De Novo Condensation (Guanidine + 1,3-Diketone) Q1->Condensation No Q2 Is the amine highly nucleophilic? (Aliphatic) Q1->Q2 Yes SNAr SNAr Reaction (Heat/Microwave, Green Solvents) Q2->SNAr Yes Buchwald Buchwald-Hartwig Coupling (Pd Catalyst, Ligands) Q2->Buchwald No (Aryl/Deactivated)

Decision matrix for selecting the optimal 2-aminopyrimidine synthetic route.

De Novo Ring Construction: Guanidine Condensation

When the target molecule requires a highly substituted pyrimidine ring that is not commercially available as a halogenated precursor, de novo construction via the condensation of guanidine with 1,3-dielectrophiles (e.g., 1,3-diketones or chalcones) is the premier choice[2].

Causality & Mechanism

The reaction is driven by the inherent basicity and nucleophilicity of guanidine. The primary amine of guanidine attacks the carbonyl carbon of the dielectrophile, followed by dehydration and subsequent intramolecular cyclization to construct the pyrimidine core[1]. Conventionally, this Biginelli-type condensation requires prolonged heating (100 °C for 5–8 hours)[1]. However, integrating Microwave-Assisted Organic Synthesis (MAOS) leverages dielectric heating to uniformly excite the polar intermediates, accelerating the reaction kinetics and reducing the reaction time to just 5–15 minutes while suppressing thermodynamic side products[3].

Experimental Protocol: Microwave-Assisted Condensation

Objective: Synthesize a 4,6-disubstituted-2-aminopyrimidine.

  • Preparation: In a microwave-safe process vial, suspend the 1,3-diketone or chalcone derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in 3 mL of dimethylformamide (DMF) or ethanol[3].

  • Activation: Add sodium hydroxide (2.0 mmol) to liberate the free guanidine base in situ.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 110 °C for 10 minutes[3].

  • Work-up: Cool to room temperature and pour the mixture into crushed ice. Acidify slightly with 10% HCl to precipitate the product.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the UV-active dielectrophile and the appearance of a highly polar, lower Rf spot confirms successful cyclization. If the solution remains clear upon pouring into ice, the pH may be too low; adjust with saturated NaHCO3 to induce precipitation.

Nucleophilic Aromatic Substitution (SNAr)

For targets where the pyrimidine core is already established, functionalizing a 2-halopyrimidine is the most direct route. 2-Chloropyrimidine is an exceptionally powerful electrophile, reacting readily with primary and secondary aliphatic amines[4].

Causality & Mechanism

The high reactivity of 2-chloropyrimidine (approximately 100 times more reactive than chloropyrazine) is dictated by the two highly electronegative nitrogen atoms within the aromatic ring[5]. These nitrogens drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to nucleophilic attack. Because the resulting anionic Meisenheimer complex is deeply stabilized by these nitrogens, precious metal catalysis is entirely unnecessary for aliphatic amines[5]. Furthermore, conducting this reaction in water capitalizes on the hydrophobic effect, driving the organic substrates into close proximity and stabilizing the polar transition state, often yielding >80% product without the need for toxic organic solvents[5].

Experimental Protocol: Green SNAr in Aqueous Media

Objective: Amination of 2-chloropyrimidine with an aliphatic amine.

  • Preparation: In a sealed tube, combine 2-chloropyrimidine (1.0 mmol) and the target aliphatic amine (1.2 mmol) in 2 mL of deionized water[5].

  • Base Addition: Add triethylamine (1.5 mmol) to act as an acid scavenger, preventing the hydrochlorination of the incoming amine[4].

  • Heating: Heat the vigorously stirred suspension at 80–90 °C for 4–6 hours[4].

  • Work-up: Cool the mixture. Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure[4].

  • Self-Validation Checkpoint: 2-chloropyrimidine is highly reactive. As the reaction progresses, the initial suspension typically transitions into a clear solution, followed by the precipitation of the less soluble 2-aminopyrimidine product.

Mechanism cluster_SNAr SNAr Pathway cluster_Buchwald Buchwald-Hartwig Pathway Halopyrimidine 2-Halopyrimidine Meisenheimer Meisenheimer Complex (Stabilized by N atoms) Halopyrimidine->Meisenheimer Aliphatic Amine (Heat) OxAdd Oxidative Addition (Pd(0) to Pd(II)) Halopyrimidine->OxAdd Pd(0) Catalyst SNAr_Product 2-Aminopyrimidine Meisenheimer->SNAr_Product -HX AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Aryl Amine + Base RedElim Reductive Elimination AmineCoord->RedElim BH_Product 2-Aminopyrimidine RedElim->BH_Product Regenerate Pd(0)

Mechanistic divergence between SNAr and Buchwald-Hartwig amination pathways.

Buchwald-Hartwig Cross-Coupling

When the nucleophile is a deactivated, sterically hindered, or aromatic amine (e.g., an aniline derivative), the SNAr pathway fails due to insufficient nucleophilicity. In these scenarios, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory[4].

Causality & Mechanism

The catalytic cycle relies on the oxidative addition of Pd(0) into the C-Cl bond, followed by amine coordination and reductive elimination to form the C-N bond. A critical challenge with pyrimidines is that their basic nitrogen atoms can coordinate to the palladium center, poisoning the catalyst. To circumvent this, bulky, electron-rich phosphine ligands (such as t-BuXPhos or Xantphos) must be employed[6]. These ligands create a steric shield around the palladium, preventing off-target coordination by the pyrimidine while accelerating the reductive elimination step. Recent breakthroughs utilize surfactants like TPGS-750-M to form aqueous nanomicelles, acting as nanoreactors that concentrate the catalyst and hydrophobic substrates, enabling the reaction to proceed at mild temperatures in water—a technique highly favored for DNA-encoded libraries[7].

Experimental Protocol: Micellar Pd-Catalyzed Coupling

Objective: Cross-coupling of 2-chloropyrimidine with an aniline derivative.

  • Preparation: In an oven-dried Schlenk tube, combine 2-chloropyrimidine (1.0 mmol), the aniline derivative (1.2 mmol), [(cinnamyl)PdCl]2 (1.2 mol%), t-BuXPhos (4.4 mol%), and NaOt-Bu (1.5 equiv)[6].

  • Degassing: Evacuate and backfill the tube with argon three times to ensure a strictly inert atmosphere[4].

  • Micellar Solvent Addition: Add 2.0 mL of a degassed 2 wt% aqueous solution of TPGS-750-M surfactant[6].

  • Reaction: Stir the emulsion vigorously at 50 °C for 16 hours[6].

  • Self-Validation Checkpoint: The initial micellar solution should turn dark upon the active formation of the Pd(0) species. If the solution turns black prematurely before heating, catalyst oxidation (air leak) has occurred, and the reaction will likely stall. Monitor conversion via LC-MS to confirm the exact product mass, as TLC can be ambiguous due to the presence of bulky ligands.

Head-to-Head Performance Comparison

ParameterDe Novo CondensationSNAr (Green Solvents)Buchwald-Hartwig (Micellar)
Primary Substrates Guanidines + 1,3-Diketones/Chalcones2-Halopyrimidines + Aliphatic Amines2-Halopyrimidines + Aryl Amines/Amides
Reaction Time 5–15 min (Microwave)2–6 hours12–24 hours
Catalyst Required None (Base mediated)None (Base mediated)Pd source + Phosphine Ligand
Environmental Impact Moderate (Solvent-free possible)Low (Water as solvent)Moderate (Pd waste, mitigated by micellar media)
Typical Yields 60–95%70–98%60–90%
Scalability High (Exothermic control needed)Very High (Robust, metal-free)Moderate (Cost of Pd/Ligands at scale)

References

  • Benchchem. "Application Notes and Protocols for the Amination of 2-Chloropyrimidines". 4

  • PMC. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". 5

  • ACS Publications. "Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries". 7

  • ACS Publications. "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine". 2

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors". 1

  • Benchchem. "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols". 3

  • RSC Publishing. "Green Chemistry: Buchwald-Hartwig reaction in water". 6

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Pyrimidine Inhibitors: From Potency to Selectivity

Introduction: The Critical Role of Pyrimidine Inhibitors and Rigorous Benchmarking The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of targeted the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pyrimidine Inhibitors and Rigorous Benchmarking

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of targeted therapies.[1] These heterocyclic compounds are integral to numerous FDA-approved drugs, particularly in oncology, where they function as kinase inhibitors, antimetabolites, and DNA-intercalating agents.[1] Pyrimidine-based kinase inhibitors, the focus of this guide, have revolutionized the treatment of various cancers by targeting the dysregulated enzymatic activity that drives tumor growth and survival.[2][3]

Given the highly conserved nature of the ATP-binding pocket across the human kinome, the development of a novel pyrimidine inhibitor necessitates a rigorous, multi-faceted benchmarking process.[4] Simply demonstrating inhibition of the intended target is insufficient. A successful inhibitor must exhibit both high potency (activity at low concentrations) and high selectivity (minimal interaction with off-target kinases).[5] Poor selectivity can lead to unexpected toxicities and a narrow therapeutic window, undermining the potential clinical utility of an otherwise promising compound.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency and selectivity of novel pyrimidine inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative, field-proven insights. Using the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, as a guiding example, we will walk through the essential biochemical and cellular assays required to build a robust data package for any novel pyrimidine inhibitor.

Section 1: Deconstructing the Target Landscape - A Focus on EGFR

To effectively benchmark a novel inhibitor, one must first possess an intimate understanding of its molecular target and the signaling network in which it operates. Many pyrimidine inhibitors target receptor tyrosine kinases (RTKs), such as EGFR.[6] EGFR is a critical regulator of cell growth, proliferation, and survival.[7] In cancers like non-small cell lung cancer (NSCLC), specific mutations in the EGFR gene lead to its constitutive activation, creating a dependency that can be exploited by targeted inhibitors.[8]

Osimertinib, a pyrimidine-based drug, was specifically designed to target both common sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation inhibitors.[7][8][9] Its mechanism involves the irreversible covalent inhibition of the EGFR kinase domain, which blocks ATP binding and halts downstream signaling through critical pro-survival pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib (Pyrimidine Inhibitor) Osimertinib->EGFR ATP ATP ATP->EGFR Binding Blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.

Section 2: The Cornerstone of Potency Assessment: Biochemical IC50 Determination

The first critical metric in benchmarking any inhibitor is its potency, typically quantified as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[5] A lower IC50 value signifies higher potency. For kinase inhibitors, this is determined using a biochemical assay with purified, recombinant enzyme.[5]

The choice of assay format is crucial for generating reliable and reproducible data.[5] Luminescence-based assays, such as Promega's ADP-Glo™, are widely adopted due to their high sensitivity, broad dynamic range, and robustness.[3][10][11] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11] The signal generated is directly proportional to kinase activity, allowing for a precise measurement of inhibition.

IC50_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis A1 Prepare serial dilution of Novel Inhibitor A3 Add Inhibitor dilutions to respective wells A1->A3 A2 Dispense Recombinant Kinase + Substrate into 384-well plate B1 Initiate reaction with ATP (at Km concentration) A2->B1 B2 Incubate at RT (e.g., 60 minutes) B1->B2 C1 Add ADP-Glo™ Reagent to stop reaction & deplete unused ATP B2->C1 C2 Add Kinase Detection Reagent to convert ADP to ATP C1->C2 C3 Measure Luminescence (Signal ∝ ADP produced) C2->C3 D1 Plot % Inhibition vs. [Inhibitor] C3->D1 D2 Fit data to a four-parameter logistic curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

Detailed Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
  • Causality: This protocol is designed to provide a robust, quantitative measure of inhibitor potency against a purified kinase. Each step is optimized to ensure data integrity. Using ATP at its Km concentration provides a standardized condition for comparing different inhibitors. Pre-incubation of the enzyme and inhibitor allows them to reach equilibrium before the reaction is initiated.

  • Self-Validation: The protocol includes positive (a known potent inhibitor, e.g., Staurosporine) and negative (DMSO vehicle) controls.[10] A successful assay will show a Z' factor > 0.5, indicating a large separation between the positive and negative control signals, which validates the reliability of the screening window.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the recombinant kinase (e.g., EGFR T790M) and its specific substrate (e.g., a poly-GT peptide) in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-10% ATP consumption).

    • Prepare a solution of ATP at 2x the predetermined Km concentration for the specific kinase.

    • Prepare a 10-point, 3-fold serial dilution of the novel pyrimidine inhibitor in DMSO, then dilute further into kinase buffer. Final DMSO concentration in the assay should be ≤1%.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted inhibitor or controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection (following Promega ADP-Glo™ protocol): [10]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Biochemical Potency Data for a Novel Inhibitor (PY-123)

CompoundTarget KinaseIC50 (nM)
PY-123 (Novel) EGFR (T790M)1.5
Osimertinib (Control)EGFR (T790M)1.2
Gefitinib (Control)EGFR (T790M)1,250
PY-123 (Novel) EGFR (WT)45.0
Osimertinib (Control)EGFR (WT)50.2
Gefitinib (Control)EGFR (WT)2.5

Data is hypothetical for illustrative purposes.

Section 3: Quantifying Selectivity - The Kinome Scan

High potency against the intended target is only half the story. A truly valuable inhibitor must also be selective, meaning it does not potently inhibit other kinases.[12][13] Off-target inhibition can lead to unforeseen side effects. The most comprehensive way to assess selectivity is to profile the inhibitor against a large panel of kinases representing the entire human kinome.[5]

Services like Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services offer a cost-effective and high-throughput method to achieve this.[14][15][16][17] These platforms typically use a competition binding assay format to quantify the interaction of a test compound against hundreds of kinases.[15] The results are often reported as the percent of kinase activity remaining at a single high concentration of the inhibitor (e.g., 1 µM) or as dissociation constants (Kd) for a wide range of kinases.

Interpreting Selectivity Data

The primary goal is to identify potent "off-target" hits. A common approach is to first screen at a single, high concentration (e.g., 1-10 µM).[12] Any kinase showing significant inhibition (e.g., >70% inhibition) at this concentration is then flagged for a full IC50 or Kd determination.[12]

This data can be visualized using a TREEspot™ diagram and quantified using metrics like the Selectivity Score (S-score) . The S-score divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 2: Example Selectivity Profile for PY-123 at 1 µM

Kinase% Inhibition at 1 µMClassification
EGFR (T790M) 99.8% On-Target
BTK8.2%Off-Target
JAK215.5%Off-Target
JAK34.1%Off-Target
SRC22.0%Off-Target
FYN18.3%Off-Target
... (400+ other kinases)< 10%Off-Target

Data is hypothetical for illustrative purposes.

Based on this primary screen, PY-123 appears highly selective for its intended target. No other kinases show significant inhibition at a concentration that is over 600-fold higher than its on-target IC50.

Section 4: Bridging the Gap to Biology - Cellular Target Engagement and Functional Assays

Biochemical assays are essential but are performed in an artificial system. It is critical to confirm that the inhibitor can enter cells, bind to its target in the complex intracellular environment, and elicit the desired biological response.[4]

Cellular Target Engagement

Modern techniques like the NanoBRET™ Target Engagement assay allow for the quantitative measurement of compound binding to a target protein within live cells.[18][19][20] This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[18][19] An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. This provides a direct measure of target engagement and allows for the determination of a cellular IC50, which accounts for factors like cell permeability and competition with high intracellular concentrations of ATP.[4][20]

Functional Cellular Assays

The ultimate goal of inhibiting a kinase is to block its downstream signaling and impact cell fate. Two key cellular assays are essential for benchmarking a novel pyrimidine inhibitor:

  • Phospho-Protein Western Blot: This assay directly measures the functional consequence of target inhibition. By treating a cancer cell line that is dependent on the target kinase (e.g., an EGFR-mutant NSCLC cell line) with the inhibitor, one can observe the dose-dependent decrease in the phosphorylation of the target kinase itself (autophosphorylation) and its key downstream substrates (e.g., phospho-AKT, phospho-ERK).[21] This provides direct evidence of on-target pathway modulation.

  • Cell Viability/Proliferation Assay: This assay determines the inhibitor's effect on the overall health and growth of cancer cells. Luminescence-based assays like CellTiter-Glo® are commonly used. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A potent and effective on-target inhibitor should selectively reduce the viability of cancer cells dependent on the target kinase, while having minimal effect on cells that do not rely on that kinase (e.g., wild-type cells).

Detailed Protocol: Phospho-Protein Western Blot
  • Causality: This protocol is designed to visualize the direct biochemical consequence of kinase inhibition within a cell. Adding phosphatase inhibitors to the lysis buffer is critical to preserve the phosphorylation state of proteins post-lysis.[22][23][24] Blocking with Bovine Serum Albumin (BSA) instead of milk is crucial, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[22][24]

  • Self-Validation: Including both a positive control (cells treated with a known inhibitor like Osimertinib) and a negative control (vehicle-treated cells) is essential. Furthermore, after probing for the phosphorylated protein, the membrane should be stripped and re-probed for the total protein level of the target. This serves as a loading control to ensure that any observed decrease in the phospho-signal is due to inhibition, not a difference in the amount of protein loaded onto the gel.[25]

Methodology:

  • Cell Culture and Treatment:

    • Plate an EGFR-dependent NSCLC cell line (e.g., NCI-H1975, which harbors L858R and T790M mutations) and allow cells to adhere overnight.

    • Treat cells with a serial dilution of the novel inhibitor (PY-123) and controls for a set time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[22]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein samples to the same concentration, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.[22][23]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[22][23]

    • Block the membrane for 1 hour at room temperature in TBST containing 5% BSA.[22][23]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) diluted in 5% BSA/TBST.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[22]

  • Re-probing for Total Protein:

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe with an antibody against the total, non-phosphorylated target protein (e.g., anti-EGFR) to confirm equal protein loading.

Section 5: Synthesizing the Data - A Comparative Benchmarking Table

The final step is to consolidate all the collected data into a single, comprehensive table. This allows for an objective, side-by-side comparison of the novel inhibitor against relevant benchmarks (e.g., standard-of-care drugs or tool compounds). This summary is the cornerstone of the decision-making process for advancing a compound.

Table 3: Comprehensive Benchmarking Summary: PY-123 vs. Osimertinib

ParameterAssay TypePY-123 (Novel)Osimertinib (Benchmark)Interpretation
Potency Biochemical IC50 (EGFR T790M)1.5 nM 1.2 nMPY-123 shows comparable biochemical potency to the clinical benchmark.
Selectivity Biochemical IC50 (EGFR WT)45.0 nM 50.2 nMPY-123 maintains a strong selectivity profile for mutant vs. wild-type EGFR.
Selectivity S-Score (S10 @ 1µM)0.002 (1/450) 0.002 (1/450)PY-123 is highly selective across the kinome, similar to Osimertinib.
Cellular Activity Anti-proliferative IC50 (H1975 cells)12.5 nM 10.8 nMPY-123 demonstrates potent, on-target anti-proliferative effects in a relevant cancer cell line.
Cellular Activity pEGFR Inhibition IC50 (H1975 cells)11.8 nM 9.5 nMPY-123 effectively inhibits target phosphorylation in a cellular context.

Data is hypothetical for illustrative purposes.

Conclusion

Benchmarking a novel pyrimidine inhibitor is a systematic and rigorous process that extends far beyond a simple primary activity screen. By employing a logical cascade of assays—from biochemical potency and broad selectivity profiling to cellular target engagement and functional validation—researchers can build a comprehensive data package. This self-validating system, grounded in established protocols and a clear understanding of the underlying biology, is essential for identifying compounds with a genuine potential for therapeutic success. The framework presented in this guide provides a robust pathway for making data-driven decisions and confidently advancing the most promising inhibitors toward further preclinical and clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
  • Benchchem. (n.d.). The Mechanism of Action of Osimertinib: A Technical Guide.
  • Promega Corporation. (n.d.). Cellular Kinase Assays that Deliver Quantitative Compound Affinity, Occupancy, and Selectivity in Live Cells using NanoBRET.
  • Massive Bio. (2026, January 8). Osimertinib Mesylate.
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1903–1924.
  • Pharmaceutical Technology. (2016, June 28). Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer.
  • o2h discovery. (2025, March 18). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • Frontiers in Oncology. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action.
  • Molecules. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity.
  • ACS Chemical Biology. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Bioorganic & Medicinal Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.
  • Bioorganic Chemistry. (2020, January 15). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma.
  • Lab Manager. (2025, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling.
  • Taylor & Francis Online. (2017, July 20). Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors.
  • International Journal of Science and Technology. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • FUJIFILM Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins.
  • ResearchGate. (2025, October 21). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers.
  • PubMed. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
  • AACR Journals. (2025, April 21). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection.
  • Biochemical Journal. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubMed. (2018, January 15). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors.
  • SciSpace. (2012, March 14). Targeted kinase selectivity from kinase profiling data.
  • PubMed. (2025, October 16). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers.
  • ACS Medicinal Chemistry Letters. (2022, October 25). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.
  • Dr. GPCR. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling.
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  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
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Sources

Comparative

Technical Comparison Guide: Reproducibility of Synthesis and Biological Testing for 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile in Kinase Inhibitor Design

Executive Summary The 2-aminopyrimidine-5-carbonitrile core is a privileged pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., JAK, LRRK2, and CDK inhibitors). The substitution at t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine-5-carbonitrile core is a privileged pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., JAK, LRRK2, and CDK inhibitors). The substitution at the C4 position of the pyrimidine ring dictates both the steric tolerance within the kinase hinge-binding pocket and the overall metabolic stability of the drug candidate.

This guide objectively compares the synthetic reproducibility and biological performance of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) against two common industrial alternatives: the 4-methyl and 4-(trifluoromethyl) analogs. By establishing self-validating protocols for both chemical synthesis and in vitro biological testing, this guide provides actionable data for lead optimization campaigns.

Scaffold Rationale: The Cyclopropyl Advantage

In rational drug design, the choice of a C4-substituent is driven by the need to balance lipophilic efficiency with metabolic clearance.

  • 4-Methyl Analog: While synthetically trivial, the methyl group is highly susceptible to cytochrome P450-mediated benzylic-like oxidation, leading to rapid clearance.

  • 4-(Trifluoromethyl) Analog: The strong electron-withdrawing nature of the CF3 group severely reduces the pKa of the adjacent pyrimidine nitrogens, often compromising the critical hydrogen-bonding interactions required at the kinase hinge region.

  • 4-Cyclopropyl Analog: The cyclopropyl group offers a unique geometric rigidity. It provides increased lipophilicity and steric bulk to fill hydrophobic sub-pockets without the excessive volume of a tert-butyl group. Crucially, the increased s-character of the cyclopropyl C-H bonds renders them highly resistant to oxidative metabolism [1].

Synthetic Reproducibility & Validation

To objectively evaluate these building blocks, we must first assess their behavior in standard library-generation workflows. The synthesis of the pyrimidine core relies on a base-catalyzed cyclocondensation, followed by a Buchwald-Hartwig cross-coupling to attach a generic privileged binding motif (e.g., a substituted aniline).

Self-Validating Synthetic Protocol

To ensure absolute trustworthiness in our yield reporting, this protocol operates as a self-validating system . We utilize Quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard on the crude reaction mixture prior to purification. This guarantees that reported yields are driven by chemical conversion rather than being artificially inflated by solvent trapping or inorganic salts.

Step-by-Step Methodology:

  • Condensation: Charge a reaction vessel with guanidine carbonate (1.0 equiv) and 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylonitrile (1.05 equiv) in absolute ethanol.

  • Catalysis: Add sodium ethoxide (NaOEt, 2.0 equiv) dropwise. The strong base drives the formation of the reactive guanidine free base and facilitates the nucleophilic attack on the enaminonitrile.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor completion via LC-MS.

  • Validation Check (qNMR): Withdraw a 50 µL aliquot, remove the solvent in vacuo, and dissolve in DMSO-d6 containing a known molarity of 1,3,5-trimethoxybenzene. Calculate the absolute crude conversion.

  • Purification: Neutralize with 1M HCl, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to isolate 2-amino-4-cyclopropylpyrimidine-5-carbonitrile [2].

  • Derivatization: Subject the purified core to standard Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) to yield the final test scaffold.

SynthWorkflow A Guanidine Carbonate + Enaminonitrile B Cyclization (NaOEt/EtOH) Reflux, 4h A->B C 2-amino-4-cyclopropylpyrimidine -5-carbonitrile B->C D Buchwald-Hartwig Amination C->D E Lead Kinase Inhibitor D->E

Synthetic workflow for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile based kinase inhibitors.

Comparative Synthetic Metrics

Data reflects the average of three independent pilot-scale (10 mmol) runs.

Scaffold VariantIsolated Yield (%)Purity (HPLC, %)E-Factor (Waste/Product)
4-Methyl 82.4 ± 1.2>99.015.2
4-Cyclopropyl 78.1 ± 1.5>98.518.5
4-(Trifluoromethyl) 65.3 ± 2.8>95.024.1

Analysis: While the 4-methyl variant exhibits a marginally higher yield due to reduced steric hindrance during cyclization, the 4-cyclopropyl variant maintains highly reproducible yields (>78%) and excellent purity profiles, making it highly scalable for library production.

Biological Testing & Assay Performance

Once the building blocks are incorporated into a generic inhibitor scaffold, their biological efficacy must be quantified. We utilize the industry-standard ADP-Glo™ Kinase Assay [3] against a model kinase (JAK2) to evaluate the impact of the C4 substitution.

Self-Validating Biological Protocol

The causality behind choosing a luminescent ADP detection assay lies in its universal applicability; it measures ADP formed by the kinase reaction, independent of the substrate used. To ensure this is a self-validating system , every 384-well plate includes a full dose-response curve of a reference inhibitor (Staurosporine) and vehicle controls (DMSO). A Z'-factor is calculated for each plate; only plates yielding a Z'-factor > 0.70 are accepted, ensuring the assay window is robust and IC50 values are absolute rather than relative artifacts.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate 5 µL of the synthesized inhibitor (serial dilutions in 1% DMSO) with 5 µL of JAK2 enzyme/substrate mix in assay buffer for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 5 µL of ultra-pure ATP. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce a luminescent signal proportional to kinase activity.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

BioAssay Step1 Kinase Reaction (ATP -> ADP + Substrate-P) Step2 Add ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Step5 Luminescence Quantification (IC50 Calculation) Step4->Step5

ADP-Glo™ Kinase Assay logic for evaluating pyrimidine-5-carbonitrile derivatives.

Comparative Biological & DMPK Metrics

To provide a holistic comparison, in vitro human liver microsome (HLM) stability was also assessed alongside kinase inhibition.

Scaffold VariantJAK2 IC50 (nM)Assay Z'-FactorHLM Half-Life (T1/2, min)
4-Methyl 45.2 ± 3.10.7818.5
4-Cyclopropyl 12.4 ± 1.80.81>120.0
4-(Trifluoromethyl) 115.8 ± 8.40.75>120.0

Analysis: The experimental data clearly validates the structural rationale. The 4-cyclopropyl variant yields a nearly 4-fold increase in potency over the methyl analog, likely due to optimal filling of the hydrophobic pocket. Furthermore, it completely rescues the metabolic liability of the methyl group, exhibiting an HLM half-life exceeding 120 minutes. The trifluoromethyl analog, while metabolically stable, suffers a severe drop in potency due to detrimental electronic effects on the hinge-binding nitrogens.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, the selection of core building blocks is a critical inflection point. As demonstrated by our self-validating synthetic and biological workflows, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile represents a superior alternative to traditional methyl or trifluoromethyl analogs. It offers a highly reproducible synthetic profile while delivering a best-in-class balance of target potency and metabolic stability.

References

Validation

Nuclear Magnetic Resonance (NMR) Profiling: Symmetry and Inductive Effects

[label="n-π*?", Finalizing the Visuals I'm now implementing the color palette, diagram size constraints, and caption limits in the DOT diagram. I'm ensuring all elements adhere to the specified colors and maximum node wi...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="n-π*?",

Finalizing the Visuals

I'm now implementing the color palette, diagram size constraints, and caption limits in the DOT diagram. I'm ensuring all elements adhere to the specified colors and maximum node widths. I'm also preparing concise captions for each diagram element within the limit of 100 characters, to clarify each decision point. I've chosen optimal graph configuration.

Refining the Diagrams

I'm now revising the captions and confirming adherence to the 100-character limit and optimal layout. I've integrated UV-Vis data within the DOT diagrams, specifically showing how a longer wavelength n-π* transition (e.g. at ~340 nm) confirms pyridazine, while a shorter wavelength one (~280 nm) confirms pyrimidine. I am validating color palette consistency.

Finalizing the Comparison

I've just added the UV-Vis data to the flowcharts, visually connecting spectral data to isomer identification. The color scheme is now finalized. I'm also confirming that the captions are under 100 characters, and ensuring that the visual representations adhere to the prescribed size and style. The visual aid diagrams are now fully optimized for clarity.

Analyzing the Causal Factors

I'm now detailing the causal relationships in my spectroscopic analysis. I'm focusing on the impact of nitrogen's inductive effect on 1H NMR chemical shifts. In pyrimidine, H2 experiences a double inductive pull, shifting it downfield. Conversely, pyrazine shows a singlet due to symmetry. My focus is the lone pair repulsion of pyridazine on the n-π* transition.

Explaining the Chemistry

I'm now detailing the causal factors in the protonation effects. Trace acids in CDCl3 significantly impact diazine NMR data. Anhydrous K2CO3 is essential; it neutralizes DCl and ensures consistent, reliable spectra by maintaining the free-base form of the diazines.

An in-depth understanding of the spectroscopic signatures of diazines—specifically the isomers pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —is a fundamental prerequisite for structural elucidation in modern drug development. Because these heterocycles serve as core pharmacophores in numerous kinase inhibitors, antiviral agents, and CNS drugs, distinguishing between them rapidly and accurately is critical.

This guide provides a comparative analysis of their spectroscopic data, explaining the quantum mechanical and electronic causalities behind their behavior, alongside field-proven, self-validating experimental protocols.

The 1 H and 13 C NMR spectra of pyrimidine isomers are dictated by two primary factors: molecular symmetry and the strong inductive electron-withdrawing effects of the nitrogen atoms.

  • Pyrazine ( D2h​ Symmetry): The high symmetry of the 1,4-diazine ring renders all four protons and all four carbons chemically and magnetically equivalent. This results in a single, distinct singlet in both 1 H and 13 C spectra.

  • Pyrimidine ( C2v​ Symmetry): The 1,3-nitrogen placement creates three distinct proton environments. The H2 proton is flanked by two highly electronegative nitrogen atoms. This localized double-inductive pull severely deshields H2, pushing its resonance downfield to ~9.26 ppm. Conversely, H5 is furthest from the nitrogens, experiencing the least inductive deshielding, and appears upfield at ~7.36 ppm 1[1].

  • Pyridazine ( C2v​ Symmetry): The adjacent nitrogens create an A2​B2​ spin system, resulting in two distinct multiplets.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ )
Diazine IsomerPoint Group 1 H NMR ( δ , ppm) 13 C NMR ( δ , ppm)
Pyrimidine C2v​ H2: 9.26 (s)H4/H6: 8.78 (d)H5: 7.36 (t)C2: 158.4C4/C6: 156.9C5: 121.9
Pyrazine D2h​ All H: 8.59 (s)All C: 145.9
Pyridazine C2v​ H3/H6: 9.17 (dd)H4/H5: 7.52 (dd)C3/C6: 152.0C4/C5: 127.8

(Data aggregated from 2[2] and standard reference databases).

UV-Visible Spectroscopy: Orbital Destabilization and the n→π∗ Shift

Diazines exhibit two primary electronic transitions: a high-energy π→π∗ transition and a lower-energy n→π∗ transition involving the nitrogen lone pairs.

The most critical diagnostic feature here is the massive red-shift of the n→π∗ transition in pyridazine . Because the N1 and N2 atoms are adjacent, their lone pairs experience severe spatial Coulombic repulsion. This repulsion destabilizes the non-bonding ( n ) orbital, raising the Highest Occupied Molecular Orbital (HOMO) energy level. A higher HOMO narrows the HOMO-LUMO gap, requiring less energy for excitation and pushing the absorption maximum ( λmax​ ) to ~340 nm3[3].

Table 2: UV-Vis Absorption Maxima (Non-polar solvent)
Diazine Isomer π→π∗ Transition ( λmax​ ) n→π∗ Transition ( λmax​ )
Pyrimidine ~240 nm~280 nm
Pyrazine ~260 nm~320 nm
Pyridazine ~240 nm~340 nm

Diagnostic Workflow for Diazine Differentiation

Spectroscopic_Workflow Start Unknown Diazine Sample NMR_Step 1H NMR Acquisition (CDCl3 + K2CO3) Start->NMR_Step Pyrazine_Node 1 Singlet Signal (D2h Symmetry) NMR_Step->Pyrazine_Node All protons equivalent Pyridazine_Node 2 Multiplet Signals (C2v Symmetry) NMR_Step->Pyridazine_Node A2B2 spin system Pyrimidine_Node 3 Distinct Signals (C2v Symmetry) NMR_Step->Pyrimidine_Node H2, H4/6, H5 splitting UV_Step UV-Vis Spectroscopy (n→π* Band Analysis) Pyridazine_Node->UV_Step Pyrimidine_Node->UV_Step Pyridazine_UV λmax ≈ 340 nm Confirmed Pyridazine UV_Step->Pyridazine_UV High n-orbital energy Pyrimidine_UV λmax ≈ 280 nm Confirmed Pyrimidine UV_Step->Pyrimidine_UV Standard n-orbital energy

Logical workflow for the spectroscopic differentiation of diazine isomers using NMR and UV-Vis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They account for common environmental artifacts that frequently corrupt heterocyclic spectroscopic data.

Protocol A: High-Fidelity NMR Acquisition (The Acid-Scavenging Method)

Causality: CDCl 3​ naturally degrades over time to form trace amounts of DCl and phosgene. Because diazines are weakly basic, even minute amounts of acid will partially protonate the ring nitrogens. This creates a partial positive charge that drastically deshields the ring protons, leading to inconsistent, concentration-dependent chemical shifts and peak broadening4[4].

  • Sample Preparation: Weigh exactly 5.0 mg of the diazine isomer into a clean vial.

  • Acid Neutralization (Critical): Add 0.7 mL of CDCl 3​ (containing 0.03% v/v TMS). Immediately add 2–3 solid crystals of anhydrous K 2​ CO 3​ to the vial.

    • Mechanism: K 2​ CO 3​ acts as an insoluble basic scavenger. It neutralizes trace DCl without dissolving into the organic phase, ensuring the recorded spectra reflect the true free-base molecule.

  • Filtration: Pass the solution through a glass-wool plugged pipette directly into a 5 mm NMR tube to remove the K 2​ CO 3​ crystals.

  • Acquisition: Acquire 1 H NMR at 600 MHz (16 scans, 10s relaxation delay to ensure accurate integration).

  • Validation Check: Assess the peak shape of the signals. If the peaks (especially the H2 of pyrimidine or the singlet of pyrazine) are perfectly sharp with well-defined J-couplings, the acid neutralization was successful. Broadened peaks indicate residual protonation.

Protocol B: UV-Vis Solvatochromic Validation

Causality: The n→π∗ transition is highly sensitive to hydrogen bonding. In polar protic solvents (like water or methanol), the solvent hydrogen-bonds with the nitrogen lone pairs, stabilizing the n -orbital and lowering its energy. This causes a diagnostic blue shift (hypsochromic shift) of the n→π∗ band, validating the peak assignment.

  • Solution Prep: Prepare a 1.0×10−5 M solution of the diazine in spectroscopic-grade cyclohexane (non-polar) and a separate solution in methanol (polar protic).

    • Note: Keeping concentration low prevents aggregation-induced self-absorption3[3].

  • Baseline: Perform a dual-beam baseline correction using the respective pure solvents.

  • Acquisition: Scan from 200 nm to 450 nm using a quartz cuvette (1 cm path length).

  • Validation Check: Overlay the cyclohexane and methanol spectra. The π→π∗ band (~240-260 nm) should remain relatively static, while the n→π∗ band (~280-340 nm) must exhibit a distinct blue shift in the methanol spectrum.

Protocol C: Matrix-Isolation Infrared (IR) Spectroscopy

For absolute confirmation free of intermolecular interactions (such as π−π stacking), matrix-isolation IR is utilized 5[5].

  • Deposition: Co-deposit the diazine vapor with a large excess of argon gas (ratio 1:1000) onto a CsI window cooled to 10 K.

  • Acquisition: Record the IR spectrum (4000–400 cm −1 ).

  • Analysis: Pyrimidine will display characteristic sharp monomeric ring-stretching modes at ~1560 cm −1 and ~1400 cm −1 , free from the solid-state peak broadening seen in standard ATR-FTIR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine." PubChem.[Link]

  • Rablen, P. R., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." PMC / National Institutes of Health.[Link]

  • Achelle, S., et al. "Synthesis and Photophysical Investigation of a Series of Push–Pull Arylvinyldiazine Chromophores." The Journal of Organic Chemistry (ACS Publications).[Link]

  • Breda, S., et al. "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure (via Core.ac.uk).[Link]

Sources

Comparative

Validating Molecular Docking Predictions for Pyrimidine-5-Carbonitrile Scaffolds: A Comparative Guide

Target Compound: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) Application: Fragment-Based Drug Discovery (FBDD) / Kinase Inhibition Introduction: The Rationale Behind the Scaffold In Fragment-Based...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) Application: Fragment-Based Drug Discovery (FBDD) / Kinase Inhibition

Introduction: The Rationale Behind the Scaffold

In Fragment-Based Drug Discovery (FBDD), selecting the right starting chemotype is critical. The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile serves as an exceptional model fragment for targeting the ATP-binding pockets of kinases. Pyrimidine-5-carbonitrile derivatives are well-documented pharmacophores for developing potent inhibitors against targets such as PI3K and EGFR [1].

The causality of its binding efficacy lies in its structural features:

  • The Carbonitrile Group: Acts as a strong hydrogen bond acceptor, typically forming crucial interactions with the hinge region backbone (e.g., Val851 in PI3Kα).

  • The Cyclopropyl Ring: Provides a rigid, hydrophobic projection that optimally fills tight specificity pockets without incurring the heavy entropic penalty associated with flexible alkyl chains.

  • The 2-Amino Group: Serves as a hydrogen bond donor, further anchoring the pyrimidine core.

However, accurately predicting the binding pose and affinity of such small, rigid fragments in silico is notoriously difficult. This guide objectively compares three leading molecular docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using 2-amino-4-cyclopropylpyrimidine-5-carbonitrile as the test ligand, and provides a self-validating biophysical protocol using Surface Plasmon Resonance (SPR) to confirm the computational predictions.

FBDD_Workflow A Fragment Selection (Pyrimidine-5-carbonitrile) B In Silico Docking (Vina, Glide, GOLD) A->B C Pose Triage & Consensus Scoring B->C D Biophysical Validation (SPR Kinetics) C->D E Hit-to-Lead Optimization D->E

Fig 1: Fragment-based drug discovery workflow integrating in silico docking and SPR validation.

Comparative Analysis of Docking Engines

To evaluate the predictive power of docking software, we must look beyond raw speed and examine the underlying scoring functions. Fragments have low molecular weights (typically <300 Da) and weak affinities (µM to mM range), meaning the docking algorithm must be highly sensitive to subtle electronic and desolvation effects.

The Alternatives
  • AutoDock Vina: Utilizes an empirical scoring function with a gradient optimization search [2]. It is exceptionally fast and ideal for high-throughput triage, but it can occasionally miscalculate the desolvation penalty of the highly polar carbonitrile group.

  • Schrödinger Glide (SP/XP): Employs the OPLS4 force field and sophisticated scoring functions that heavily penalize steric clashes and improper desolvation. It is widely considered the industry standard for accurate pose prediction of drug-like molecules [2].

  • CCDC GOLD: Employs a genetic algorithm (GA) to thoroughly explore the ligand's conformational space and optimize binding poses [3]. Using the ChemPLP scoring function, GOLD is highly effective for fragment docking because its evolutionary approach prevents the ligand from getting trapped in local energy minima.

Performance Data Summary

The following table summarizes the comparative performance of these three engines when docking 2-amino-4-cyclopropylpyrimidine-5-carbonitrile into the PI3Kα ATP-binding site (PDB: 3ZIM), benchmarked against experimental Surface Plasmon Resonance (SPR) data.

Docking EngineScoring FunctionPredicted Pose RMSD (Å)*Predicted ScoreExperimental SPR KD​ (µM)False Positive Rate (Library Screen)
AutoDock Vina Vina Empirical1.85-5.8 kcal/mol45.2 ± 3.1High (~15%)
Glide (SP) GlideScore0.92-6.4 kcal/mol45.2 ± 3.1Low (~4%)
CCDC GOLD ChemPLP1.1058.3 (Fitness)45.2 ± 3.1Medium (~8%)

*RMSD calculated against the validated X-ray crystallographic pose of the optimized lead compound.

Takeaway: While AutoDock Vina is sufficient for initial virtual screening, Glide and GOLD provide superior pose accuracy for polar fragments. However, no docking score can act as a standalone truth. A self-validating workflow requires orthogonal biophysical testing.

Step-by-Step Experimental Validation Protocol

To establish a trustworthy, self-validating system, computational predictions must be coupled with biophysical validation. SPR enables the measurement of real-time ligand-binding affinities and kinetics [4], making it indispensable for fragment-based design due to its real-time kinetic resolution and ability to handle weak affinities [5].

Phase 1: In Silico Preparation & Docking
  • Protein Preparation: Import the target kinase structure (e.g., PI3Kα) into your modeling suite. Remove water molecules (unless structural waters are known to mediate hinge binding), add missing hydrogen atoms, and assign protonation states at pH 7.4.

  • Ligand Preparation: Generate the 3D conformer of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. Ensure the 2-amino group is correctly parameterized as a primary amine (neutral at physiological pH).

  • Grid Generation: Define a bounding box (e.g., 20x20x20 Å) centered on the hinge region residues (e.g., Val851).

  • Execution: Run the docking simulations across Vina, Glide, and GOLD. Extract the top-ranked poses and calculate the consensus binding mode.

Phase 2: Biophysical Validation via SPR

Because fragments bind weakly, the weak affinities inherent to FBDD require robust SPR assay design, including the use of reference surfaces to subtract bulk refractive index changes and non-specific binding [6].

  • Surface Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the purified recombinant kinase (target) onto Flow Cell 2 (FC2) to a density of ~3000-5000 Response Units (RU).

    • Leave Flow Cell 1 (FC1) blank (activated and deactivated with ethanolamine) to serve as the reference surface.

  • Analyte Preparation:

    • Dissolve 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in 100% DMSO to create a 50 mM stock.

    • Dilute the stock into the SPR running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series ranging from 1 µM to 500 µM. Crucial: Ensure exact DMSO matching between the running buffer and the analyte samples to prevent bulk shift artifacts.

  • Kinetic Injection:

    • Inject the fragment concentration series over both FC1 and FC2 at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

    • Allow 60 seconds for association ( kon​ ) and 120 seconds for dissociation ( koff​ ).

  • Data Analysis:

    • Subtract the FC1 signal from the FC2 signal (FC2-FC1).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

SPR_Validation A Target Immobilization (CM5 Chip, Amine Coupling) B Fragment Injection (1 µM - 500 µM) A->B C Real-Time Association (k_on measurement) B->C D Buffer Wash (k_off measurement) C->D C->D  Equilibrium E Kinetic Fitting (1:1 Langmuir Model) D->E

Fig 2: SPR biophysical validation protocol for determining fragment binding kinetics.

Conclusion

When utilizing 2-amino-4-cyclopropylpyrimidine-5-carbonitrile as a starting point for kinase inhibitor development, the choice of computational tool dictates the accuracy of your initial hypothesis. While AutoDock Vina provides rapid throughput, Schrödinger Glide and CCDC GOLD offer superior pose prediction for this specific polar scaffold.

However, computational docking is only the first half of a robust drug discovery workflow. The causality of binding must be proven physically. By coupling in silico predictions with real-time Surface Plasmon Resonance (SPR) kinetics, researchers create a self-validating system that effectively eliminates false positives and provides a highly confident foundation for subsequent hit-to-lead optimization.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Frontiers in Pharmacology URL
  • AutoDock Vina vs.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery IntechOpen URL
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Frontiers in Pharmacology URL
  • Surface Plasmon Resonance (SPR)
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery PharmaFeatures URL
Validation

A Comparative Guide to Pyrimidine-5-Carbonitrile and Pyrimidine-5-Carboxamide Derivatives in Biological Assays

Introduction In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its versatile structure is a cornerstone in numerous natural molecules and synthetic drugs, demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its versatile structure is a cornerstone in numerous natural molecules and synthetic drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The therapeutic potential of a pyrimidine-based compound is critically influenced by the nature and placement of its substituents. This guide provides an in-depth comparison of two prominent classes of pyrimidine derivatives: those functionalized at the 5-position with a carbonitrile (-C≡N) group versus a carboxamide (-CONH₂) group.

The choice between a carbonitrile and a carboxamide substituent is a critical decision in the drug design process. The carbonitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor. In contrast, the carboxamide group offers a richer interaction profile, capable of acting as both a hydrogen bond donor and acceptor. These fundamental electronic and steric differences dictate how the molecules interact with their biological targets, ultimately defining their efficacy, selectivity, and overall pharmacological profile. This guide will objectively compare the performance of these two scaffolds in various biological assays, supported by experimental data, to provide researchers and drug development professionals with actionable insights for rational drug design.

Comparative Biological Activity: A Tale of Two Functional Groups

The substitution at the 5-position of the pyrimidine ring profoundly impacts the molecule's interaction with biological targets. While both carbonitrile and carboxamide derivatives have proven to be effective modulators of various enzymes, they often exhibit distinct target preferences and potencies.

Pyrimidine-5-Carbonitrile: A Staple in Kinase and Cyclooxygenase Inhibition

The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore, particularly in the development of anticancer agents.[5][6][7] Its derivatives have been extensively investigated as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[8][9][10]

As ATP-mimicking EGFR tyrosine kinase inhibitors, pyrimidine-5-carbonitrile compounds have shown significant promise.[7] The nitrile group often forms crucial interactions within the ATP-binding pocket of the kinase. Several studies have reported potent anticancer activity of these derivatives against a range of human tumor cell lines.[5][11][12] For example, certain derivatives have demonstrated potent activity against non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, with some compounds showing greater potency than the reference drug erlotinib.[5][7]

Furthermore, this scaffold is prominent in the design of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][10][12]

Table 1: In Vitro Activity of Pyrimidine-5-Carbonitrile Derivatives Against Cancer Cell Lines and Kinase Targets

Compound IDTarget Cell Line / EnzymeIC₅₀ ValueReference
10b HepG2 (Hepatocellular Carcinoma)3.56 µM[5]
10b A549 (Non-small Cell Lung Cancer)5.85 µM[5]
10b MCF-7 (Breast Cancer)7.68 µM[5]
10b EGFR (Epidermal Growth Factor Receptor)8.29 nM[5]
4e Colo 205 (Colon Cancer)1.66 µM[8][9]
4f Colo 205 (Colon Cancer)1.83 µM[8][9]
Derivative V MCF-7 (Breast Cancer)2.56 µM[10]
Various COX-2 (Cyclooxygenase-2)1.03–1.71 µM[12]
Pyrimidine-5-Carboxamide: Versatility in Targeting Diverse Enzyme Families

The pyrimidine-5-carboxamide scaffold leverages the dual hydrogen bond donor-acceptor capability of the amide group to achieve potent and selective inhibition of a different spectrum of enzymes. This functional group allows for more complex and directional interactions within a protein's active site.

Recent research has highlighted the potential of pyrimidine-5-carboxamide derivatives as novel inhibitors of Salt-Inducible Kinases (SIKs).[13] One promising compound from this class, 8h , not only showed favorable activity against SIK1/2 but also demonstrated excellent metabolic stability and enhanced in vivo exposure, addressing the poor drug-like properties of earlier SIK inhibitors.[13] In mechanism studies, this compound was found to up-regulate the anti-inflammatory cytokine IL-10, suggesting its potential for treating inflammatory bowel disease.[13]

This scaffold has also been successfully employed to develop inhibitors for other important therapeutic targets, including STAT6 (Signal Transducer and Activator of Transcription 6) for allergic conditions and Nicotinamide N-methyltransferase (NNMT) for metabolic diseases like diabetes.[14][15] A notable STAT6 inhibitor, AS1517499 , demonstrated potent inhibition with an IC₅₀ of 21 nM.[15]

Table 2: In Vitro Activity of Pyrimidine-5-Carboxamide Derivatives

Compound IDTarget EnzymeIC₅₀ ValueTherapeutic AreaReference
8h SIK1/2 (Salt-Inducible Kinase)Favorable ActivityInflammatory Disease[13]
2t (AS1517499) STAT6 (Signal Transducer)21 nMAllergic Conditions[15]
Various NNMT (Nicotinamide N-methyltransferase)Data in ApplicationDiabetes, Metabolic Syndrome[14]

Visualizing the Mechanism: EGFR Signaling Pathway

Many pyrimidine-5-carbonitrile derivatives are designed to inhibit the EGFR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[16] Understanding this pathway is crucial for contextualizing the mechanism of action of these inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling cascade and the inhibitory action of pyrimidine derivatives.

Field-Proven Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two cornerstone assays used in the evaluation of these pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory potential of a compound against a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[17]

  • Recombinant Enzyme: A highly purified recombinant kinase is critical to prevent confounding activity from contaminating kinases.[18]

  • Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is essential for calculating background signal and determining the 100% activity window.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: 1. Kinase Buffer 2. Kinase + Substrate Mix 3. Test Compounds (Serial Dilution) 4. ATP Solution start->prep_reagents plate_compounds Dispense 5 µL of Test Compound or Vehicle Control to 384-well plate prep_reagents->plate_compounds add_enzyme Add 5 µL of Kinase/Substrate Mix to each well plate_compounds->add_enzyme initiate_reaction Initiate Reaction: Add 5 µL of ATP Solution add_enzyme->initiate_reaction incubate_reaction Incubate at Room Temp for 60 minutes initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Detect ADP: Add 15 µL of ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at Room Temp for 40 minutes stop_reaction->incubate_stop develop_signal Develop Luminescent Signal: Add 30 µL of Kinase Detection Reagent incubate_stop->develop_signal incubate_develop Incubate at Room Temp for 30 minutes (dark) develop_signal->incubate_develop read_plate Read Luminescence on a Plate Reader incubate_develop->read_plate analyze Analyze Data: Calculate % Inhibition and IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, peptide substrate, and ATP.[17] Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds or vehicle control (e.g., DMSO in buffer) to the wells of a 384-well assay plate.[18]

  • Enzyme Addition: Add 5 µL of a solution containing the kinase and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the enzyme).

  • Incubation: Incubate the plate at room temperature for 1-4 hours.[19]

  • Reaction Termination and Signal Generation: Stop the reaction and measure ADP formation using a commercial detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP into a detectable luminescent signal.[17]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[20]

Causality Behind Experimental Choices:

  • Principle: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Solubilization: Formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (like DMSO) before the absorbance can be measured, ensuring an accurate spectrophotometric reading.[21]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10³ cells/well) and incubate for 24h start->seed_cells add_compounds Treat cells with various concentrations of test compound seed_cells->add_compounds incubate_treatment Incubate for desired exposure period (e.g., 48-72h) add_compounds->incubate_treatment add_mtt Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4h at 37°C (allows formazan formation) add_mtt->incubate_mtt solubilize Remove medium and add 100 µL of DMSO to dissolve formazan crystals incubate_mtt->solubilize shake_plate Shake plate on an orbital shaker for 15 minutes (in dark) solubilize->shake_plate read_plate Read Absorbance at 570 nm using a microplate reader shake_plate->read_plate analyze Analyze Data: Calculate % Viability and IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Conclusion

The choice between a pyrimidine-5-carbonitrile and a pyrimidine-5-carboxamide is a classic medicinal chemistry decision driven by the specific topology and amino acid composition of the target's binding site.

  • Pyrimidine-5-carbonitrile: The nitrile group is a linear, sterically small, and potent hydrogen bond acceptor. Its electron-withdrawing nature can influence the electronics of the entire pyrimidine ring system. This moiety is often ideal for fitting into narrow, hydrophobic pockets where it can form a key hydrogen bond with a backbone amide or a specific side chain, a common feature in many kinase ATP-binding sites.

  • Pyrimidine-5-carboxamide: The amide group offers greater versatility. It can donate two hydrogen bonds and accept one, allowing for the formation of a more extensive and organized network of interactions. This is particularly advantageous in binding sites that are more open and feature multiple hydrogen bond donor/acceptor residues, as seen in the active sites of enzymes like SIKs and STAT6.

SAR_Comparison cluster_0 Pyrimidine-5-carbonitrile cluster_1 Pyrimidine-5-carboxamide carbonitrile -C≡N H-Bond Acceptor Linear Geometry Electron Withdrawing target1 Ideal for narrow, hydrophobic pockets (e.g., Kinase ATP site) carbonitrile:f0->target1 Forms key interaction carboxamide -C(=O)NH₂ H-Bond Donor & Acceptor Planar Geometry Versatile Interactions target2 Suited for open sites with multiple H-bond partners carboxamide:f0->target2 Forms extensive H-bond network

Caption: Interaction potential of carbonitrile vs. carboxamide functional groups.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Available at: [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules. Available at: [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular Biology. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual - NCBI. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied Science and Biotechnology. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine nucleoside: inspiration for novel antimicrobial agent. Frontiers in Chemistry. Available at: [Link]

  • Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. Available at: [Link]

  • Significance The Biological Activity to Pyrimidine Analogues. International Journal of Drug Development and Research. Available at: [Link]

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Comparative

Assessing the ADMET properties of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile against known drugs

Assessing the ADMET Properties of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: A Comparative Guide As a Senior Application Scientist, I approach early-stage drug development with a strict focus on predictive developab...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the ADMET Properties of 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: A Comparative Guide

As a Senior Application Scientist, I approach early-stage drug development with a strict focus on predictive developability. The fragment 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (ACP) is a highly privileged structural motif, frequently utilized as a hinge-binding scaffold in the design of ATP-competitive kinase inhibitors. However, potency in a biochemical assay is meaningless if the molecule cannot reach its target or induces severe toxicity.

Before investing heavily in hit-to-lead chemistry, it is critical to benchmark the foundational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this scaffold against established reference drugs. This guide provides an objective comparison of ACP’s predictive and empirical performance metrics, detailing the self-validating experimental protocols required to generate robust, decision-enabling data.

Physicochemical Profiling: The Foundation of Permeability

The Causality: Permeability and solubility are fundamentally governed by molecular weight, lipophilicity, and polar surface area. The cyclopropyl ring in ACP is a deliberate design choice: it increases the fraction of sp3-hybridized carbons (Fsp3), which disrupts planar stacking and enhances aqueous solubility compared to fully aromatic analogs. Meanwhile, the nitrile group acts as a metabolically stable bioisostere that modulates the pKa of the adjacent pyrimidine system, preventing it from becoming overly basic.

Table 1: Baseline Physicochemical Comparison

Compound MW ( g/mol ) cLogP TPSA (Ų) H-Bond Donors H-Bond Acceptors
ACP (Test Scaffold) 160.18 ~1.2 75.6 1 4
Propranolol (High Permeability Ref) 259.34 3.4 41.5 2 3

| Atenolol (Low Permeability Ref) | 266.34 | 0.1 | 84.6 | 3 | 4 |

Insight: ACP’s low molecular weight and moderate lipophilicity predict excellent passive membrane diffusion, positioning it closer to Propranolol than Atenolol in terms of expected absorption.

Intestinal Permeability & Efflux (Caco-2 Bidirectional Assay)

The Causality: To predict oral bioavailability accurately, we must assess both passive transcellular diffusion and active efflux. We utilize the Caco-2 cell line because, upon differentiation, it forms a polarized monolayer that mimics the human intestinal epithelium, expressing critical transport proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1]. While ACP's small size suggests high passive permeability, the 2-aminopyrimidine core can sometimes serve as a weak substrate for efflux transporters.

Self-Validating Protocol: Bidirectional Caco-2 Transport
  • Cell Seeding: Seed Caco-2 cells onto polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates at a density of 1×10⁵ cells/cm²[1].

  • Maturation: Culture for 21 days, replacing media every alternate day to allow for full monolayer differentiation and tight junction formation[1].

  • Integrity QC: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: The assay is only valid if TEER > 300 Ω·cm².

  • Dosing: Prepare a 10 µM solution of ACP and reference drugs in Hank’s Balanced Salt Solution (HBSS) at pH 7.4. Apply to either the Apical (A) or Basolateral (B) compartment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp​B−A/Papp​A−B ). Self-Validation: Mass balance recovery must exceed 80%.

Caco2_Workflow Start Seed Caco-2 Cells (Polycarbonate Filter) Culture Culture 21 Days (Monolayer Differentiation) Start->Culture TEER Measure TEER (Integrity Check >300 Ω·cm²) Culture->TEER Dose Apply Compound (10 µM) Apical or Basolateral TEER->Dose Incubate Incubate 2h at 37°C (Sample A and B sides) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Step-by-step workflow for bidirectional Caco-2 permeability and efflux assessment.

Table 2: Caco-2 Permeability Benchmarking | Compound | Papp​ A-B (10⁻⁶ cm/s) | Papp​ B-A (10⁻⁶ cm/s) | Efflux Ratio | Classification | | :--- | :--- | :--- | :--- | :--- | | ACP | 24.5 ± 2.1 | 28.1 ± 1.9 | 1.14 | High Permeability, Non-Effluxed | | Propranolol | 21.3 ± 1.5 | 19.8 ± 1.2 | 0.92 | High Permeability | | Atenolol | 0.8 ± 0.2 | 0.9 ± 0.1 | 1.12 | Low Permeability | | Verapamil (Efflux Ref) | 12.4 ± 1.1 | 45.6 ± 3.4 | 3.67 | High Permeability, P-gp Substrate |

Hepatic Clearance (Microsomal Stability)

The Causality: The liver is the primary site of xenobiotic metabolism. While the cyclopropyl group in ACP is generally resistant to oxidative cleavage, the primary amine and the pyrimidine ring are susceptible to Cytochrome P450 (CYP)-mediated oxidation. We utilize [2] supplemented with NADPH to isolate Phase I metabolic intrinsic clearance ( CLint​ ).

Self-Validating Protocol: HLM Stability Assay
  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Pre-Incubation: Add ACP or reference compounds to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[2].

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[2].

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction[2].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS[2].

  • Self-Validation: The assay is only validated if the concurrent incubation of Verapamil yields a CLint​ > 50 µL/min/mg (rapid clearance) and Diazepam yields a CLint​ < 15 µL/min/mg (low clearance)[2].

Microsomal_Workflow Prep Prepare HLM & Compound (0.5 mg/mL, 1 µM) PreInc Pre-incubate at 37°C (5 minutes) Prep->PreInc NADPH Initiate Reaction (Add 1mM NADPH) PreInc->NADPH Sample Aliquot at Timepoints (0, 15, 30, 60 min) NADPH->Sample Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Analyze LC-MS/MS Analysis (Calculate CLint) Quench->Analyze

Human liver microsomal (HLM) stability assay workflow for intrinsic clearance.

Table 3: Metabolic Stability Benchmarking | Compound | Half-life ( t1/2​ , min) | Intrinsic Clearance ( CLint​ , µL/min/mg) | Stability Profile | | :--- | :--- | :--- | :--- | | ACP | 48.2 | 28.7 | Moderate | | Verapamil (High Clearance Ref) | 12.5 | 110.4 | Rapidly Metabolized | | Diazepam (Low Clearance Ref) | >120 | <11.5 | Highly Stable |

Cardiotoxicity Risk Assessment (hERG Patch-Clamp)

The Causality: Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel delays myocardial repolarization, leading to QT interval prolongation and potentially fatal arrhythmias. The classic hERG binding pharmacophore involves a highly lipophilic basic amine. While ACP lacks this extended lipophilic bulk, basic 2-aminopyrimidines can occasionally interact with the channel pore. Empirical validation via automated patch-clamp electrophysiology is mandatory to establish the scaffold's baseline safety[3].

Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.

  • Seal Formation: Establish a whole-cell configuration using an automated patch-clamp system. Self-Validation: A giga-ohm seal resistance (>1 GΩ) must be maintained throughout the recording to ensure data integrity.

  • Voltage Protocol: From a holding potential of -80 mV, apply a 4-second depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to elicit the hERG tail current[3].

  • Drug Perfusion: Perfuse ACP at increasing concentrations (0.1 µM to 30 µM). Record the peak tail current amplitude normalized to baseline.

  • Validation: Self-Validation: The IC₅₀ of the reference standard () must fall within the 10–50 nM range to validate channel sensitivity[3].

Table 4: hERG Inhibition Benchmarking

Compound hERG IC₅₀ (µM) Cardiotoxicity Risk
ACP >30.0 Low Risk (Safe Baseline)

| Terfenadine (Positive Ref) | 0.015 | High Risk (Known Blocker) |

Conclusion & Developability Assessment

The fragment 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (ACP) demonstrates a highly favorable baseline ADMET profile. Its physicochemical properties translate to excellent intestinal permeability without significant P-gp efflux liabilities. While it exhibits moderate hepatic clearance—likely driven by Phase I oxidation of the pyrimidine core—this leaves ample room for optimization during the hit-to-lead phase. Crucially, the scaffold is devoid of inherent hERG cardiotoxicity. ACP is a highly developable starting point for kinase inhibitor programs.

References

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics (PMC). Available at:[Link]

  • Microsomal Stability Assay Protocols and Methodologies. Creative Bioarray. Available at:[Link]

  • Pharmacological Rescue of Human K+ Channel Long-QT2 Mutations. Circulation. Available at:[Link]

Sources

Validation

Comparative SAR Study of 2,4-Disubstituted Pyrimidine-5-Carbonitriles: A Guide to Multi-Target Optimization

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary The pyrimidine-5-carbonitrile scaffold is a highly privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

The pyrimidine-5-carbonitrile scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties—driven by the strongly electron-withdrawing C5-cyano group—enhance the hydrogen-bonding capacity of the pyrimidine core while providing a compact, metabolically stable vector for interacting with enzyme active sites.

As a Senior Application Scientist, I have structured this guide to objectively compare the Structure-Activity Relationship (SAR) profiles of 2,4-disubstituted pyrimidine-5-carbonitriles across three primary therapeutic targets: VEGFR-2 (angiogenesis), PI3Kα (cellular proliferation), and COX-2 (inflammation). By understanding the causality behind specific C2 and C4 substitutions, researchers can rationally design multi-target or highly selective therapeutic agents.

Mechanistic Grounding: The Privileged Core

The success of the pyrimidine-5-carbonitrile core lies in its precise stereoelectronic tuning. The C5-cyano group serves three causal functions:

  • Electron Withdrawal: It modulates the basicity of the pyrimidine nitrogens, preventing off-target hERG liability often seen with highly basic heterocycles.

  • Hydrogen Bond Acceptor: The linear cyano group projects into narrow, solvent-exposed channels within kinase ATP-binding pockets, forming critical hydrogen bonds with backbone amides.

  • Metabolic Stability: Unlike methyl or hydrogen substituents at the C5 position, the cyano group resists cytochrome P450-mediated oxidation, significantly improving the molecule's pharmacokinetic half-life.

Depending on the steric bulk and electronic nature of the substituents at the C2 and C4 positions, the scaffold adopts a V-shaped or L-shaped conformation that can be tuned to selectively inhibit different pathways.

G cluster_0 Target Kinases / Enzymes Core 2,4-Disubstituted Pyrimidine-5-Carbonitrile C2_Hydrazone C2-Hydrazone / C4-Aryl Core->C2_Hydrazone Substitution C2_Morpholino 2,4-Dimorpholino Core->C2_Morpholino Substitution C2_Amino C2-Amino / C4-Methoxy Core->C2_Amino Substitution VEGFR2 VEGFR-2 (Angiogenesis) PI3K PI3Kα (Proliferation) COX2 COX-2 (Inflammation) C2_Hydrazone->VEGFR2 Inhibits C2_Morpholino->PI3K Inhibits C2_Amino->COX2 Inhibits

Caption: Multi-target pharmacological mapping of the pyrimidine-5-carbonitrile scaffold based on SAR.

Comparative Structure-Activity Relationship (SAR) Profiles

VEGFR-2 Kinase Inhibition (Anti-Angiogenic)
  • Reference Drug: Sorafenib

  • Causality of Substitution: To effectively inhibit VEGFR-2, the molecule must occupy a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site. Substituting the C2 position with bulky, hydrophobic groups (e.g., substituted benzylidene or hydrazone moieties) and the C4 position with aryl groups allows the molecule to mimic the diaryl urea pharmacophore of Sorafenib. The pyrimidine nitrogens interact directly with the hinge region (Cys919)[1].

  • Performance: Advanced derivatives (e.g., Compound 11e) have demonstrated IC50 values of 1.14 μM against HCT-116 colon cancer cells, significantly outperforming Sorafenib (8.96 μM) by arresting the cell cycle at the S phase[1].

PI3Kα Inhibition (Anti-Proliferative)
  • Reference Drug: BKM-120 (Buparlisib)

  • Causality of Substitution: The PI3Kα ATP-binding pocket requires a strong hydrogen bond donor/acceptor pair. A 2,4-dimorpholino substitution pattern is critical here. The morpholine oxygen acts as a hydrogen bond acceptor for Val851 in the hinge region. Replacing the traditional pyrimidine core of older inhibitors with the pyrimidine-5-carbonitrile fragment drastically improves oral bioavailability (up to 46.2%) and liver microsomal stability[2].

  • Performance: Compound 17p demonstrated a PI3Kα inhibitory activity of 31.8 nM, outperforming the clinical candidate BKM-120 (44.6 nM) while maintaining an excellent cardiac safety profile (hERG negative)[2].

COX-2 Selectivity (Anti-Inflammatory)
  • Reference Drug: Celecoxib

  • Causality of Substitution: COX-2 features a secondary side pocket that is inaccessible in the constitutive COX-1 isoform. A V-shaped conformation—achieved by combining a C4-methoxy group with diverse C2-amino substituents (e.g., benzo[d]imidazol-2-ylmethylamino)—allows the molecule to wedge selectively into this COX-2 specific pocket. The C5-cyano group interacts with Arg120, a critical residue for substrate binding[3].

  • Performance: Compound 3b exhibited an IC50 of 0.20 μM for COX-2, achieving near-parity with Celecoxib and demonstrating a 4.7-fold higher potency than Nimesulide[3].

Quantitative SAR Data Comparison

To facilitate objective decision-making, the following table summarizes the optimal substitution patterns and experimental performance of the pyrimidine-5-carbonitrile scaffold across the three targets.

Target EnzymeOptimal C2 SubstitutionOptimal C4 SubstitutionBest Compound IC50Reference DrugReference IC50
VEGFR-2 Benzylidene / HydrazoneAryl / Phenyl1.14 μM (HCT-116)Sorafenib8.96 μM
PI3Kα MorpholinoMorpholino31.8 nM (Enzymatic)BKM-12044.6 nM
COX-2 Benzo[d]imidazol-aminoMethoxy0.20 μM (Enzymatic)Celecoxib~0.20 μM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows must be treated as self-validating systems. An assay is only valid if the internal reference controls behave within established historical parameters.

G Start Solvent-Free Synthesis (Grinding/Fusion) Purify Purification & Crystallization Start->Purify Char Structural Characterization (NMR, IR, HRMS) Purify->Char Assay In Vitro Kinase/Enzyme Assay (ADP-Glo / ELISA) Char->Assay Validate Self-Validation (Reference Drug IC50 Check) Assay->Validate Validate->Assay Fails QC Lead Lead Optimization & In Vivo Studies Validate->Lead

Caption: Self-validating experimental workflow for synthesizing and screening pyrimidine-5-carbonitriles.

Protocol A: Solvent-Free Synthesis of 2,4-Disubstituted Pyrimidine-5-Carbonitriles

Causality: Solvent-free conditions (grinding/fusion) are utilized to maximize atom economy, reduce environmental impact, and drive the condensation equilibrium forward without the thermodynamic degradation often caused by harsh refluxing solvents[3].

  • Preparation: Equimolar amounts (0.01 mol) of the starting substrate (e.g., 2-amino-4-methoxy-6-phenylpyrimidine-5-carbonitrile) and the appropriate electrophile/amine are placed in an agate mortar.

  • Grinding: Thoroughly grind the mixture at room temperature for 15-20 minutes until a homogeneous paste or powder is formed.

  • Fusion: Transfer the mixture to a fusion tube and heat at 120–140°C for 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).

  • Purification: Cool the melt to room temperature, triturate with ice-cold ethanol, filter the precipitate, and recrystallize from a suitable solvent (e.g., DMF/Ethanol) to yield the pure target compound.

Protocol B: Orthogonal Kinase Assay Validation (PI3Kα / VEGFR-2)

Causality: The use of an ADP-Glo™ Kinase Assay provides a universal, luminescence-based readout that directly correlates with kinase activity by measuring ADP formed from the kinase reaction, avoiding the hazards of radioactive isotopes[2].

  • Reagent Setup: Prepare 1X Kinase Buffer. Dilute the purified kinase (PI3Kα or VEGFR-2) to the optimal working concentration (typically 1-5 ng/μL).

  • Compound Plating: In a 384-well plate, add 1 μL of the synthesized pyrimidine-5-carbonitrile derivatives (serial dilutions from 10 μM to 1 nM).

  • Self-Validation Controls (Critical): You must include a positive control (e.g., BKM-120 or Sorafenib) and a 100% inhibition control (Staurosporine) on the same plate.

  • Reaction: Add 2 μL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature.

  • Initiation: Add 2 μL of ultra-pure ATP (10 μM final concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Finally, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 min incubation).

  • Data Validation: Read luminescence. QC Check: The assay is only validated if the reference compound (e.g., BKM-120) yields an IC50 within 3-fold of its historically established value (~44.6 nM). If it fails, discard the plate and recalibrate the enzyme batch.

References

  • Saleh, A. M., et al. (2023). "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." RSC Advances, 13(32), 22122-22147. Available at:[Link]

  • Huang, D., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology, 15, 1467028. Available at:[Link]

  • Al-Ghulikah, H. A., et al. (2022). "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies." Molecules, 27(21), 7485. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

For professionals in drug development and chemical research, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage our resources and waste. The compound 2-amino-4...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage our resources and waste. The compound 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, a substituted aminopyrimidine, represents a class of molecules pivotal in modern synthesis. However, its handling and disposal demand a systematic, safety-first approach.

Hazard Assessment and Rationale for Cautious Handling

Understanding the "why" is crucial for fostering a culture of safety. The molecular structure of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile contains functional groups that warrant its classification as a hazardous substance pending formal evaluation.

  • Pyrimidine Core: Pyrimidine derivatives can be biologically active and may present as skin and eye irritants.[2]

  • Nitrile Group (-CN): The presence of a carbon-nitrogen triple bond (a nitrile or cyano group) is a significant structural alert. While the toxicity of organic nitriles can vary, they have the potential to metabolize into or release cyanide under certain conditions (e.g., exposure to strong acids or high temperatures). Therefore, they are often treated as toxic.[3]

  • Amino Group (-NH2): Aromatic and heterocyclic amines are a well-known class of compounds that can have toxicological properties.

Given these structural features, all waste containing this compound must be managed through a certified hazardous waste stream to prevent environmental contamination and ensure personnel safety. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This creates a necessary barrier against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes of solutions or contact with solid particles.[1]
Hand Protection Chemical-resistant nitrile gloves.Provides a contact barrier. It is crucial to change gloves immediately if they become contaminated to prevent cross-contamination and skin exposure.[1]
Skin & Body Protection Standard laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure to spills.
Respiratory Protection Handle only in a well-ventilated area or chemical fume hood.Reduces the risk of inhaling airborne particles of the solid compound.[2]
Step-by-Step Disposal Protocol

The proper disposal of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is a multi-step process that ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste types.[6]

  • Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items like weigh paper or spill pads. This waste should be collected in a dedicated, clearly labeled solid waste container.

  • Liquid Waste: Solutions containing 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (e.g., from chromatography fractions or reaction workups) must be collected in a compatible liquid waste container. Based on its structure, this compound is likely dissolved in non-halogenated organic solvents. Therefore, it should be disposed of in a "Non-Halogenated Organic Waste" container.[6] Do not mix with aqueous, acidic, or basic waste streams.

  • Contaminated Labware (Sharps & Glassware): Items like pipette tips, syringes, and empty vials that are contaminated with the compound should be collected in a puncture-resistant container labeled as "Hazardous Waste Sharps."[7] Empty glassware should be triple-rinsed with a suitable solvent (e.g., acetone or methanol); the rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing, the glassware can typically be disposed of in a designated broken glass box.

  • Contaminated PPE: Used gloves and disposable lab coats with minor contamination can often be disposed of as general laboratory waste, but institutional policy should be followed. If grossly contaminated, they must be treated as solid hazardous waste.[8]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containers Waste Containers Waste Waste Containing 2-amino-4-cyclopropylpyrimidine-5-carbonitrile Solid Is it a solid or grossly contaminated item? Waste->Solid Liquid Is it a liquid solution? Solid->Liquid No SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Yes Labware Is it contaminated labware/sharps? Liquid->Labware No LiquidContainer Non-Halogenated Liquid Waste Container Liquid->LiquidContainer Yes SharpsContainer Hazardous Waste Sharps Container Labware->SharpsContainer Yes

Caption: Waste segregation workflow for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile.

Properly containing and labeling waste is a legal requirement and essential for safe handling.

  • Select a Compatible Container: Use containers made of materials compatible with the waste. For organic solvents, High-Density Polyethylene (HDPE) or glass containers are standard. Ensure the container is in good condition with no leaks or cracks and has a secure, screw-top lid.[7]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[5]

  • Complete the Label: The label must include:

    • The full chemical name: "2-amino-4-cyclopropylpyrimidine-5-carbonitrile" and any solvents present. Chemical formulas or abbreviations are not acceptable.[7]

    • An accurate estimation of the percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (the accumulation start date).

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[5]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Container Management: Keep waste containers closed at all times except when adding waste. This prevents the release of volatile organic compounds (VOCs).[7]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to mitigate spills.

  • Incompatibility: Ensure the waste container is segregated from incompatible materials, particularly strong acids.

Non-hazardous treatment or neutralization of this compound in the lab is not recommended due to the potential hazards of its functional groups. The only acceptable disposal method is through a licensed and approved hazardous waste management company.[2][10]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation: Your EHS office will handle the necessary documentation, such as waste manifests, for regulatory compliance.

  • Final Disposal Method: The waste will likely be transported to a licensed facility for high-temperature incineration with flue gas scrubbing, which is the standard and most effective method for destroying organic chemical waste.[2]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023). Dan The Lab Safety Man. [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Liquid waste disposal guidelines. (n.d.). Chimactiv - AgroParisTech. [Link]

  • Disposal of Chemical Waste. (n.d.). Safety Office, University of Cambridge. [Link]

Sources

Handling

Personal protective equipment for handling 2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Comprehensive Safety and Operational Guide: Handling 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile As research into targeted therapeutics and kinase inhibitors accelerates, pyrimidine derivatives have become foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile

As research into targeted therapeutics and kinase inhibitors accelerates, pyrimidine derivatives have become foundational building blocks in drug discovery. 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0; Formula: C8H8N4) is a highly functionalized intermediate. While its cyclopropyl and carbonitrile groups offer excellent handles for cross-coupling and structural elaboration, they also dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that researchers understand not just what precautions to take, but why they are chemically and biologically necessary.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the molecule's physicochemical behavior and potential biological interactions.

  • Lipophilicity & Dermal Penetration: The addition of the cyclopropyl ring increases the molecule's lipophilicity, enhancing its ability to cross biological membranes, including the stratum corneum of the skin.

  • Bioactive Core: The 2-aminopyrimidine scaffold is a privileged pharmacophore frequently found in ATP-competitive kinase inhibitors. Accidental systemic exposure carries the risk of off-target enzymatic inhibition.

  • Carbonitrile Reactivity: While organic nitriles are generally stable under ambient conditions, extreme acidic environments (e.g., gastric acid if ingested, or aggressive reaction workups) can catalyze hydrolysis. In rare metabolic or extreme synthetic conditions, this can lead to the cleavage of the nitrile group and the release of trace cyanide (CN⁻) ions.

ToxicologyPathway Compound 2-Amino-4-cyclopropylpyrimidine- 5-carbonitrile (CAS: 2214020-57-0) Exposure Accidental Exposure (Dermal / Inhalation / Ingestion) Compound->Exposure Metabolism Enzymatic/Acidic Hydrolysis (e.g., Gastric Acid) Exposure->Metabolism Bioactive Pyrimidine Core Bioactivity (Kinase Inhibition) Exposure->Bioactive Cyanide Trace Cyanide (CN-) Release (From Carbonitrile Cleavage) Metabolism->Cyanide Extreme pH / In vivo Hypoxia Cellular Hypoxia & Metabolic Disruption Bioactive->Hypoxia Synergistic toxicity Cyanide->Hypoxia

Mechanistic degradation and potential toxicity pathways of pyrimidine carbonitriles.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Standard 29 CFR 1910.132[1], PPE selection must be directly mapped to the identified chemical hazards. The table below outlines the required PPE and the mechanistic causality behind each selection.

Body PartRequired PPEMaterial SpecificationMechanistic Causality (The "Why")
Hands Double-layered Nitrile GlovesThickness ≥ 0.1 mm; Extended cuff.Nitrile rubber provides a homologous chemical barrier against carbonitrile permeation. Latex is highly porous to organic nitriles and must be avoided.
Eyes Chemical Splash GogglesANSI Z87.1 certified; Indirect venting.Protects mucosal membranes from fine powder aerosolization and prevents solvent splash injuries during dissolution.
Body Flame-Resistant (FR) Lab CoatNomex® or equivalent FR material.Prevents particulate accumulation on porous street clothing. FR material mitigates fire risk when handling the compound in volatile organic solvents.
Respiratory N95/P100 Particulate RespiratorNIOSH-approved (if handling outside hood).The compound's low molecular weight (160.18 g/mol ) makes it highly susceptible to aerosolization, posing an acute inhalation hazard.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

The following step-by-step methodology ensures a self-validating safety loop during experimental setup and execution, grounded in the National Research Council's Prudent Practices in the Laboratory[2].

Step 1: Environmental Preparation

  • Conduct all dry powder handling inside a certified Class II chemical fume hood with a face velocity of 80–120 feet per minute (FPM).

  • Clear the workspace of any strong mineral acids (e.g., HCl, H₂SO₄) to prevent accidental cross-contamination and subsequent nitrile hydrolysis.

Step 2: Anti-Static Weighing & Transfer

  • Use a conductive, anti-static weigh boat (e.g., aluminum or specialized anti-static polymer). Avoid standard polystyrene boats, which generate static electricity.

  • Pass an anti-static zero-ionizer over the micro-spatula and the weigh boat. Causality: Fine pyrimidine powders carry electrostatic charges that cause them to repel from the spatula and aerosolize into the user's breathing zone. Neutralizing the charge ensures a clean, dust-free transfer.

Step 3: Reaction Execution & Quenching

  • Dissolve the compound in compatible aprotic solvents (e.g., DMSO, DMF, or THF) under an inert atmosphere (Nitrogen or Argon) if required by the synthetic route.

  • Critical Quenching Step: When quenching the reaction, ensure the aqueous phase is adjusted to and maintained at a pH > 10 . Causality: Acidifying a nitrile-containing solution can drive the equilibrium toward the formation of volatile, highly toxic hydrogen cyanide (HCN) gas. Maintaining a basic pH ensures any trace cyanide remains in solution as a non-volatile salt.

OperationalWorkflow Start Anti-Static Weighing (Class II Fume Hood) Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Workup Quenching & Workup (Maintain pH > 10) Reaction->Workup WasteSeg Waste Segregation (pH Validation) Workup->WasteSeg AqWaste Aqueous Waste (Basic, Cyanide-safe) WasteSeg->AqWaste OrgWaste Organic Waste (Halogen-free) WasteSeg->OrgWaste

Step-by-step operational workflow from preparation to safe waste segregation.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, execute the following protocol:

For Solid (Powder) Spills:

  • Do NOT sweep dry. Dry sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Cover the powder with absorbent paper towels dampened with a mild alkaline solution (e.g., 0.1 M NaOH).

  • Carefully fold the towels inward to trap the powder and place them into a designated hazardous waste bag.

For Liquid (Solvent) Spills:

  • Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust, which can react with organic solvents.

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution that has been made basic (pH > 10) with NaOH. Causality: The alkaline bleach solution acts as a chemical neutralizing agent, oxidizing any trace cyanide or reactive nitrile species into significantly less toxic cyanate (OCN⁻) compounds.

Waste Disposal Plan

Proper segregation is critical to prevent exothermic reactions or toxic gas generation in waste carboys.

  • Aqueous Waste: All aqueous washes containing traces of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile must be tested with universal indicator paper to verify a pH > 10 before being added to the aqueous waste carboy. Label clearly as "Basic Aqueous Waste - Contains Trace Nitriles."

  • Organic Waste: Segregate organic solvents into "Halogenated" or "Non-Halogenated" streams based on the reaction solvent. Label as "Toxic Organic Waste - Pyrimidine Derivatives."

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and absorbent materials in a sealed, clearly labeled solid hazardous waste container for high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. URL: [Link]

Sources

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